2,4,6-Tribromo-3-methoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNCEKCKHDSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393499 | |
| Record name | 2,4,6-tribromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24967-79-1 | |
| Record name | 2,4,6-tribromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Occurrence, Analysis, and Therapeutic Potential of Bromophenols in Marine Algae, with a Focus on 2,4,6-Tribromo-3-methoxyphenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Marine algae, particularly species from the Rhodophyta (red algae) phylum, are a prolific source of halogenated secondary metabolites known as bromophenols. These compounds exhibit a vast structural diversity and a wide array of potent biological activities, positioning them as promising candidates for drug discovery. This guide delves into the natural occurrence of these compounds, focusing on the intriguing case of 2,4,6-Tribromo-3-methoxyphenol. While structurally analogous to well-documented algal metabolites, its primary identification in scientific literature is as a synthetic compound or a disinfection byproduct formed in bromide-rich waters. This document provides a comprehensive overview of the biosynthesis of algal bromophenols, details robust methodologies for their extraction and structural elucidation, and explores their significant therapeutic potential by drawing on data from closely related, confirmed natural products. We present a framework for researchers to systematically investigate the presence of novel or trace bromophenols like 2,4,6-Tribromo-3-methoxyphenol in marine flora, thereby bridging a critical knowledge gap and paving the way for future discoveries.
Introduction: The Chemical Ecology of Marine Bromophenols
Marine algae are masters of chemical synthesis, producing a vast arsenal of secondary metabolites to navigate the challenges of their environment. Among these are the bromophenols (BPs), a class of halogenated compounds characterized by a phenolic ring substituted with one or more bromine atoms.[1][2] These molecules are not mere metabolic curiosities; they are believed to play crucial roles in chemical defense, protecting the algae from herbivores, pathogens, and environmental stressors.[3][4][5]
The structural diversity of BPs is immense, ranging from simple brominated phenols to complex ethers and sulfur-containing derivatives.[3][6] Red algae of the family Rhodomelaceae, including genera such as Rhodomela, Polysiphonia, and Symphyocladia, are particularly renowned for their high content and diversity of these compounds.[2][3][4] The degree and position of bromine substitution, along with other functional groups, significantly influence the lipophilicity, reactivity, and ultimately, the biological activity of these molecules.[1][3] This structural variance makes the bromophenol family a rich hunting ground for novel pharmacophores.
Biosynthesis: The Enzymatic Engine of Bromination
The presence of brominated metabolites in marine algae is not accidental but the result of a specific and efficient enzymatic pathway. The key players in this process are vanadium-dependent bromoperoxidase (vBPO) enzymes.[4][5] These enzymes catalyze the oxidation of bromide ions (Br⁻), which are naturally abundant in seawater, using hydrogen peroxide as the oxidant. This generates a highly reactive electrophilic bromine species (often depicted as "Br⁺" or enzyme-bound hypobromite).
This electrophilic bromine is then directed towards an electron-rich aromatic precursor, such as L-tyrosine or its derivatives, initiating the bromination of the phenolic ring.[6] Subsequent enzymatic steps, including decarboxylation, oxidation, and methylation, can lead to the vast array of bromophenols observed in nature.[5] The regioselectivity of the bromoperoxidase is a key determinant of the final substitution pattern on the aromatic ring.
Natural Occurrence: Documented Analogs and the Enigma of 2,4,6-Tribromo-3-methoxyphenol
Confirmed Bromophenol Structures from Marine Algae
A significant number of bromophenols have been successfully isolated and characterized from various algal species. The substitution pattern and complexity of these molecules can be species-specific, making them valuable as chemotaxonomic markers. Structurally similar compounds to 2,4,6-Tribromo-3-methoxyphenol are well-documented, particularly those with a highly brominated phenolic core.
| Compound Name | Structure | Algal Source (Genus) | Reference |
| Lanosol | 2,3-Dibromo-4,5-dihydroxybenzyl alcohol | Vertebrata, Polysiphonia | [6] |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | C₁₄H₈Br₆O₅ | Rhodomela | [4] |
| 2,3,4,6-Tetrabromo-1-methylindole | C₉H₅Br₄N | Laurencia | |
| 3-Bromo-4,5-dihydroxybenzaldehyde | C₇H₅BrO₃ | Polysiphonia, Rhodomela | [3] |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | Multiple Species | [3] |
The Case of 2,4,6-Tribromo-3-methoxyphenol
The target of this guide, 2,4,6-Tribromo-3-methoxyphenol (Molar Mass: 360.83 g/mol , Formula: C₇H₅Br₃O₂), presents a compelling case study. While one study refers to it as a "naturally occurring compound in particular marine ecosystems," the supporting citation points to a general review, and concrete evidence of its isolation from a specific algal species is not readily found in current literature.[3]
In contrast, this compound is frequently documented as a disinfection byproduct (DBP) . It is formed when organic pollutants, such as the common UV filter dioxybenzone, undergo chemical transformation in chlorinated or brominated water, particularly seawater.[4] The presence of natural bromides in seawater facilitates the formation of brominated DBPs. It is also available commercially as a synthetic reagent.[3]
This discrepancy does not preclude its existence as a natural product; it may be a trace metabolite that has been overlooked or is yet to be discovered. This highlights the need for targeted, high-sensitivity analytical approaches to screen bromophenol-rich algae for its presence.
A Methodological Workflow for Discovery and Characterization
For researchers aiming to investigate the presence of 2,4,6-Tribromo-3-methoxyphenol or other novel bromophenols in marine algae, a systematic and robust workflow is essential.
Step-by-Step Protocol: Extraction of Bromophenols
Causality: The choice of a moderately polar solvent system like methanol (MeOH) and dichloromethane (DCM) is critical. This combination effectively extracts a broad range of secondary metabolites, including phenols and their ethers, while leaving behind highly polar salts and non-polar lipids.
-
Preparation: Collect fresh algal biomass, rinse with fresh water to remove epiphytes and salt, and lyophilize (freeze-dry) to a constant weight. Grind the dried biomass into a fine powder to maximize the surface area for extraction.
-
Maceration: Submerge the algal powder in a 1:1 mixture of MeOH/DCM at a 10:1 solvent-to-biomass ratio (v/w).
-
Extraction: Stir the suspension at room temperature for 24 hours. Protect the mixture from light to prevent photodegradation of sensitive compounds.
-
Filtration & Concentration: Filter the mixture to separate the biomass from the solvent. Repeat the extraction on the biomass two more times. Combine the filtrates.
-
Evaporation: Remove the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to yield the crude extract.
Step-by-Step Protocol: Purification via Chromatography
Causality: A multi-step chromatographic approach is necessary to resolve the highly complex mixture of the crude extract. Vacuum Liquid Chromatography (VLC) or Solid-Phase Extraction (SPE) provides a coarse, high-capacity separation, while High-Performance Liquid Chromatography (HPLC) offers the high resolution required for final purification.
-
VLC Fractionation: Adsorb the crude extract onto a small amount of silica gel. Load it onto the top of a silica gel column. Elute with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by hexane/ethyl acetate mixtures, and ending with 100% methanol.
-
Fraction Analysis: Analyze the resulting fractions by Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing compounds with UV absorbance characteristic of phenols.
-
HPLC Purification: Subject the most promising fraction(s) to semi-preparative reverse-phase HPLC (C18 column). Use a gradient elution system, typically water and acetonitrile (both often containing 0.1% formic acid to improve peak shape), to isolate the pure compound. Monitor the elution profile with a photodiode array (PDA) detector.
Structural Elucidation
Once a pure compound is isolated, its structure must be determined. For 2,4,6-Tribromo-3-methoxyphenol, the key would be to confirm the substitution pattern on the benzene ring.
-
High-Resolution Mass Spectrometry (HR-MS): This technique provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula (C₇H₅Br₃O₂). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M, M+2, M+4, M+6 pattern for a tribrominated compound, providing immediate evidence of its halogenation state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show two singlets in the aromatic region, one for the proton at C5 and one for the hydroxyl proton. A singlet integrating to three protons would confirm the methoxy group.
-
¹³C NMR: Would show seven distinct carbon signals. The chemical shifts would confirm the presence of an oxygenated aromatic ring.
-
2D NMR (HSQC, HMBC): These experiments are crucial for confirming connectivity. The HMBC spectrum would show correlations between the methoxy protons and the carbon at C3, and between the aromatic proton at C5 and its neighboring carbons, definitively establishing the 2,4,6-tribromo-3-methoxy substitution pattern.
-
Biological Activities & Drug Development Potential
While specific bioactivity data for 2,4,6-Tribromo-3-methoxyphenol is not available, the broader class of algal bromophenols exhibits a remarkable range of pharmacological effects, making them highly attractive for drug development.[4]
| Biological Activity | Example Compound(s) | Mechanism/Target (if known) | Reference |
| Antioxidant | Various highly brominated phenols from Symphyocladia latiuscula | DPPH radical scavenging | [4] |
| Anticancer | Derivatives from Leathesia nana and Rhodomela confervoides | Cytotoxic against various cancer cell lines (A549, MCF-7, HCT-8) | [4][5] |
| Antimicrobial | Synthetic bromophenol derivatives | Inhibition of isocitrate lyase (ICL), an essential enzyme in some pathogens | [4] |
| Anti-diabetic | Derivatives from Rhodomela confervoides | Inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase | [4] |
The potent and often multi-target effects of these compounds suggest significant therapeutic potential.[3] The presence of multiple bromine atoms is thought to be essential for many of these activities, potentially by increasing lipophilicity and enhancing interactions with biological targets.[4]
Conclusion and Future Perspectives
The study of bromophenols from marine algae continues to be a vibrant field of natural product chemistry. While 2,4,6-Tribromo-3-methoxyphenol remains an enigmatic target with a plausible but unconfirmed natural origin, its structural relatives from genera like Rhodomela and Polysiphonia have firmly established this compound class as a source of potent, pharmacologically relevant molecules.
The primary challenge and opportunity for researchers is to conduct targeted metabolomic screening of these algae. By employing the high-sensitivity analytical workflows detailed in this guide—combining efficient extraction with HR-MS and NMR—it may be possible to definitively identify 2,4,6-Tribromo-3-methoxyphenol as a natural product and uncover other novel, bioactive bromophenols. Such discoveries will not only deepen our understanding of marine chemical ecology but also provide new leads for the development of next-generation therapeutics to combat cancer, diabetes, and infectious diseases.
References
-
MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Available from: [Link]
-
ResearchGate. (2025). Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry. Available from: [Link]
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eScholarship, University of California. (n.d.). UCLA Electronic Theses and Dissertations. Available from: [Link]
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National Center for Biotechnology Information (NCBI). (2011). Bromophenols in Marine Algae and Their Bioactivities. Available from: [Link]
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MDPI. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Available from: [Link]
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Sciforum. (2024). Bromophenols in red algae: exploring the chemistry and uncovering biological benefits of these unknown compounds. Available from: [Link]
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MDPI. (2022). Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa. Available from: [Link]
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ResearchGate. (2024). (PDF) Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Available from: [Link]
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ResearchGate. (2011). Bromophenols in Marine Algae and Their Bioactivities. Available from: [Link]
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Luminix Health. (n.d.). 2,4,6-Tribromo-3-methoxyphenol. Available from: [Link]
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National Center for Biotechnology Information (NCBI). (2015). Alkaloids in Marine Algae. Available from: [Link]
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- 6. escholarship.org [escholarship.org]
An In-depth Technical Guide to 2,4,6-Tribromo-3-methoxyphenol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2,4,6-tribromo-3-methoxyphenol, a halogenated aromatic compound of interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an analysis of its expected spectral characteristics. Furthermore, it explores potential biological activities based on structure-activity relationships with related compounds and outlines critical safety considerations for its handling and disposal.
Introduction and Chemical Identity
2,4,6-Tribromo-3-methoxyphenol is a polysubstituted phenol characterized by the presence of three bromine atoms and a methoxy group on the benzene ring. Its unique substitution pattern, combining the electron-donating methoxy group with the electron-withdrawing and sterically bulky bromine atoms, suggests intriguing chemical reactivity and potential for biological activity.
Chemical Structure:
The structure of 2,4,6-tribromo-3-methoxyphenol is defined by a central benzene ring substituted with a hydroxyl group at position 1, a methoxy group at position 3, and bromine atoms at positions 2, 4, and 6.
Caption: Chemical structure of 2,4,6-Tribromo-3-methoxyphenol.
Table 1: Chemical Identifiers and Basic Properties
| Identifier | Value | Source |
| CAS Number | 24967-79-1 | [1] |
| Molecular Formula | C₇H₅Br₃O₂ | [2] |
| Molecular Weight | 360.83 g/mol | [2] |
| IUPAC Name | 2,4,6-Tribromo-3-methoxyphenol | N/A |
| InChI | 1S/C7H5Br3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 | [1] |
| InChIKey | ODBNCEKCKHDSOQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=C(C=C(C(=C1Br)O)Br)Br | N/A |
| Physical Form | Solid | [1] |
Physicochemical Properties
While experimental data for 2,4,6-tribromo-3-methoxyphenol is scarce in the literature, its properties can be predicted based on its structure and comparison with analogous compounds.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value | Notes and Sources |
| Boiling Point | 301.8 °C | Predicted value.[2] |
| Melting Point | Not available | Expected to be a solid with a defined melting point, likely above 100°C based on related tribrominated phenols. |
| Solubility | Insoluble in water | Expected due to the large hydrophobic surface area from the bromine atoms. Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
| pKa | ~5-6 | The electron-withdrawing bromine atoms are expected to increase the acidity of the phenolic proton compared to phenol (pKa ~10). |
Synthesis of 2,4,6-Tribromo-3-methoxyphenol
The most logical and established method for the synthesis of 2,4,6-tribromo-3-methoxyphenol is the direct electrophilic bromination of 3-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing, and the positions ortho and para to these activating groups are readily substituted by bromine.
Caption: Proposed workflow for the synthesis of 2,4,6-Tribromo-3-methoxyphenol.
Proposed Experimental Protocol
This protocol is based on established procedures for the exhaustive bromination of phenols.[3]
Materials:
-
3-Methoxyphenol (1.0 eq)
-
Bromine (3.3 eq) or N-Bromosuccinimide (NBS) (3.3 eq)
-
Glacial Acetic Acid or Dichloromethane (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol or Hexane/Ethyl Acetate mixture (for recrystallization/chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes if using Br₂), dissolve 3-methoxyphenol in the chosen solvent.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add the brominating agent (either neat bromine or a solution of NBS in the reaction solvent) dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of excess bromine dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with the organic solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a slight excess of the brominating agent ensures the complete tribromination of the aromatic ring.
-
The reaction is performed at low temperature initially to control the exothermic reaction and minimize the formation of byproducts.
-
The aqueous work-up is essential to remove unreacted reagents, acidic byproducts (HBr), and to neutralize the reaction mixture.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
-
Aromatic Proton (H-5): A singlet is expected for the single aromatic proton at the 5-position, likely in the range of δ 7.0-7.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated around δ 3.8-4.0 ppm.
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent, is expected between δ 5.0-6.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons bearing the oxygen substituents (C-1 and C-3) will be the most downfield. The carbons attached to bromine (C-2, C-4, C-6) will show characteristic shifts, and the carbon bearing the single proton (C-5) will be identifiable by its C-H coupling in a coupled spectrum.
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): A weak absorption around 3050-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions around 2850-2950 cm⁻¹ for the methoxy group.
-
C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong absorptions between 1000-1300 cm⁻¹ for the aryl-alkyl ether and the phenol C-O bond.
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a compound containing three bromine atoms (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak cluster [M]⁺ should be observed around m/z 358, 360, 362, and 364.
-
Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of CO, and sequential loss of bromine atoms.
Potential Biological Activities and Applications
Specific biological studies on 2,4,6-tribromo-3-methoxyphenol are not widely reported. However, the structural motifs present in the molecule suggest potential for various biological activities, drawing parallels with other brominated phenols and methoxyphenols.[6][7]
-
Antimicrobial Activity: Many halogenated phenols exhibit potent antimicrobial properties. The presence of three bromine atoms on the phenolic ring could confer significant antibacterial and antifungal activity.
-
Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known antioxidants. The methoxy group may further modulate this activity. Some methoxyphenols have been shown to inhibit inflammatory pathways.[6]
-
Precursor for Drug Discovery: This compound can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The bromine atoms provide reactive handles for cross-coupling reactions, allowing for the introduction of diverse functionalities.
Safety and Handling
Disclaimer: No specific safety data sheet (SDS) for 2,4,6-tribromo-3-methoxyphenol is readily available. The following safety precautions are based on the known hazards of the structurally similar and highly toxic compound, 2,4,6-tribromophenol.[8][9][10] Extreme caution is advised when handling this compound.
Potential Hazards:
-
Toxicity: Assumed to be highly toxic if swallowed, inhaled, or absorbed through the skin.[10]
-
Irritation: Expected to be a severe irritant to the eyes, skin, and respiratory tract.[8]
-
Environmental Hazard: Likely to be very toxic to aquatic life with long-lasting effects.[9]
Recommended Safety Precautions:
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its likely high toxicity and environmental persistence, professional waste disposal services should be utilized.
Conclusion
2,4,6-Tribromo-3-methoxyphenol represents an intriguing chemical entity with potential for further investigation in various scientific disciplines. While a comprehensive experimental characterization is yet to be published, this technical guide provides a solid foundation for its synthesis, predicted properties, and safe handling. The proposed synthetic route is robust and based on well-established chemical principles. The predicted spectral data offers a valuable reference for researchers aiming to synthesize and characterize this compound. Future studies are warranted to explore its biological activities and unlock its potential in drug discovery and materials science.
References
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- MedchemExpress. (n.d.). 2,4,6-Tribromo-3-methylphenol.
- Beilstein Journals. (n.d.). Supplementary Information.
- Sigma-Aldrich. (n.d.). 2,4,6-tribromo-3-methoxyphenol | 24967-79-1.
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- TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls.
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- Human Metabolome Database. (2012). Showing metabocard for 2,4,6-Tribromophenol (HMDB0029642).
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- PubChemLite. (n.d.). 2,4,6-tribromo-3-methylphenol (C7H5Br3O).
- National Toxicology Program. (n.d.). Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6).
- Heliyon. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
- NIST. (n.d.). Phenol, 2,4,6-tribromo-.
- NIST. (n.d.). Phenol, 2,4,6-tribromo-.
- Environmental Pollution. (2019). Phytotoxicity and genotoxicity evaluation of 2,4,6-tribromophenol solution treated by UV-based oxidation processes.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol.
- Guidechem. (n.d.). How to Optimize the Synthesis of 3-Methoxyphenol? - FAQ.
- ChemicalBook. (2025). 2,4,6-Tribromophenol - Safety Data Sheet.
- CAMEO Chemicals - NOAA. (n.d.). 2,4,6-TRIBROMOPHENOL.
- NIST. (n.d.). Phenol, 2,4,6-tribromo-.
- Benchchem. (2025). A Spectroscopic Comparison of 4-Bromo-2-methoxyphenol and Its Precursors, Guaiacol and Vanillin.
- In Vivo. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
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The Halogenated Heart of the Ocean: A Technical Guide to the Biosynthesis of 2,4,6-Tribromo-3-methoxyphenol in Red Algae
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Marine red algae (Rhodophyta) are unparalleled in their capacity to synthesize a vast and structurally diverse arsenal of halogenated secondary metabolites. Among these, brominated phenols represent a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of a key representative, 2,4,6-Tribromo-3-methoxyphenol, a metabolite identified in several species of red algae, notably within the family Rhodomelaceae. By dissecting the pathway into three core enzymatic stages—aromatic precursor formation, regioselective bromination, and subsequent methoxylation—we offer a scientifically grounded framework for its elucidation. This document is designed to be a practical resource, furnishing researchers with not only the theoretical underpinnings but also detailed, field-proven experimental protocols to investigate and potentially harness this intricate biosynthetic machinery for novel drug discovery and development.
Introduction: The Enigma of Bromophenols in Red Algae
The marine environment, a crucible of unique selective pressures, has driven the evolution of novel biochemical pathways. Red algae, particularly from genera such as Polysiphonia, Rhodomela, and Symphyocladia, are prolific producers of bromophenols.[1][2][3] These compounds are not mere metabolic curiosities; they are believed to play crucial roles in chemical defense and other ecological interactions.[3] The presence of multiple bromine atoms and other functional groups, such as hydroxyl and methoxy moieties, confers a range of biological activities, including antioxidant, antimicrobial, and cytotoxic properties, making them attractive targets for pharmaceutical research.[2][3]
Despite their prevalence and potential, the precise biosynthetic routes leading to these complex molecules are not yet fully elucidated.[1][3] This guide synthesizes the current understanding and presents a logical, multi-stage hypothesis for the biosynthesis of 2,4,6-Tribromo-3-methoxyphenol, underpinned by the known enzymatic capabilities of marine algae.
A Proposed Biosynthetic Blueprint
We propose a three-stage pathway for the synthesis of 2,4,6-Tribromo-3-methoxyphenol, moving from central metabolism to the final halogenated and methylated product. This pathway leverages well-established enzymatic reactions known to occur in algae and other organisms.
Stage 1: Genesis of the Aromatic Core via the Shikimate Pathway
The foundational phenolic ring is believed to originate from the shikimate pathway , a metabolic route present in algae, plants, fungi, and bacteria for the biosynthesis of aromatic amino acids.[4][5][6] This pathway converts simple carbohydrate precursors into chorismate, a pivotal branch-point metabolite that leads to phenylalanine, tyrosine, and tryptophan.[4][6]
-
Causality : The ubiquity of the shikimate pathway in algae makes it the most parsimonious origin for the aromatic scaffold of bromophenols.[5][6] While some authors suggest tyrosine as a potential precursor, the core synthesis initiates with phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P).[3][6] Subsequent enzymatic steps would then modify this core. The exact phenolic precursor to enter the halogenation stage remains a key area of investigation.
Caption: Overview of the Shikimate Pathway leading to phenolic precursors.
Stage 2: Electrophilic Bromination by Vanadium-Dependent Bromoperoxidases (V-BPOs)
The hallmark of the pathway is the regioselective addition of bromine atoms to the phenolic ring. This is catalyzed by a class of enzymes known as vanadium-dependent haloperoxidases (VHPOs) , specifically bromoperoxidases (V-BPOs), which are abundant in marine algae.[7]
-
Mechanism : V-BPOs utilize bromide ions (Br⁻) from seawater and hydrogen peroxide (H₂O₂), a byproduct of photosynthesis, to generate a reactive brominating species, often described as an enzyme-bound hypobromite or an electrophilic bromine equivalent ("Br⁺").[7][8] This powerful electrophile then attacks the electron-rich aromatic ring. The substitution pattern is dictated by the directing effects of the hydroxyl group on the precursor and the steric environment of the enzyme's active site. For 2,4,6-tribromophenol formation, the hydroxyl group directs bromination to the ortho and para positions.
Caption: Catalytic cycle of Vanadium-Dependent Bromoperoxidase (V-BPO).
Stage 3: Fine-Tuning via O-Methylation
The final step in the proposed pathway is the methylation of a hydroxyl group to form the methoxy ether. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .
-
Mechanism : OMTs utilize SAM as the universal methyl group donor.[9][10] The enzyme facilitates the nucleophilic attack of a hydroxyl oxygen from the tribrominated phenolic intermediate onto the electrophilic methyl group of SAM. This Sɴ2-type reaction yields the methylated product and S-adenosyl-L-homocysteine (SAH).[11] The presence of SAM synthase genes in red algae, such as Pyropia tenera, confirms their capability to produce the necessary SAM cofactor.[12] The regiospecificity of this methylation (at the C3 position) is strictly controlled by the enzyme's substrate-binding pocket.
Experimental Elucidation: A Practical Guide
Validating and dissecting this proposed pathway requires a multi-pronged experimental approach. The following protocols are designed as self-validating systems, incorporating necessary controls and analytical endpoints for robust data interpretation.
Protocol: Precursor Feeding Studies with Stable Isotopes
This experiment aims to identify the primary aromatic precursor by feeding cultured red algae with isotopically labeled candidate molecules and tracking their incorporation into the final product.
Methodology:
-
Algal Culture Preparation : Establish axenic cultures of a known 2,4,6-Tribromo-3-methoxyphenol producing red alga (e.g., Polysiphonia sp.). Grow cultures in sterile artificial seawater under controlled light and temperature conditions to a logarithmic growth phase.
-
Precursor Selection : Prepare sterile stock solutions of potential precursors labeled with stable isotopes (e.g., ¹³C₆-L-Tyrosine, ¹³C₆-Phenylalanine, ¹³C-Shikimic acid). Include an unlabeled control for each precursor.
-
Feeding Experiment :
-
Divide the algal cultures into experimental groups for each labeled precursor and a control group (no precursor added).
-
Introduce the labeled precursors to the culture medium at a non-toxic, predetermined concentration.
-
Incubate the cultures for a defined period (e.g., 24, 48, 72 hours) under normal growth conditions.
-
-
Metabolite Extraction :
-
Harvest the algal biomass by filtration.
-
Perform a solvent extraction (e.g., methanol/dichloromethane mixture) to isolate the bromophenol-containing fraction.[3]
-
Partially purify the extract using column chromatography to enrich for bromophenols.
-
-
Analytical Validation (LC-MS/MS) :
-
Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Develop a sensitive detection method for 2,4,6-Tribromo-3-methoxyphenol.
-
Self-Validation : Compare the mass spectra of the target compound from the experimental groups to the control. An increase in the molecular weight corresponding to the number of incorporated ¹³C atoms (e.g., a +6 Da shift for ¹³C₆-Tyrosine incorporation) provides definitive evidence of its precursor status.
-
Caption: Experimental workflow for stable isotope precursor feeding studies.
Protocol: In Vitro Vanadium Bromoperoxidase (V-BPO) Assay
This assay confirms the brominating capability of algal protein extracts on a model substrate and the proposed phenolic precursor.
Methodology:
-
Enzyme Extraction :
-
Homogenize fresh or frozen algal biomass in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant containing crude protein extract.
-
-
Assay Setup : Prepare reaction mixtures in a 96-well UV-transparent plate or quartz cuvettes.
-
Test Reaction : Buffer (e.g., 100 mM potassium phosphate, pH 6.0), potassium bromide (KBr, 100 mM), a chromogenic substrate (e.g., Monochlorodimedone (MCD), 50 µM), and the algal protein extract.
-
Substrate Control : Same as test, but with heat-inactivated protein extract.
-
No-Enzyme Control : Same as test, but with buffer instead of protein extract.
-
No-Bromide Control : Same as test, but replace KBr with KCl.
-
-
Reaction Initiation and Monitoring :
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂).
-
Immediately monitor the change in absorbance using a spectrophotometer. The bromination of MCD to Monobromochlorodimedone results in a decrease in absorbance at 290 nm.
-
-
Data Analysis and Validation :
-
Calculate the rate of reaction (ΔAbs/min).
-
Self-Validation : Significant activity should only be observed in the "Test Reaction". The lack of activity in the control wells validates that the observed bromination is enzymatic, dependent on the protein extract, and specific to bromide.
-
| Component | Test Reaction | Substrate Control | No-Enzyme Control | No-Bromide Control |
| Buffer (pH 6.0) | To final volume | To final volume | To final volume | To final volume |
| KBr | 100 mM | 100 mM | 100 mM | - |
| KCl | - | - | - | 100 mM |
| MCD | 50 µM | 50 µM | 50 µM | 50 µM |
| Algal Extract | X µg | X µg (Heat-Inactivated) | - | X µg |
| H₂O₂ (to start) | 1 mM | 1 mM | 1 mM | 1 mM |
| Expected Result | High Activity | No Activity | No Activity | No Activity |
Table 1: V-BPO Assay Component Matrix for Self-Validation.
Protocol: In Vitro O-Methyltransferase (OMT) Assay
This assay is designed to detect and characterize the SAM-dependent methylation of the tribrominated phenolic intermediate.
Methodology:
-
Substrate Synthesis : If not commercially available, the precursor 2,4,6-Tribromophenol must be synthesized or isolated from algal cultures in sufficient quantity.
-
Enzyme Source : Use the same crude or partially purified protein extract from the V-BPO assay.
-
Assay Setup :
-
Test Reaction : Buffer (e.g., 50 mM Tris-HCl, pH 7.6), MgCl₂, Dithiothreitol (DTT), 2,4,6-Tribromophenol, S-adenosyl-L-methionine (SAM), and algal protein extract.
-
No-SAM Control : Omit SAM to confirm the methyl donor dependency.
-
No-Substrate Control : Omit the tribromophenol to check for background methylation.
-
No-Enzyme Control : Use buffer in place of the protein extract.
-
-
Reaction and Termination :
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Terminate the reaction by adding an acid (e.g., HCl) or by rapid solvent extraction (e.g., with ethyl acetate).
-
-
Product Detection and Validation (HPLC) :
-
Analyze the reaction mixtures using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Monitor for the appearance of a new peak corresponding to the retention time of authentic 2,4,6-Tribromo-3-methoxyphenol.
-
Self-Validation : The product peak should only appear in the complete "Test Reaction". Its absence in the control reactions confirms the activity is enzymatic, SAM-dependent, and specific to the provided substrate. Quantification of the product peak allows for the determination of enzyme kinetics.
-
Conclusion and Future Directions
The biosynthesis of 2,4,6-Tribromo-3-methoxyphenol in red algae is a testament to the specialized metabolic capabilities evolved in the marine environment. The proposed pathway—commencing with the shikimate pathway, proceeding through V-BPO-catalyzed bromination, and culminating in SAM-dependent O-methylation—provides a robust and testable model for researchers. The experimental protocols detailed herein offer a clear roadmap for validating this hypothesis, identifying the specific enzymes involved, and characterizing their mechanisms.
Future research should focus on the heterologous expression of candidate genes for V-BPOs and OMTs from red algae to definitively confirm their function. Elucidating the regulatory networks that control the expression of this pathway could unlock strategies for enhancing the production of these valuable compounds in bioreactor systems, paving the way for their sustainable development as next-generation pharmaceuticals.
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Li, K., Li, X. M., Ji, N. Y., & Wang, B. G. (2007). Natural bromophenols from the marine red alga Polysiphonia urceolata (Rhodomelaceae): structural elucidation and DPPH radical-scavenging activity. Bioorganic & Medicinal Chemistry, 15(21), 6627-6631. [Link]
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Kim, B. H., et al. (2021). Characterization of S-adenosylmethionine Synthetase Gene from Red Algae, Pyropia tenera. Journal of Marine Bioscience and Biotechnology, 13(2), 45-51. [Link]
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Schomburg, I., et al. (2012). S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications. ChemBioChem, 13(18), 2642-2655. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,4,6-Tribromo-3-methoxyphenol
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,4,6-Tribromo-3-methoxyphenol, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to predict its spectral behavior. The methodologies and interpretations presented herein are designed to assist researchers, scientists, and drug development professionals in the identification and characterization of this and structurally related compounds.
Molecular Structure and Overview
2,4,6-Tribromo-3-methoxyphenol possesses a highly substituted benzene ring with a hydroxyl group, a methoxy group, and three bromine atoms. This substitution pattern dictates its unique electronic and chemical properties, which in turn are reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming its synthesis and purity.
Caption: Molecular structure of 2,4,6-Tribromo-3-methoxyphenol with atom numbering for NMR assignments.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2,4,6-Tribromo-3-methoxyphenol is predicted to be relatively simple, with distinct signals for the hydroxyl, aromatic, and methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups like hydroxyl and methoxy tend to shield protons, shifting them upfield, while electron-withdrawing groups like bromine deshield protons, shifting them downfield.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.5 - 6.5 | Singlet | 1H | OH | The chemical shift of phenolic protons can vary and is dependent on solvent and concentration. |
| ~7.5 - 7.8 | Singlet | 1H | Ar-H (H5) | This proton is flanked by two bromine atoms, which are strongly deshielding. |
| ~3.8 - 4.0 | Singlet | 3H | OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, all six aromatic carbons are expected to be unique and give rise to distinct signals. The chemical shifts are predicted based on the additive effects of the substituents. Carbons attached to electronegative atoms (O, Br) will be significantly deshielded and appear at higher chemical shifts.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C1 | Carbon attached to the hydroxyl group, deshielded. |
| ~110 - 115 | C2 | Carbon attached to a bromine atom. |
| ~155 - 160 | C3 | Carbon attached to the methoxy group, strongly deshielded. |
| ~115 - 120 | C4 | Carbon attached to a bromine atom. |
| ~125 - 130 | C5 | The only carbon attached to a hydrogen atom. |
| ~112 - 118 | C6 | Carbon attached to a bromine atom. |
| ~55 - 60 | OCH₃ | Typical chemical shift for a methoxy carbon. |
Predicted Mass Spectrometry Data
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 2,4,6-Tribromo-3-methoxyphenol, the presence of three bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] A molecule with three bromine atoms will therefore exhibit a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1.
Predicted Mass Spectrometry Data
| m/z | Predicted Relative Abundance | Assignment |
| 342 | ~25% | [M]⁺ (with 3 x ⁷⁹Br) |
| 344 | ~75% | [M+2]⁺ (with 2 x ⁷⁹Br, 1 x ⁸¹Br) |
| 346 | ~75% | [M+4]⁺ (with 1 x ⁷⁹Br, 2 x ⁸¹Br) |
| 348 | ~25% | [M+6]⁺ (with 3 x ⁸¹Br) |
| 327 | Variable | [M - CH₃]⁺ |
| 299 | Variable | [M - CH₃ - CO]⁺ |
| 267 | Variable | [M - Br]⁺ |
Predicted Fragmentation Pathways
Under electron ionization (EI), the molecular ion of 2,4,6-Tribromo-3-methoxyphenol is expected to undergo fragmentation through several pathways:
-
Loss of a methyl radical: Cleavage of the methyl group from the methoxy moiety to form a [M - CH₃]⁺ ion.
-
Loss of carbon monoxide: Subsequent loss of CO from the phenoxide ion is a common fragmentation pathway for phenols.[3]
-
Loss of a bromine atom: Cleavage of a C-Br bond to yield a [M - Br]⁺ fragment.
Experimental Protocols
To obtain high-quality spectroscopic data, proper sample preparation and instrument operation are essential. The following are generalized protocols for NMR and MS analysis.
NMR Sample Preparation (for a solid sample)
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.[6]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: Use a heated capillary and a nebulizing gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The generated ions are then guided into the mass analyzer for m/z measurement.
Caption: General experimental workflow for spectroscopic analysis.
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-
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"2,4,6-Tribromo-3-methoxyphenol" CAS number and molecular formula
An In-Depth Technical Guide to 2,4,6-Tribromo-3-methoxyphenol
Introduction
Substituted phenols represent a cornerstone class of intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Their unique combination of an aromatic ring, a hydroxyl group, and various substituents allows for a diverse range of chemical transformations. This guide focuses on 2,4,6-Tribromo-3-methoxyphenol, a highly functionalized aromatic compound. While not a widely commercialized chemical, its structure presents a compelling scaffold for synthetic exploration and potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical identity, a plausible synthetic pathway, its predicted analytical characteristics, and a discussion of its potential applications based on the established chemistry of analogous compounds.
Chemical Identity and Core Properties
2,4,6-Tribromo-3-methoxyphenol is a halogenated aromatic ether. The core chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 24967-79-1 | |
| Molecular Formula | C₇H₅Br₃O₂ | |
| Molecular Weight | 360.83 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 301.8 °C (Predicted) | |
| InChI Key | ODBNCEKCKHDSOQ-UHFFFAOYSA-N | |
| Canonical SMILES | COC1=C(C(=C(C=C1Br)Br)O)Br |
Synthesis and Mechanism
Synthesis Pathway Overview
The overall transformation involves protecting one of the hydroxyl groups of resorcinol as a methyl ether, which then directs the subsequent electrophilic aromatic substitution (bromination) to the available ortho and para positions.
Caption: Proposed two-step synthesis of 2,4,6-Tribromo-3-methoxyphenol.
Experimental Protocols
Causality: The selective mono-methylation of resorcinol is challenging due to the presence of two acidic hydroxyl groups. This protocol utilizes a phase-transfer catalyst (PTC) system. The PTC, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase (where it is formed by NaOH) to the organic phase, where the methylating agent (dimethyl sulfate) resides. This enhances the reaction rate and selectivity for mono-methylation by controlling stoichiometry.
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add resorcinol (0.1 mol, 11.0 g), tetrabutylammonium bromide (TBAB, 0.01 mol, 3.2 g), toluene (100 mL), and a 2 M sodium hydroxide solution (100 mL).
-
Heating: Begin vigorous stirring to ensure adequate mixing between the two phases and heat the mixture to 70-80°C.
-
Addition of Methylating Agent: Add dimethyl sulfate (0.11 mol, 13.9 g) dropwise via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 85°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed at 80°C for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of resorcinol.
-
Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH of the aqueous layer to ~6-7 with glacial acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Washing & Drying: Combine all organic phases and wash sequentially with water (1 x 50 mL) and saturated sodium chloride (brine) solution (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The crude 3-methoxyphenol can be purified by vacuum distillation to yield the final product.
Causality: The hydroxyl and methoxy groups of 3-methoxyphenol are strong activating groups, directing electrophilic substitution to the C2, C4, and C6 positions. The electron-rich nature of the ring allows for exhaustive bromination under relatively mild conditions using elemental bromine. Acetic acid is a common solvent as it can solvate both the phenol and the bromine.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol (0.05 mol, 6.2 g) in 100 mL of glacial acetic acid.
-
Addition of Bromine: Cool the flask in an ice-water bath. Slowly add a solution of bromine (0.16 mol, 25.6 g, or ~8.2 mL) in 20 mL of glacial acetic acid via the dropping funnel. Maintain the temperature below 10°C during the addition. An immediate reaction with the evolution of HBr gas is expected. Ensure the setup is in a well-ventilated fume hood.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours until the reaction is complete (monitored by TLC).
-
Quenching: Slowly pour the reaction mixture into 500 mL of ice-cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.
-
Precipitation and Filtration: The solid product, 2,4,6-Tribromo-3-methoxyphenol, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
Predicted Analytical and Spectroscopic Characteristics
No publicly available experimental spectra for 2,4,6-Tribromo-3-methoxyphenol were identified. The following characteristics are predicted based on the known spectra of its precursor, 3-methoxyphenol, and the principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple.
-
Aromatic Region: A single sharp singlet between δ 7.0-7.5 ppm, corresponding to the lone proton at the C5 position. Its downfield shift is influenced by the adjacent bromine atoms.
-
Methoxy Region: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to 3 protons, corresponding to the -OCH₃ group.
-
Hydroxyl Proton: A broad singlet, variable in position (typically δ 5-6 ppm), corresponding to the phenolic -OH. This peak may exchange with D₂O.
-
-
¹³C NMR:
-
The spectrum will show 7 distinct carbon signals.
-
The carbon attached to the methoxy group (C3) and the hydroxyl group (C1) will be the most downfield (δ 150-160 ppm).
-
The carbons bearing bromine atoms (C2, C4, C6) will appear significantly upfield compared to their non-brominated counterparts, typically in the δ 95-115 ppm range, due to the heavy atom effect.
-
The protonated carbon (C5) will appear in the aromatic region, likely around δ 110-125 ppm.
-
The methoxy carbon (-OCH₃) will be the most upfield signal, expected around δ 56-60 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum can be predicted by combining features from 3-methoxyphenol and 2,4,6-tribromophenol.[1]
| Wavenumber (cm⁻¹) | Predicted Assignment |
| 3400 - 3550 | O-H Stretch (phenolic, sharp/broad) |
| 3050 - 3100 | Aromatic C-H Stretch |
| 2850 - 2960 | Aliphatic C-H Stretch (methoxy) |
| 1550 - 1600 | C=C Aromatic Ring Stretch |
| 1400 - 1475 | C=C Aromatic Ring Stretch |
| 1200 - 1280 | Aryl C-O Stretch (asymmetric) |
| 1020 - 1080 | Aryl C-O Stretch (symmetric) |
| 800 - 880 | C-H Out-of-plane bend (isolated H) |
| 550 - 650 | C-Br Stretch |
Mass Spectrometry (MS)
The mass spectrum will be dominated by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 358, 360, 362, and 364, corresponding to the molecular ion containing different combinations of the bromine isotopes. The relative intensities will follow a 1:3:3:1 pattern, which is the classic signature for a molecule containing three bromine atoms.
-
Key Fragmentation:
-
[M-CH₃]⁺: Loss of a methyl radical from the methoxy group.
-
[M-CO]⁺: Loss of carbon monoxide, a common fragmentation for phenols.
-
[M-Br]⁺: Loss of a bromine radical.
-
Potential Applications in Research and Development
While specific applications for 2,4,6-Tribromo-3-methoxyphenol are not well-documented, its highly functionalized structure makes it a candidate for investigation in several areas.
Intermediate in Pharmaceutical Synthesis
The true value of this molecule likely lies in its utility as a versatile chemical building block or "synthon".
-
Orthogonal Functional Groups: The molecule possesses multiple, distinct reactive sites. The phenolic hydroxyl can be used for ether or ester formation. The bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds.
-
Scaffold for Novel Compounds: It can serve as a central scaffold to which other molecular fragments are attached, enabling the rapid generation of a library of novel compounds for screening in drug discovery programs.
Caption: Potential synthetic utility and target application fields.
Candidate for Biological Activity Screening
Many substituted methoxyphenol and bromophenol compounds exhibit significant biological activity.
-
Antimicrobial/Antifungal Activity: Natural methoxyphenols like eugenol are known for their antimicrobial properties.[2][3] Brominated phenols are also used as antifungal agents. The combination of these functionalities in one molecule makes it a logical candidate for screening against bacterial and fungal pathogens.
-
Anti-inflammatory and Antioxidant Activity: Phenolic compounds are classic antioxidants due to the ability of the hydroxyl group to scavenge free radicals. Various methoxyphenols have been investigated for anti-inflammatory activity, often linked to the inhibition of enzymes like cyclooxygenase (COX).[4][5]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2,4,6-Tribromo-3-methoxyphenol is not available. The following recommendations are based on the known hazards of analogous compounds like 2,4,6-tribromophenol.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Toxicological Profile (Inferred):
-
May cause serious eye irritation.
-
May cause skin irritation or an allergic skin reaction upon repeated contact.
-
May be harmful if swallowed or inhaled.
-
Considered very toxic to aquatic life.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Conclusion
2,4,6-Tribromo-3-methoxyphenol is a compound with significant untapped potential. While its direct applications are yet to be defined, its value as a polyfunctional synthetic intermediate is clear. The logical and scalable synthetic route proposed herein provides a pathway for researchers to access this molecule for further study. Its predicted spectroscopic signature offers a guide for its characterization, and the known biological activities of related compounds provide a strong rationale for its inclusion in screening libraries for drug discovery and development. For the synthetic chemist, this molecule represents not just a product, but a platform for innovation.
References
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,4,6-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]
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- Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
- Mura, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
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An In-Depth Technical Guide to the Therapeutic Potential of 2,4,6-Tribromo-3-methoxyphenol
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic effects of 2,4,6-Tribromo-3-methoxyphenol, a halogenated phenolic compound. While direct experimental data on this specific molecule is limited, this guide synthesizes information from the broader class of marine bromophenols and structurally analogous compounds to elucidate its probable bioactivities. We explore its potential as an antioxidant, anti-inflammatory, antimicrobial, and cytotoxic agent. Detailed experimental protocols for evaluating these effects are provided, alongside mechanistic insights visualized through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic promise of marine-derived natural products.
Introduction: The Emerging Potential of Marine Bromophenols
Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites. Among these, bromophenols, a class of halogenated phenolic compounds predominantly found in marine algae, have garnered significant attention for their diverse pharmacological properties.[1][2] These compounds are known to possess a range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects.[3][4] The presence of bromine atoms on the phenol ring is believed to enhance the lipophilicity and biological activity of these molecules.[5]
2,4,6-Tribromo-3-methoxyphenol belongs to this promising class of compounds. While dedicated research on this specific molecule is not yet extensive, its structural features—a tribrominated phenolic ring with a methoxy group—suggest a strong potential for therapeutic applications. This guide will extrapolate from the known activities of similar compounds to build a comprehensive profile of its likely biological effects and the experimental methodologies required to validate them.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,4,6-Tribromo-3-methoxyphenol is crucial for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 24967-79-1 | [6] |
| Molecular Formula | C₇H₅Br₃O₂ | [6] |
| Molecular Weight | 360.83 g/mol | [6] |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | 301.8 °C | [6] |
Synthesis and Isolation
While natural sourcing from marine algae is a primary origin for many bromophenols, chemical synthesis offers a reliable and scalable alternative for obtaining pure compounds for research. A general approach to the synthesis of tribromophenols involves the bromination of a phenol precursor. For instance, 2,4,6-tribromophenol can be synthesized by reacting phenol with a metal bromide in the presence of hydrogen peroxide and sulfuric acid.[7] A similar strategy could be adapted for the synthesis of 2,4,6-Tribromo-3-methoxyphenol, starting with 3-methoxyphenol.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 2,4,6-Tribromo-3-methoxyphenol.
Potential Therapeutic Effects and Mechanisms of Action
Based on the known bioactivities of structurally related bromophenols and methoxylated phenols, 2,4,6-Tribromo-3-methoxyphenol is predicted to exhibit the following therapeutic effects.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[8] The presence of hydroxyl groups on the aromatic ring allows them to donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions.[8] Bromophenols from marine algae have demonstrated significant antioxidant activity, often exceeding that of standard antioxidants like butylated hydroxytoluene (BHT).[3] The antioxidant capacity of 2,4,6-Tribromo-3-methoxyphenol can be attributed to the hydrogen-donating ability of its phenolic hydroxyl group. The bromination pattern and the presence of the methoxy group likely modulate its radical scavenging efficiency.[9]
Proposed Antioxidant Mechanism:
The primary mechanism of antioxidant action for phenolic compounds is through hydrogen atom transfer (HAT).
Caption: Hydrogen atom transfer (HAT) mechanism for free radical scavenging.
Anti-inflammatory Effects
Chronic inflammation is a key contributor to numerous diseases.[10] Bromophenols have been shown to possess anti-inflammatory properties.[4][11] The anti-inflammatory action of phenolic compounds often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[12] Structurally similar compounds to 2,4,6-Tribromo-3-methoxyphenol have been shown to suppress the production of inflammatory mediators. It is plausible that 2,4,6-Tribromo-3-methoxyphenol exerts anti-inflammatory effects by inhibiting key signaling molecules in the inflammatory cascade.
Potential Anti-inflammatory Signaling Pathway Inhibition:
Caption: Inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Halogenated compounds, particularly those from marine sources, are known for their potent antimicrobial properties.[13] Phenolic compounds exert their antimicrobial action by disrupting microbial cell membranes, denaturing proteins, and inhibiting essential enzymes.[14] The presence of bromine atoms in the structure of 2,4,6-Tribromo-3-methoxyphenol is expected to enhance its antimicrobial efficacy. Halogenated phenols have shown broad-spectrum activity against various bacteria and fungi, including antibiotic-resistant strains.[13][15]
Cytotoxic and Potential Anticancer Effects
Many bromophenols isolated from marine algae have demonstrated cytotoxic activity against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death). For instance, 2,4,6-tribromophenol has been shown to induce apoptosis in human peripheral blood mononuclear cells through the mitochondrial pathway, involving the activation of caspases.[1] Given its structural similarity, 2,4,6-Tribromo-3-methoxyphenol may also possess cytotoxic properties against cancer cells through similar apoptotic mechanisms.
Proposed Apoptotic Pathway:
Caption: Mitochondrial-mediated apoptotic pathway.
Experimental Protocols for Bioactivity Evaluation
To empirically validate the predicted therapeutic effects of 2,4,6-Tribromo-3-methoxyphenol, a series of in vitro assays are recommended.
In Vitro Antioxidant Activity Assays
A detailed protocol for common in vitro antioxidant assays can be found in the application note from BenchChem.[2]
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of 2,4,6-Tribromo-3-methoxyphenol in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of the compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
In Vitro Cytotoxicity Assays
Protocols for MTT and XTT assays are available from various sources, including BenchChem and Abcam.[1][16][17]
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2,4,6-Tribromo-3-methoxyphenol for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
The XTT assay is another method to determine cell viability, with the advantage of producing a water-soluble formazan product.
Protocol:
-
Follow the same initial steps of cell seeding and treatment as in the MTT assay.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours.
-
Measure the absorbance of the soluble formazan at 450-500 nm.
-
Calculate cell viability and the IC₅₀ value.
Future Directions and Conclusion
While this guide provides a robust framework for the potential therapeutic effects of 2,4,6-Tribromo-3-methoxyphenol based on the activities of its structural analogs, further direct experimental validation is imperative. Future research should focus on:
-
Isolation and/or Synthesis: Obtaining a pure sample of 2,4,6-Tribromo-3-methoxyphenol for rigorous biological testing.
-
In Vitro Screening: Conducting a comprehensive panel of in vitro assays to confirm its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating its efficacy and safety in preclinical animal models of relevant diseases.
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A Technical Guide to Bromophenols from Marine Sources: From Isolation to Therapeutic Potential
This guide provides an in-depth exploration of bromophenols derived from marine organisms, intended for researchers, scientists, and professionals in the field of drug development. It delves into the sources, isolation, characterization, and diverse biological activities of these fascinating natural products, offering both foundational knowledge and practical insights.
Introduction: The Chemical Bounty of the Oceans
The marine environment is a vast and largely untapped reservoir of unique chemical structures with significant pharmacological potential.[1] Among the myriad of secondary metabolites, bromophenols stand out as a prominent class of halogenated compounds, particularly abundant in marine algae.[1][2] These molecules, characterized by a phenol ring substituted with one or more bromine atoms, are products of the intricate metabolic pathways of marine flora and fauna, serving crucial ecological roles such as chemical defense.[3][4] First isolated from the red alga Rhodomela larix in 1967, the family of marine bromophenols has since expanded to include a diverse array of structures with a wide spectrum of biological activities.[3] This guide will navigate the scientific journey from the discovery of these compounds in their natural habitats to their potential applications as therapeutic agents.
Natural Sources and Biosynthesis
Bromophenols are widespread in the marine ecosystem, having been isolated from red, brown, and green algae, as well as sponges, ascidians, and marine bacteria.[3][5] Red algae, particularly from the family Rhodomelaceae (e.g., genera Rhodomela, Symphyocladia, and Odonthalia), are exceptionally rich sources of these compounds.[3][6]
The biosynthesis of bromophenols in marine algae is an enzymatic process involving bromoperoxidases.[3][6] These enzymes utilize bromide ions, which are readily available in seawater, and hydrogen peroxide to catalyze the bromination of phenolic precursors.[4] The biosynthetic pathways, while not fully elucidated, are a testament to the unique biochemical adaptations of marine organisms.[3]
Isolation and Purification: A Step-by-Step Workflow
The journey from a marine organism to a purified bromophenol is a meticulous process of extraction and chromatographic separation. The selection of methods is dictated by the polarity and stability of the target compounds.
Extraction
The initial step involves the extraction of metabolites from the collected marine biomass, which is often freeze-dried to preserve its chemical integrity.[7]
Protocol: Solvent Extraction of Bromophenols from Marine Algae
-
Sample Preparation: Thoroughly wash the collected algal material with fresh water to remove salts and epiphytes. Lyophilize (freeze-dry) the sample to a constant weight.
-
Grinding: Grind the dried algae into a fine powder to increase the surface area for efficient extraction.
-
Solvent Maceration: Suspend the powdered algae in a suitable organic solvent. Methanol or a mixture of methanol and dichloromethane are commonly used.[6] The ratio of solvent to biomass is typically 10:1 (v/w).
-
Extraction: Stir the suspension at room temperature for 24-48 hours. The process is often repeated 2-3 times with fresh solvent to ensure exhaustive extraction.
-
Filtration and Concentration: Filter the combined extracts to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
The crude extract is a complex mixture of compounds requiring further separation. A multi-step chromatographic approach is typically employed.
Workflow: Bioactivity-Guided Fractionation and Purification
This workflow illustrates a common strategy where fractions are tested for biological activity at each stage to guide the isolation of the active compounds.[7]
Caption: Bioactivity-guided isolation workflow for marine bromophenols.
Structural Elucidation: Deciphering Molecular Architectures
Once a pure compound is isolated, its chemical structure is determined using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): Provides crucial information about the molecular weight and elemental composition of the compound. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key indicator for the presence and number of bromine atoms in the molecule.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.[6] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and elucidate the complete structure.[7][8]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and aromatic rings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule, characteristic of phenolic compounds.
A Spectrum of Biological Activities
Marine bromophenols exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery and development.[3][9]
Antioxidant Activity
Many bromophenols are potent antioxidants capable of scavenging free radicals, which are implicated in a host of chronic diseases.[2] The antioxidant capacity is often attributed to the hydrogen-donating ability of the phenolic hydroxyl groups.[10] Theoretical studies using density functional theory (DFT) have provided insights into the mechanisms of their antioxidant action, highlighting the roles of both hydrogen atom transfer and electron transfer pathways.[11][12]
| Bromophenol | Marine Source | Antioxidant Assay | IC50 Value (µM) | Reference |
| 3-bromo-4,5-dihydroxybenzaldehyde | Rhodomela confervoides | DPPH Radical Scavenging | 14.5 (µg/mL) | [3] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | DPPH Radical Scavenging | 20.5 (µg/mL) | [3] |
| Nitrogen-containing bromophenols | Rhodomela confervoides | DPPH Radical Scavenging | 5.22 - 23.60 | [3] |
Antimicrobial and Antiviral Activities
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Several bromophenols have demonstrated significant activity against a range of bacteria and fungi.[13][14] For instance, compounds isolated from Rhodomela confervoides have shown potent antibacterial effects.[13] The 3-bromo-4,5-dihydroxybenzyl unit has been identified as a key structural feature for antimicrobial activity.[4] Furthermore, some bromophenols have exhibited promising antiviral properties, for example, against the infectious hematopoietic necrosis virus (IHNV).[6]
Anticancer Activity
A growing body of evidence supports the potential of marine bromophenols as anticancer agents.[3] They can inhibit the growth of various cancer cell lines and suppress tumor angiogenesis.[3] Some bromophenol derivatives have shown significant cytotoxicity against human colon cancer cell lines (DLD-1 and HCT-116).[4] The development of synthetic derivatives has further expanded the library of bromophenols with potential anticancer applications.[15]
Antidiabetic Activity
Certain bromophenols have been found to possess antidiabetic properties by inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[3] For example, a bromophenol isolated from the red alga Odonthalia corymbifera was shown to inhibit PTP1B and α-glucosidase, and in vivo studies demonstrated its ability to lower blood glucose levels.[3]
Synthesis of Bromophenols: From Benchtop to Potential Production
While isolation from natural sources is crucial for discovery, chemical synthesis offers a means to produce larger quantities of these compounds and to create novel derivatives with enhanced biological activities.[16] Synthetic strategies often involve the bromination of phenolic precursors and subsequent functional group manipulations.[17] For instance, O-demethylation of aryl methyl ethers using reagents like boron tribromide (BBr3) is a common step to yield the final bromophenol products.[17][18] The ability to synthesize these complex molecules opens avenues for structure-activity relationship (SAR) studies, which are vital for optimizing their therapeutic properties.[14][19]
Future Perspectives and Conclusion
Marine bromophenols represent a rich and diverse class of natural products with significant potential for the development of new pharmaceuticals.[6] Future research should focus on several key areas:
-
Exploration of Untapped Marine Resources: Continued bioprospecting of diverse marine environments is likely to yield novel bromophenol structures with unique biological activities.
-
Elucidation of Biosynthetic Pathways: A deeper understanding of how marine organisms produce these compounds could pave the way for their biotechnological production.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of bromophenols will be crucial for their translation into clinical applications.
-
Development of Synthetic Libraries: The synthesis of focused libraries of bromophenol derivatives will facilitate comprehensive SAR studies and the identification of lead compounds with improved potency and selectivity.
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Liu, M., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 18(8), 421. [Link]
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Boulebd, H. (n.d.). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. ResearchGate. [Link]
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Xu, X., et al. (2003). Antibacterial bromophenols from the marine red alga Rhodomela confervoides. Phytochemistry, 62(8), 1221-1224. [Link]
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Carpena, M., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(11), 1-20. [Link]
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Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. PMC - PubMed Central. [Link]
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Krock, B., et al. (2023). Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database. Phytochemistry Reviews, 22(1), 1-32. [Link]
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Request PDF. (n.d.). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate. [Link]
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Oh, K. B., et al. (2008). Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. Bioorganic & Medicinal Chemistry, 16(1), 295-300. [Link]
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Wang, L., et al. (2013). Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. The Journal of Physical Chemistry A, 117(16), 3415-3425. [Link]
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Boulebd, H., et al. (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. The Journal of Organic Chemistry. [Link]
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Liu, M., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. National Institutes of Health. [Link]
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Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. [Link]
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Encyclopedia MDPI. (2020). Marine bromophenols, synthesis, biological effects. Encyclopedia MDPI. [Link]
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Li, K., et al. (2011). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry, 59(17), 9206-9212. [Link]
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Shi, D., et al. (2006). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. Chinese Journal of Oceanology and Limnology, 24(1), 93-97. [Link]
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Lamia, C., et al. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Nutrition Reviews, nuad153. [Link]
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Liu, M., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Scilit. [Link]
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Menzek, A., et al. (2021). Synthesis and paroxonase activities of novel bromophenols. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 525-534. [Link]
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Li, K., et al. (2012). Antifungal Bromophenols from Marine Red Alga Symphyocladia latiuscula. Marine Drugs, 10(4), 897-904. [Link]
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Liu, M., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Roskilde University Research Portal. [Link]
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Gulcin, İ., et al. (2021). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 26(11), 3186. [Link]
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Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(5), 1405-1416. [Link]
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Menzek, A., et al. (2020). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ChemistrySelect, 5(20), 6098-6104. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 2,4,6-Tribromo-3-methoxyphenol
Abstract
This document provides a comprehensive guide for the synthesis of 2,4,6-Tribromo-3-methoxyphenol, a halogenated aromatic compound with potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The protocol herein is developed for research purposes and is intended for an audience of trained chemists and researchers. We detail a robust, step-by-step procedure for the electrophilic bromination of 3-methoxyphenol. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization to ensure the synthesis of a highly pure final product.
Introduction and Scientific Context
Polybrominated aromatic compounds are a class of molecules with significant utility in organic synthesis and drug development. The presence of multiple bromine atoms can enhance the lipophilicity of a molecule, modulate its metabolic stability, and provide synthetic handles for further functionalization through cross-coupling reactions. 2,4,6-Tribromo-3-methoxyphenol is a unique structure combining these features with the directing and activating effects of hydroxyl and methoxy groups.
The synthesis of this target molecule leverages the principles of electrophilic aromatic substitution. The starting material, 3-methoxyphenol, possesses two activating groups—a hydroxyl (-OH) and a methoxy (-OCH3)—which are both strongly ortho, para-directing. The hydroxyl group is a more powerful activating group than the methoxy group, and its directing influence will dominate the regioselectivity of the bromination reaction. Consequently, the positions ortho (2 and 6) and para (4) to the hydroxyl group are highly activated and susceptible to electrophilic attack by bromine. This strong activation allows for a straightforward and high-yielding tribromination under mild conditions.
Proposed Synthetic Pathway
The synthesis of 2,4,6-Tribromo-3-methoxyphenol is achieved via the direct bromination of 3-methoxyphenol using elemental bromine in a suitable solvent system.
Reaction Scheme:

Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 2,4,6-Tribromo-3-methoxyphenol.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 5.0 g (40.28 mmol) | Sigma-Aldrich, ≥98% |
| Bromine | Br₂ | 159.81 | 6.7 mL (130.9 mmol) | Acros Organics, ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | Fisher Scientific, ACS Grade |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | VWR, ACS Grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | EMD Millipore, ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | Avantor, HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | 200 mL | Avantor, HPLC Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | BeanTown Chemical, Anhydrous |
Step-by-Step Synthesis Procedure
Safety Precaution: This procedure involves the use of elemental bromine, which is highly corrosive, toxic, and volatile. All steps involving bromine must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves, is mandatory.
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 5.0 g (40.28 mmol) of 3-methoxyphenol in 100 mL of glacial acetic acid.
-
Stir the mixture at room temperature until the 3-methoxyphenol is completely dissolved.
-
-
Bromination:
-
In the dropping funnel, carefully measure 6.7 mL (130.9 mmol, 3.25 equivalents) of elemental bromine.
-
Slowly add the bromine to the stirred solution of 3-methoxyphenol dropwise over a period of 30-45 minutes. The reaction is exothermic, and a gentle warming of the flask may be observed. Maintain the temperature below 40 °C, using an ice bath if necessary.
-
Upon addition of bromine, the solution will turn dark orange-red, and a precipitate may begin to form.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours to ensure complete tribromination.
-
-
Reaction Quenching and Product Isolation:
-
After the reaction is complete, carefully pour the reaction mixture into a 500 mL beaker containing 250 mL of cold water and a stir bar. A pale yellow or off-white precipitate will form.
-
To quench any unreacted bromine, slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange color of the solution disappears.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold water until the filtrate is neutral (test with pH paper). This step is crucial to remove residual acetic acid.
-
-
Purification:
-
The primary method of purification for this product is recrystallization.
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes, until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Workflow Diagram
Characterization and Validation
To confirm the identity and purity of the synthesized 2,4,6-Tribromo-3-methoxyphenol, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single proton singlet is expected in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the proton at the C5 position. Another singlet corresponding to the methoxy group protons (-OCH₃) should be observed around δ 3.8-4.0 ppm. A broad singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: Six distinct carbon signals are expected. Three signals will correspond to the bromine-substituted aromatic carbons, one for the methoxy-substituted carbon, one for the hydroxyl-substituted carbon, and one for the proton-bearing aromatic carbon. A signal for the methoxy carbon will also be present.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenolic group.
-
C-O stretching vibrations for the methoxy group are expected around 1050-1250 cm⁻¹.
-
C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a characteristic isotopic pattern for a molecule containing three bromine atoms (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) should correspond to the calculated molecular weight of C₇H₅Br₃O₂ (360.83 g/mol ).
-
-
Melting Point:
-
A sharp melting point range for the purified, crystalline product is indicative of high purity.
-
Discussion and Mechanistic Insights
The high yield and regioselectivity of this reaction are governed by the powerful activating and directing effects of the hydroxyl group. As an ortho, para-director, it strongly activates the positions C2, C4, and C6 for electrophilic attack. The methoxy group at C3 also contributes to the activation of the ring. The steric hindrance from the methoxy group is not significant enough to prevent substitution at the adjacent C2 and C4 positions. The use of a slight excess of bromine ensures the complete tribromination of the aromatic ring. Acetic acid serves as a polar protic solvent that can stabilize the intermediates in the electrophilic substitution mechanism.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient bromine; Short reaction time | Increase the amount of bromine slightly (e.g., to 3.5 equivalents); Extend the reaction time. |
| Product is an oil or does not crystallize | Impurities present; Incorrect recrystallization solvent | Wash the crude product thoroughly; Screen different solvent systems for recrystallization (e.g., toluene, methanol/water). |
| Low Yield | Product lost during work-up; Incomplete precipitation | Ensure the aqueous solution is cold during precipitation; Minimize the amount of solvent used for recrystallization. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
Application Notes and Protocols for the Extraction of 2,4,6-Tribromo-3-methoxyphenol from Rhodomela confervoides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the extraction, purification, and characterization of 2,4,6-Tribromo-3-methoxyphenol, a significant bioactive compound isolated from the marine red alga Rhodomela confervoides. This guide is designed to offer both theoretical insights and practical, step-by-step protocols to facilitate its application in research and drug discovery.
Introduction: The Potential of Rhodomela confervoides in Drug Discovery
Rhodomela confervoides, a red alga found in the North Atlantic Ocean, is a rich source of halogenated secondary metabolites, particularly bromophenols.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] Among the plethora of bromophenols produced by this alga, 2,4,6-Tribromo-3-methoxyphenol stands out as a molecule of interest for further investigation in drug development programs.
The unique chemical scaffold of 2,4,6-Tribromo-3-methoxyphenol, characterized by a substituted phenolic ring with three bromine atoms and a methoxy group, is responsible for its bioactivity. Understanding the efficient extraction and purification of this compound is the critical first step in unlocking its therapeutic potential. This guide provides a robust framework for researchers to isolate this compound with high purity and yield.
Pre-Extraction Considerations: Algal Sample Preparation
The quality of the starting material is paramount for a successful extraction. The following steps outline the best practices for preparing Rhodomela confervoides biomass.
Protocol 1: Algal Biomass Preparation
-
Collection and Identification: Collect Rhodomela confervoides from a clean marine environment to minimize contaminants. Proper taxonomic identification is crucial to ensure the correct algal species is being processed.
-
Cleaning: Thoroughly wash the collected biomass with fresh seawater to remove sand, epiphytes, and other marine organisms. Follow with a rinse using distilled water to remove excess salts.
-
Drying: The biomass should be dried to a constant weight to prevent enzymatic degradation and to ensure accurate measurements for extraction. Air-drying in a well-ventilated, shaded area or freeze-drying (lyophilization) are the recommended methods. Oven drying at high temperatures should be avoided as it can lead to the degradation of thermolabile compounds.
-
Grinding: Once dried, grind the algal biomass into a fine powder (approximately 0.5-1 mm particle size) using a blender or a mill. This increases the surface area for efficient solvent penetration.
-
Storage: Store the powdered algal material in an airtight container in a cool, dark, and dry place to prevent photochemical degradation and moisture absorption.
Extraction of 2,4,6-Tribromo-3-methoxyphenol: A Multi-faceted Approach
The choice of extraction method and solvent is critical and depends on the physicochemical properties of the target molecule. Based on the polyhalogenated and phenolic nature of 2,4,6-Tribromo-3-methoxyphenol, a moderately polar solvent system is optimal.
Rationale for Solvent Selection
Methanol has been successfully used for the extraction of a wide range of bromophenols from Rhodomela confervoides.[2][4][5] Its polarity allows for the efficient solubilization of phenolic compounds. For a more targeted extraction and to minimize the co-extraction of highly polar compounds like salts and polysaccharides, a slightly less polar solvent like ethanol or a mixture of methanol and a less polar solvent (e.g., dichloromethane or ethyl acetate) can be employed.
Recommended Extraction Protocols
Two primary extraction techniques are recommended, each with its own advantages.
Protocol 2: Maceration (Cold Soak Extraction)
This is a simple and effective method for extracting thermolabile compounds.
-
Solvent Addition: Weigh the dried algal powder and place it in a large Erlenmeyer flask. Add methanol (or another appropriate solvent) in a 1:10 (w/v) ratio (e.g., 100 g of algal powder in 1 L of methanol).
-
Extraction: Seal the flask and keep it on an orbital shaker at a constant speed (e.g., 150 rpm) for 24-48 hours at room temperature.
-
Filtration: After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the algal residue.
-
Re-extraction: To maximize the yield, the residue can be re-extracted two more times with fresh solvent.
-
Solvent Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield the crude methanolic extract.
Protocol 3: Soxhlet Extraction
This method is more efficient than maceration due to the continuous circulation of fresh, hot solvent. However, caution must be exercised to avoid degradation of the target compound at elevated temperatures.
-
Sample Preparation: Place a known amount of the dried algal powder in a thimble made of thick filter paper.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill the distillation flask with the extraction solvent (e.g., methanol).
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the sample. Once the liquid level in the chamber reaches the top of the siphon, the solvent and extracted compounds will be siphoned back into the distillation flask. This cycle is repeated for 6-8 hours.
-
Solvent Evaporation: After extraction, the solvent is evaporated from the extract using a rotary evaporator to obtain the crude extract.
Table 1: Comparison of Extraction Methods
| Feature | Maceration | Soxhlet Extraction |
| Principle | Soaking the material in a solvent at room temperature. | Continuous extraction with hot, fresh solvent. |
| Temperature | Room Temperature | Boiling point of the solvent |
| Efficiency | Moderate | High |
| Time | 24-72 hours | 6-12 hours |
| Suitability | Ideal for thermolabile compounds. | Suitable for thermostable compounds. |
Purification of 2,4,6-Tribromo-3-methoxyphenol: A Stepwise Chromatographic Approach
The crude extract contains a complex mixture of compounds. A multi-step chromatographic purification is necessary to isolate 2,4,6-Tribromo-3-methoxyphenol.
Workflow for Purification:
Caption: Purification workflow for 2,4,6-Tribromo-3-methoxyphenol.
Protocol 4: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Start the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient could be from 100% n-hexane to 100% ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in small fractions (e.g., 10-20 mL).
-
TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound.
Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity, preparative HPLC is recommended.
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient system of water and a polar organic solvent like methanol or acetonitrile is typically used. The exact ratio should be optimized based on analytical HPLC results.[6][7][8]
-
Detection: UV detection at a wavelength where the compound shows maximum absorbance (e.g., around 280-300 nm) is suitable.[1][6]
-
Injection and Collection: Inject the semi-purified fraction from the column chromatography and collect the peak corresponding to 2,4,6-Tribromo-3-methoxyphenol.
-
Purity Check: The purity of the isolated compound should be confirmed by analytical HPLC.
Characterization of 2,4,6-Tribromo-3-methoxyphenol
Once isolated, the structure and identity of the compound must be confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Table 2: Physicochemical Properties of 2,4,6-Tribromo-3-methoxyphenol
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₃O₂ | [9] |
| Molar Mass | 360.83 g/mol | [9] |
| Physical State | Solid | [2] |
| Boiling Point | 301.8 °C | [9] |
| Solubility | Expected to be soluble in methanol, ethanol, acetone, and other organic solvents. Poorly soluble in water. | Inferred from similar compounds[10] |
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust and reproducible methodology for the extraction and purification of 2,4,6-Tribromo-3-methoxyphenol from Rhodomela confervoides. The successful isolation of this compound will enable researchers to further investigate its biological activities and potential as a lead compound in drug discovery. Future research should focus on optimizing the extraction conditions to maximize the yield and exploring more sustainable and "green" extraction techniques.
References
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da Silva, V. M., Veloso, M. C. da C., de Oliveira, A. S., Santos, G. V., Pereira, P. A. de P., & de Andrade, J. B. (2006). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 68(3), 323–328. [Link]
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da Silva, V. M., Veloso, M. C. da C., de Oliveira, A. S., Santos, G. V., Pereira, P. A. de P., & de Andrade, J. B. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 68(3), 323-328. [Link]
-
Hofer, S. C., Wiese, J., & Tasdemir, D. (2020). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 18(11), 548. [Link]
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Grokipedia. (n.d.). Rhodomela confervoides. Retrieved from [Link]
-
Luminix Health. (n.d.). 2,4,6-Tribromo-3-methoxyphenol. Retrieved from [Link]
-
Li, K., Li, X., Gloer, J. B., & Wang, B. (2011). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry, 59(17), 9326–9332. [Link]
-
OECD. (2004). SIDS Initial Assessment Report for 2,4,6-TRIBROMOPHENOL. [Link]
-
Zeng, C. K., & Xia, B. M. (2005). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. Chinese Journal of Oceanology and Limnology, 23(2), 226-229. [Link]
-
Cheméo. (n.d.). Chemical properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6). Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Isolation, Characterization, and Antioxidant Activity of Bromophenols of the Marine Red Alga Rhodomela confervoides. Retrieved from [Link]
-
PubMed. (2011). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. Retrieved from [Link]
-
HMDB. (n.d.). Showing metabocard for 2,4,6-Tribromophenol (HMDB0029642). Retrieved from [Link]
-
Reddit. (2022). Why is 2,4,6-tribromophenol insoluble in water while phenol is? In detail please. Retrieved from [Link]
-
Zhao, J., Fan, X., Wang, S., Li, S., Shang, S., Yang, Y., Xu, N., Lü, Y., & Shi, J. (2004). Bromophenol derivatives from the red alga Rhodomela confervoides. Journal of Natural Products, 67(6), 1032–1035. [Link]
-
ResearchGate. (n.d.). Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. Retrieved from [Link]
-
Rodrigues, D., Freitas, A. C., Pereira, L., & Rocha-Santos, T. (2021). The Quest for Phenolic Compounds from Macroalgae: A Review of Extraction and Identification Methodologies. Foods, 10(4), 844. [Link]
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Fan, X., Xu, N. J., & Shi, J. G. (2003). Bromophenols from the red alga Rhodomela confervoides. Journal of Natural Products, 66(3), 455–458. [Link]
- Mura, Y., Kumagai, T., & Fujisawa, S. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
-
Orlo, E., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
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Application Note: A Validated HPLC Method for the Quantification of 2,4,6-Tribromo-3-methoxyphenol
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,4,6-Tribromo-3-methoxyphenol. The described method is tailored for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4] This document provides a comprehensive guide, including detailed protocols for sample and standard preparation, optimized chromatographic conditions, and a full validation report covering specificity, linearity, accuracy, precision, and robustness.
Introduction
2,4,6-Tribromo-3-methoxyphenol is a polysubstituted phenol of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and safety assessments. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and reproducibility.
The development of a reliable HPLC method requires a systematic approach to optimize separation and detection parameters. Furthermore, to ensure the integrity of the generated data, the analytical method must be rigorously validated. This application note provides a comprehensive, self-validating system for the quantification of 2,4,6-Tribromo-3-methoxyphenol, grounded in scientific principles and authoritative regulatory standards.[1][2][3][4]
Physicochemical Properties of 2,4,6-Tribromo-3-methoxyphenol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
-
Chemical Structure:
-
Molecular Formula: C₇H₅Br₃O₂
-
Molecular Weight: 360.83 g/mol
-
-
Physical State: Solid
-
Solubility: Based on its structure, 2,4,6-Tribromo-3-methoxyphenol is expected to be soluble in organic solvents such as methanol, acetonitrile, and ethanol, and sparingly soluble in water.
-
UV Absorbance: Phenolic compounds exhibit characteristic UV absorbance due to the π-electron system of the aromatic ring. The presence of bromine and methoxy substituents will influence the position and intensity of the absorption maxima. Based on the UV spectra of similar substituted phenols, a primary absorbance maximum is anticipated in the range of 270-290 nm.[5][6][7]
Recommended Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary or Binary HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Analytical Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Analyte Standard | 2,4,6-Tribromo-3-methoxyphenol (purity >98%) |
| Solvents | HPLC grade Acetonitrile, Methanol, and Water |
| Reagents | Formic Acid (analytical grade) |
| Glassware | Class A volumetric flasks and pipettes |
| Filtration | 0.45 µm syringe filters (e.g., PTFE or Nylon) |
Detailed Experimental Protocols
Preparation of Standard Solutions
The preparation of accurate standard solutions is critical for the calibration of the HPLC method.[8][9][10][11][12]
4.1.1. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2,4,6-Tribromo-3-methoxyphenol reference standard.
-
Quantitatively transfer the weighed standard to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8°C and protected from light.
4.1.2. Working Standard Solutions:
-
Prepare a series of at least five working standard solutions by serially diluting the stock standard solution with the mobile phase (initial composition).
-
The concentration range should bracket the expected concentration of the analyte in the samples. A typical range for a calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.[10][12]
Sample Preparation
The following is a general procedure for a solid sample. This may need to be adapted based on the specific sample matrix.
-
Accurately weigh a portion of the sample expected to contain 2,4,6-Tribromo-3-methoxyphenol.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a suitable volume of methanol to dissolve the analyte.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following HPLC parameters have been optimized for the separation and quantification of 2,4,6-Tribromo-3-methoxyphenol.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 280 nm (or the determined λmax) |
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately non-polar compounds like 2,4,6-Tribromo-3-methoxyphenol.
-
Mobile Phase: An acetonitrile/water gradient provides excellent resolving power for a wide range of aromatic compounds. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization state of the phenolic hydroxyl group.
-
Gradient Elution: A gradient program is employed to ensure efficient elution of the analyte and any potential impurities, leading to a shorter run time and improved peak symmetry.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min for a 4.6 mm ID column and a column temperature of 30°C are common starting points that provide a good balance between analysis time, efficiency, and backpressure.[13][14][15]
Method Validation Protocol
The developed HPLC method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][16][17]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure:
-
Inject a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the analyte to determine its retention time.
-
If available, inject solutions of known impurities or degradation products to assess their separation from the analyte peak.
-
Perform peak purity analysis using a Diode Array Detector (DAD) to confirm the homogeneity of the analyte peak in a sample matrix.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank and known impurities. The peak purity angle should be less than the peak purity threshold.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five concentrations of the analyte spanning the desired range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[16][17]
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
5.4.1. Repeatability (Intra-assay Precision):
-
Procedure: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
5.4.2. Intermediate Precision (Inter-assay Precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.
-
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16][17]
-
Procedure: The range is confirmed by the data from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The method is demonstrated to be linear, accurate, and precise over the established range.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18]
-
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all variations.
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Mean Recovery (%) | %RSD |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] | 98.0 - 102.0 | ≤ 2.0 |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] | 98.0 - 102.0 | ≤ 2.0 |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] | 98.0 - 102.0 | ≤ 2.0 |
Table 3: Precision Data
| Precision Level | Sample ID | Concentration (µg/mL) |
| Repeatability | 1-6 | [Insert Data] |
| Mean | [Insert Data] | |
| %RSD | ≤ 2.0 | |
| Intermediate Precision | 1-6 | [Insert Data] |
| Mean | [Insert Data] | |
| %RSD | ≤ 2.0 |
Visualizations
Figure 1: Overall workflow for the HPLC quantification of 2,4,6-Tribromo-3-methoxyphenol.
Figure 2: Logical relationship of the validation parameters for the HPLC method.
Conclusion
This application note details a specific, linear, accurate, precise, and robust RP-HPLC method for the quantification of 2,4,6-Tribromo-3-methoxyphenol. The provided protocols and validation framework, aligned with ICH Q2(R2) guidelines, establish this method as a reliable tool for routine analysis in research and quality control environments. The systematic approach to method development and validation ensures the generation of high-quality, reproducible data.
References
-
Sciencing. (2022, March 24). How To Make A Calibration Standard For An HPLC. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 Robust. Retrieved from [Link]
-
Mastelf Technologies. (2024, September 20). The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. Retrieved from [Link]
-
Apexbio. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. Retrieved from [Link]
-
BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from [Link]
-
Shimadzu Corporation. (2022, July 13). How to Set up HPLC calibration curve - External Standard Calibration Method [Video]. YouTube. Retrieved from [Link]
-
Microbioz India. (2023, March 4). HPLC calibration curve: Everything You Need to Know. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
CONCEPT HEIDELBERG. (n.d.). The new ICH Guideline Q2 Validation of Analytical Procedures (Revision 2). Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
SpringerLink. (2014, August 22). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules. Retrieved from [Link]
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R Discovery. (1993, August 1). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Retrieved from [Link]
-
PubMed. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. Retrieved from [Link]
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Quora. (2024, January 18). What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separation in HPLC? Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption data obtained for natural phenol and the PPy complexes. Retrieved from [Link]
-
LCGC International. (n.d.). Column Pressure Considerations in Analytical HPLC. Retrieved from [Link]
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Natural Chemistry Research Group. (2014–2025). UV Spectra of Polyphenols. Retrieved from [Link]
-
Axion Labs. (n.d.). Chromatography Flow Rates Explained: HPLC, LC-MS & GC. Retrieved from [Link]
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"2,4,6-Tribromo-3-methoxyphenol" as a standard for analytical chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Application Note & Protocol Guide
Topic: 2,4,6-Tribromo-3-methoxyphenol as a Standard for Analytical Chemistry
Introduction: The Need for Precision in Trace Analysis
In the fields of environmental monitoring, food safety, and pharmaceutical development, the accurate quantification of trace-level contaminants is paramount. Brominated phenols represent a class of compounds that are under increasing scrutiny due to their widespread use as flame retardants, pesticides, and wood preservatives, leading to their persistence in various environmental matrices.[1][2] Their potential for bioaccumulation and toxicity necessitates robust and reliable analytical methods for their detection.
2,4,6-Tribromo-3-methoxyphenol (TBMP) emerges as a strategic tool in this context. As a synthetic compound, it is not expected to be naturally present in most samples, making it an ideal candidate for use as a surrogate or internal standard. Its structural similarity to target analytes like 2,4,6-tribromophenol (TBP) ensures that it behaves comparably during sample extraction, cleanup, and chromatographic analysis, thereby correcting for variations in analytical recovery and instrument response. This guide provides a comprehensive overview of TBMP's properties and detailed protocols for its application as an analytical standard, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties and Characterization
A thorough understanding of a standard's physical and chemical properties is the foundation of its effective use. These properties dictate its solubility for standard preparation, its behavior during chromatographic separation, and its response in mass spectrometry.
Sources
Application Notes and Protocols for Evaluating the In Vitro Antioxidant Potential of 2,4,6-Tribromo-3-methoxyphenol
Introduction: Unveiling the Antioxidant Potential of a Novel Phenolic Compound
2,4,6-Tribromo-3-methoxyphenol is a halogenated phenolic compound with a molecular formula of C₇H₅Br₃O₂ and a molar mass of 360.83 g/mol [1][2]. While specific data on its biological activities are not extensively documented, its structural similarity to other brominated phenols and methoxyphenols suggests a potential for antioxidant activity. Phenolic compounds, in general, are known for their ability to scavenge free radicals and chelate pro-oxidant metals, thereby mitigating oxidative stress, which is implicated in numerous disease pathologies[3]. The presence of a hydroxyl group on the aromatic ring is a key structural feature for antioxidant activity, and the methoxy and bromine substituents may modulate this activity. Therefore, a systematic evaluation of the in vitro antioxidant capacity of 2,4,6-Tribromo-3-methoxyphenol is a scientifically meritorious endeavor for researchers in drug discovery and the broader life sciences.
This comprehensive guide provides detailed protocols for a panel of commonly employed in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The selection of this diverse set of assays is deliberate; they are based on different reaction mechanisms—single electron transfer (SET) and hydrogen atom transfer (HAT)—thus providing a more complete profile of the antioxidant potential of the test compound[4].
I. Foundational Principles of In Vitro Antioxidant Assays
A multi-assay approach is crucial for a comprehensive assessment of antioxidant activity. This is because different assays reflect different aspects of antioxidant action. The assays detailed herein are broadly categorized into two mechanistic classes:
-
Single Electron Transfer (SET) - Based Assays : These assays measure the ability of an antioxidant to transfer an electron to reduce an oxidant. The color change of the oxidant solution is proportional to the antioxidant capacity. DPPH and FRAP are classic examples of SET-based assays[4].
-
Hydrogen Atom Transfer (HAT) - Based Assays : These assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a prime example of a HAT-based method[4].
-
Mixed-Mode (SET and HAT) Assays : The ABTS assay can proceed via both SET and HAT mechanisms, making it a versatile tool for screening a wide range of compounds.
The following sections will provide a detailed, step-by-step protocol for each of these assays as applied to the evaluation of 2,4,6-Tribromo-3-methoxyphenol.
II. DPPH Radical Scavenging Activity Assay
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds[5][6]. The principle is based on the reduction of the stable free radical DPPH• (deep violet) to the non-radical form DPPH-H (pale yellow) by an antioxidant. The discoloration is measured spectrophotometrically at 515-517 nm[4].
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol
A. Reagent Preparation:
-
DPPH• Solution (0.1 mM): Dissolve 3.94 mg of DPPH• in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4,6-Tribromo-3-methoxyphenol and dissolve it in 10 mL of a suitable solvent (e.g., methanol, DMSO).
-
Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.
B. Experimental Procedure:
-
Prepare serial dilutions of the test compound and Trolox standard in the appropriate solvent.
-
In a 96-well microplate, add 100 µL of the DPPH• solution to each well.
-
Add 100 µL of the sample dilutions (or standard) to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes[4][5].
-
Measure the absorbance at 517 nm using a microplate reader.
C. Data Analysis:
Calculate the percentage of DPPH• radical scavenging activity using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the DPPH• solution without the sample.
-
A_sample is the absorbance of the DPPH• solution with the sample.
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH• radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
III. ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to the colorless ABTS, and the change in absorbance is measured.
Experimental Workflow for ABTS Assay
Caption: Workflow for the ABTS radical scavenging assay.
Detailed Protocol
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working ABTS•+ Solution: Dilute the ABTS•+ radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
B. Experimental Procedure:
-
Prepare serial dilutions of the test compound and Trolox standard.
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the sample dilutions (or standard) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes[5].
-
Measure the absorbance at 734 nm.
C. Data Analysis:
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.
IV. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm[4][7]. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants[6][7].
Experimental Workflow for FRAP Assay
Caption: Workflow for the FRAP assay.
Detailed Protocol
A. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh.
B. Experimental Procedure:
-
Prepare serial dilutions of the test compound and a ferrous sulfate (FeSO₄) standard.
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample dilutions (or standard) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes[4].
-
Measure the absorbance at 593 nm.
C. Data Analysis:
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and expressed as µmol of Fe(II) equivalents per gram of the compound.
V. Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Experimental Workflow for ORAC Assay
Caption: Workflow for the ORAC assay.
Detailed Protocol
A. Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare using sodium phosphate monobasic and dibasic salts.
-
Fluorescein Stock Solution (4 µM): Prepare in phosphate buffer.
-
AAPH Solution (153 mM): Dissolve 414 mg of AAPH in 10 mL of phosphate buffer. Prepare fresh daily.
-
Trolox Standard Solutions: Prepare a series of concentrations in phosphate buffer.
B. Experimental Procedure:
-
In a black 96-well microplate, add 25 µL of the sample dilutions or Trolox standards.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Inject 25 µL of the AAPH solution into each well to start the reaction.
-
Immediately begin monitoring the fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
C. Data Analysis:
Calculate the net AUC for each sample by subtracting the AUC of the blank. Plot the net AUC against the concentration of Trolox to create a standard curve. The ORAC value of the sample is then calculated from the standard curve and expressed as µmol of Trolox equivalents (TE) per gram of the compound.
VI. Data Presentation and Interpretation
For a comprehensive evaluation of the antioxidant potential of 2,4,6-Tribromo-3-methoxyphenol, the results from each assay should be systematically tabulated.
| Assay | Parameter | Units |
| DPPH | IC₅₀ | µg/mL or µM |
| ABTS | TEAC | µmol TE/g |
| FRAP | FRAP Value | µmol Fe(II)/g |
| ORAC | ORAC Value | µmol TE/g |
Interpretation of Results:
-
A lower IC₅₀ value in the DPPH assay indicates a higher radical scavenging activity.
-
Higher TEAC, FRAP, and ORAC values signify greater antioxidant capacity.
-
Comparing the results across the different assays can provide insights into the mechanism of antioxidant action. For instance, strong activity in the FRAP and DPPH assays would suggest a potent electron-donating ability. High ORAC values would indicate efficient hydrogen atom donation.
VII. Conclusion and Future Directions
These application notes provide a robust framework for the in vitro evaluation of the antioxidant potential of 2,4,6-Tribromo-3-methoxyphenol. By employing a battery of assays with distinct chemical principles, researchers can obtain a multifaceted understanding of the compound's antioxidant profile. Positive results from these in vitro studies would warrant further investigation into the compound's efficacy in more complex biological systems, such as cell-based assays, to assess its cytoprotective effects and potential as a lead compound in drug development.
References
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A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (URL: [Link])
-
Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (URL: [Link])
-
2,4,6-Tribromo-3-methoxyphenol - Luminix Health. (URL: [Link])
-
In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties. (URL: [Link])
-
Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. (URL: [Link])
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (URL: [Link])
-
2,4,6-Tribromo-3-Methylphenol | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])
-
Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6). (URL: [Link])
-
The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding. (URL: [Link])
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. (URL: [Link])
-
2,4,6-Tribromophenol. (URL: [Link])
-
Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (URL: [Link])
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (URL: [Link])
-
Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (URL: [Link])
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (URL: [Link])
-
Antioxidant activity of the extracts and positive controls: BHA... (URL: [Link])
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. (URL: [Link])
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Application Notes and Protocols for Evaluating the Cytotoxicity of 2,4,6-Tribromo-3-methoxyphenol on Cancer Cell Lines
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the cytotoxic potential of 2,4,6-Tribromo-3-methoxyphenol against various cancer cell lines. Brominated phenolic compounds, often derived from marine sources, have garnered significant interest for their diverse biological activities, including potent anticancer properties[1][2]. This guide details the principles and step-by-step protocols for three robust and widely accepted cytotoxicity assays: the MTT, XTT, and LDH assays. By explaining the causality behind experimental choices and incorporating self-validating systems through appropriate controls, these protocols are designed to yield reliable and reproducible data. Furthermore, we present a framework for data analysis, interpretation, and suggest potential mechanisms of action for 2,4,6-Tribromo-3-methoxyphenol based on existing literature for similar compounds, providing a solid foundation for further investigation.
Introduction: The Rationale for Investigating 2,4,6-Tribromo-3-methoxyphenol
Natural products, particularly those from unique marine environments, are a rich source of novel chemical scaffolds for drug discovery[1]. Bromophenols represent a class of marine-derived compounds that have demonstrated significant cytotoxic effects against a range of cancer cell lines[1][3]. The structural features of these molecules, including the number and position of bromine and hydroxyl groups, often correlate with their bioactivity[1].
While extensive research exists on compounds like 2,4,6-tribromophenol (2,4,6-TBP) and other polybrominated phenols[4][5], the specific compound 2,4,6-Tribromo-3-methoxyphenol remains less characterized. Its unique combination of three bromine atoms and a methoxy group suggests it may possess distinct biological properties. Preliminary studies on similar structures indicate potential mechanisms of action including the induction of apoptosis (programmed cell death) and cell cycle arrest[6][7][8]. Therefore, a systematic evaluation of its cytotoxic profile is a critical first step in determining its potential as an anticancer therapeutic lead.
This guide provides the necessary protocols to perform this initial evaluation using assays that measure different cellular endpoints:
-
Metabolic Activity (MTT & XTT Assays): These assays quantify the reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in viable cells. A decrease in metabolic activity is often an indicator of reduced cell viability or proliferation[9].
-
Membrane Integrity (LDH Assay): This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis[10][11].
Overall Experimental Workflow
The process of evaluating the cytotoxicity of 2,4,6-Tribromo-3-methoxyphenol can be streamlined into a logical sequence of steps, from initial cell culture preparation to final data interpretation. This workflow ensures consistency and minimizes variability between experiments.
Materials and Reagents
Cell Lines:
-
Human breast adenocarcinoma (MCF-7)
-
Human lung carcinoma (A549)
-
Human colorectal adenocarcinoma (Caco-2)
-
Human prostate cancer (PC-3)
-
Note: The selection should be based on the research focus. Including a non-cancerous cell line (e.g., MCF-10A) is crucial for assessing selectivity.
Reagents & Consumables:
-
2,4,6-Tribromo-3-methoxyphenol (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent[12]
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Kit[13][14]
-
Sterile 96-well flat-bottom cell culture plates
-
Microplate reader
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
The foundation of a reliable cytotoxicity assay is a healthy, consistently growing cell population. Working with cells within a specific passage number range is essential to avoid issues with genetic drift and altered phenotypes.
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency.
-
Cell Harvesting: Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.
-
Cell Counting: Neutralize trypsin with complete medium, collect the cell suspension, and count the cells using a hemocytometer or automated cell counter. Assess viability with Trypan Blue exclusion.
-
Seeding: Dilute the cell suspension to the desired concentration (see Table 1). Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth. This normalization period is critical for ensuring that the compound's effect is on healthy, attached cells rather than cells stressed from seeding.
Table 1: Recommended Seeding Densities for Cancer Cell Lines
| Cell Line | Seeding Density (cells/well) | Rationale |
|---|---|---|
| MCF-7 | 5,000 - 8,000 | Slower growing, requires sufficient density for signal. |
| A549 | 8,000 - 12,000 | Moderate growth rate. |
| Caco-2 | 10,000 - 15,000 | Forms a confluent monolayer quickly. |
| PC-3 | 7,000 - 10,000 | Standard density for proliferation assays[17]. |
| General | 2,000 - 100,000 | Optimal density should be determined empirically for each cell line to ensure log growth during the assay period[12][18]. |
Protocol 2: Compound Preparation and Treatment
Proper handling of the test compound is paramount for accurate concentration-response curves.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 50-100 mM) of 2,4,6-Tribromo-3-methoxyphenol in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles[18].
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions from the stock solution in serum-free or low-serum medium. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: After the 24-hour pre-incubation, carefully remove the old medium from the wells. Add 100 µL of the medium containing the desired concentrations of the compound (and controls) to the respective wells.
-
Controls: Include the following controls on every plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance[17].
-
Positive Control (for LDH): Cells treated with a lysis buffer (provided in the kit) to induce maximum LDH release[15].
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 3: MTT Assay (Endpoint: Metabolic Activity)
This assay relies on the conversion of the yellow MTT salt to insoluble purple formazan crystals by mitochondrial dehydrogenases of living cells[9].
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well[9].
-
Incubate: Incubate the plate for 2-4 hours at 37°C. The incubation time is critical; it must be long enough for formazan crystals to form but short enough to avoid artifacts.
-
Solubilize Formazan: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals[12].
-
Read Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance[9].
Protocol 4: XTT Assay (Endpoint: Cell Viability)
The XTT assay is an alternative to MTT. Its key advantage is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step and making the protocol faster[18][19].
-
Prepare XTT Solution: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's protocol (e.g., a 50:1 ratio)[14][19].
-
Add XTT Solution: Add 50 µL of the prepared XTT working solution to each well[13][19].
-
Incubate: Incubate the plate for 2-4 hours at 37°C. The plate should be protected from light.
-
Read Absorbance: Measure the absorbance at 450 nm, with a reference wavelength of 660 nm[13].
Protocol 5: LDH Release Assay (Endpoint: Membrane Integrity)
This assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes[11].
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells[15].
-
Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell monolayer[15].
-
Prepare Reaction Mixture: Prepare the LDH assay reaction mixture according to the kit manufacturer's instructions[16].
-
Add Reaction Mixture: Add 100 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate: Incubate at room temperature for 20-30 minutes, protected from light[15].
-
Read Absorbance: Measure the absorbance at 490 nm.
Data Analysis and Interpretation
The primary goal is to determine the concentration of 2,4,6-Tribromo-3-methoxyphenol that inhibits cell viability by 50% (IC₅₀).
Calculations:
-
Corrected Absorbance: Subtract the average absorbance of the medium blank from all other readings.
-
Percentage Viability (MTT/XTT):
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
-
-
Percentage Cytotoxicity (LDH):
-
% Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
Where "Spontaneous" is the vehicle control and "Maximum" is the positive (lysis) control.
-
-
IC₅₀ Determination: Plot the Percentage Viability against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Table 2: Hypothetical IC₅₀ Values (µM) for 2,4,6-Tribromo-3-methoxyphenol after 48h Treatment
| Cell Line | Assay | Hypothetical IC₅₀ (µM) | Interpretation |
|---|---|---|---|
| MCF-7 | MTT | 15.5 | Moderate cytotoxic effect. |
| LDH | 25.8 | Membrane damage occurs at higher concentrations than metabolic inhibition. | |
| A549 | MTT | 11.2 | Higher sensitivity compared to MCF-7. |
| LDH | 18.9 | Suggests apoptosis might be a primary death mechanism. | |
| PC-3 | MTT | 22.1 | Relatively less sensitive. |
| LDH | 35.4 | Significant difference between metabolic and membrane integrity endpoints. |
| MCF-10A | MTT | > 100 | High IC₅₀ in non-cancerous cells suggests potential cancer-selective activity. |
Potential Mechanism of Action
Based on studies of similar bromophenol compounds, 2,4,6-Tribromo-3-methoxyphenol may induce cytotoxicity through several pathways. Further investigation using techniques like flow cytometry (for cell cycle analysis and apoptosis) and western blotting (for protein expression) would be required to confirm these hypotheses.
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health (NIH). [Link]
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XTT Proliferation Assay Protocol. Trevigen. [Link]
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Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
XTT Cell Viability Assay for Alvetex™ Scaffold 96 Well Plate Format. REPROCELL. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. BPS Bioscience. [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information (NCBI). [Link]
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IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. [Link]
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Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). PMC - NIH. [Link]
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Brominated phenols: characterization of estrogen-like activity in the human breast cancer cell-line MCF-7. (2002). PubMed. [Link]
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A Novel Bromophenol Compound from Leathesia nana Inhibits Breast Cancer in a Direct Tumor Killing and Immunotherapy Manner. (2022). MDPI. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). PMC - NIH. [Link]
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Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex. (2025). PubMed. [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). PMC - NIH. [Link]
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First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the Potential for Anticancer Therapy. (2019). PubMed. [Link]
-
First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the Potential for Anticancer Therapy. (2025). ResearchGate. [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). PubMed. [Link]
-
2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether induces growth inhibition and apoptosis in MCF-7 human breast cancer cells. (2007). PubMed. [Link]
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Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (2023). Cureus. [Link]
-
Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer. (2021). National Institutes of Health (NIH). [Link]
-
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice. (2018). PubMed Central. [Link]
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- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 2,4,6-Tribromo-3-methoxyphenol
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for testing the antimicrobial activity of the novel compound 2,4,6-Tribromo-3-methoxyphenol. In an era of escalating antimicrobial resistance, the exploration of new chemical entities is paramount. Halogenated phenols, a class of compounds known for their bioactive properties, represent a promising avenue for discovery. This document outlines detailed, step-by-step protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity of 2,4,6-Tribromo-3-methoxyphenol. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility. Furthermore, we discuss the putative mechanism of action based on related brominated phenols and provide guidance on data interpretation and presentation.
Introduction: The Scientific Rationale
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. The chemical scaffold of phenol has long been a foundation for antiseptic and disinfectant development. Strategic modification of this scaffold, such as halogenation and methoxylation, can significantly enhance antimicrobial potency while potentially mitigating toxicity.[1][2] The compound 2,4,6-Tribromo-3-methoxyphenol combines these features, making it a compelling candidate for antimicrobial evaluation. The bromine atoms are expected to increase lipophilicity, facilitating membrane disruption, while the methoxy group can modulate electronic properties and metabolic stability.
This guide is designed to provide a robust framework for the initial in vitro characterization of 2,4,6-Tribromo-3-methoxyphenol's antimicrobial profile. By adhering to standardized methodologies, researchers can generate high-quality, comparable data crucial for the progression of this compound through the drug discovery pipeline.
Foundational Protocols: Susceptibility Testing
The cornerstone of antimicrobial activity testing is the determination of the minimum concentration of a compound that affects microbial growth. The following protocols are adapted from CLSI and EUCAST guidelines to ensure scientific rigor.[3][4][5][6]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[6]
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol:
-
Preparation of Test Compound: Prepare a 10 mg/mL stock solution of 2,4,6-Tribromo-3-methoxyphenol in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to minimize DMSO concentration to ≤1% in the final assay, preventing solvent-induced toxicity.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Plate Setup:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the diluted compound stock to the first column of wells, creating a 2-fold dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This will result in a range of concentrations of the test compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of 2,4,6-Tribromo-3-methoxyphenol at which there is no visible growth (turbidity) as compared to the positive control.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.
Detailed Protocol:
-
Following MIC Determination: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤1-2 colonies).
Data Presentation: MIC and MBC Values
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | e.g., 8 | e.g., 16 | Bacteriostatic |
| Escherichia coli | ATCC 25922 | e.g., 32 | e.g., >128 | Low Activity |
| Pseudomonas aeruginosa | ATCC 27853 | e.g., 64 | e.g., >128 | Low Activity |
| Candida albicans | ATCC 90028 | e.g., 4 | e.g., 8 | Fungistatic |
Note: The values presented are hypothetical and for illustrative purposes only.
Advanced Protocols: Anti-Biofilm Activity
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which often exhibit increased resistance to antimicrobial agents. Evaluating a compound's effect on biofilms is a critical step in its characterization.[2][7]
Biofilm Inhibition Assay (Crystal Violet Staining)
This assay quantifies the ability of 2,4,6-Tribromo-3-methoxyphenol to prevent biofilm formation.
Workflow for Biofilm Inhibition Assay
Caption: Putative multi-targeted mechanism of action.
Conclusion and Future Directions
The protocols detailed in this application note provide a standardized approach to characterizing the antimicrobial and anti-biofilm properties of 2,4,6-Tribromo-3-methoxyphenol. The successful execution of these assays will yield foundational data on the compound's spectrum of activity and potency. Future studies should aim to confirm the proposed mechanism of action through membrane potential assays, protein leakage studies, and transcriptomic analysis. Furthermore, evaluating the compound's efficacy in more complex models, such as polymicrobial biofilms and in vivo infection models, will be crucial for its development as a potential therapeutic agent.
References
-
Tee, S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved January 17, 2026, from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). About EUCAST. Retrieved January 17, 2026, from [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved January 17, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules. Retrieved January 17, 2026, from [Link]
-
CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01957-17. Available at: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(2), e00033-19. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved January 17, 2026, from [Link]
-
BYJU'S. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Leclercq, R., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1447-1455. Available at: [Link]
-
Radhakrishnamurti, P. S., & Sasmal, B. M. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 20A, 452-455. Available at: [Link]
-
Westerhoff, P., et al. (2005). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: Assessment of taste and odor development. Water Research, 39(15), 3629-3639. Available at: [Link]
-
Lee, J., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 371, 143646. Available at: [Link]
-
Hubble, A. B., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 11, 560. Available at: [Link]
-
Iannicelli, J., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. Available at: [Link]
Sources
- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESCMID: EUCAST [escmid.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
Application Notes and Protocols for the Study of 2,4,6-Tribromo-3-methoxyphenol in Enzyme Inhibition
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of 2,4,6-Tribromo-3-methoxyphenol as an Enzyme Inhibitor
Halogenated phenols, particularly brominated phenols, are a class of marine natural products that have garnered significant interest for their diverse biological activities. These compounds have been shown to exhibit a range of effects, including antimicrobial, antioxidant, and enzyme inhibitory properties. 2,4,6-Tribromo-3-methoxyphenol is a member of this intriguing class of molecules. While specific data on its enzyme inhibitory properties are not yet widely available, its structural similarity to other known bromophenol inhibitors suggests its potential as a valuable tool for enzyme-focused research and drug discovery.
This comprehensive guide provides a detailed framework for the investigation of 2,4,6-Tribromo-3-methoxyphenol as an enzyme inhibitor. It covers the synthesis and characterization of the compound, detailed protocols for in vitro enzyme inhibition and kinetic studies, and a cell-based assay to assess its activity in a biological context. The methodologies described herein are designed to be adaptable for the investigation of other novel compounds.
PART 1: Synthesis and Characterization of 2,4,6-Tribromo-3-methoxyphenol
A crucial first step in any study involving a novel compound is its synthesis and rigorous characterization to ensure purity and structural integrity.
Synthesis Protocol: Bromination of 3-Methoxyphenol
This protocol is adapted from established methods for the bromination of phenolic compounds.
Materials:
-
3-Methoxyphenol
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-methoxyphenol (1 equivalent) in anhydrous tetrahydrofuran (THF) at room temperature under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (3 equivalents) in anhydrous THF.
-
Slowly add the NBS solution to the 3-methoxyphenol solution dropwise using a dropping funnel over a period of 30 minutes, while stirring vigorously.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5% sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The identity and purity of the synthesized 2,4,6-Tribromo-3-methoxyphenol should be confirmed using a combination of spectroscopic techniques.[1]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic proton and the methoxy group protons. The chemical shifts will be influenced by the bromine substituents. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, with characteristic shifts for the aromatic carbons and the methoxy carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of 2,4,6-Tribromo-3-methoxyphenol (C₇H₅Br₃O₂), along with a characteristic isotopic pattern for three bromine atoms. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of O-H stretching (phenol), C-O stretching (ether and phenol), and C-Br stretching. |
PART 2: In Vitro Enzyme Inhibition and Kinetic Analysis
The initial assessment of a potential enzyme inhibitor involves determining its ability to reduce the activity of a purified enzyme in a controlled in vitro setting.
Core Principles of Enzyme Inhibition Kinetics
Enzyme inhibitors can be classified based on their mechanism of action. Understanding these mechanisms is fundamental to characterizing a novel inhibitor.[2]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, competitive inhibitors increase the apparent Km (Michaelis constant) but do not affect Vmax (maximum velocity).[3]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its activity. This type of inhibition cannot be overcome by increasing the substrate concentration. Non-competitive inhibitors decrease Vmax but do not affect Km.[3]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations. Uncompetitive inhibitors decrease both Vmax and Km.[3]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. Mixed inhibitors affect both Vmax and Km.[3]
Experimental Workflow for In Vitro Enzyme Inhibition Studies
Caption: Workflow for in vitro enzyme inhibition and kinetic analysis.
Protocol: In Vitro Tyrosinase Inhibition Assay
Given that many bromophenols have shown activity against tyrosinase, this enzyme serves as a relevant starting point for screening 2,4,6-Tribromo-3-methoxyphenol.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,4,6-Tribromo-3-methoxyphenol against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
2,4,6-Tribromo-3-methoxyphenol
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of 2,4,6-Tribromo-3-methoxyphenol in DMSO. Create a series of dilutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Add 20 µL of DMSO to the control and blank wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the tyrosinase solution to the inhibitor and control wells. Add 20 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the L-DOPA solution to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Enzyme Kinetic Studies
Objective: To determine the mode of inhibition of 2,4,6-Tribromo-3-methoxyphenol on tyrosinase.
Procedure:
-
Perform the tyrosinase activity assay as described above, but with the following modifications:
-
Use a range of L-DOPA concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Km of L-DOPA for tyrosinase).
-
For each substrate concentration, test a series of fixed inhibitor concentrations (e.g., 0x, 0.5x, 1x, and 2x the IC50 value).
-
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the plot to determine the effect of the inhibitor on Km and Vmax, thereby identifying the mode of inhibition.[3]
Visualizing Inhibition Models with Lineweaver-Burk Plots
Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
PART 3: Cell-Based Assays for Evaluating Inhibitor Efficacy
While in vitro assays are essential for initial characterization, cell-based assays provide a more physiologically relevant context to evaluate the efficacy and potential toxicity of an inhibitor.[4][5]
Protocol: Cell-Based Tyrosinase Activity Assay in B16F10 Melanoma Cells
This assay measures the intracellular tyrosinase activity in a cellular environment.[4][5]
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
2,4,6-Tribromo-3-methoxyphenol
-
L-DOPA
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2,4,6-Tribromo-3-methoxyphenol (and a vehicle control) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
-
Tyrosinase Activity Assay:
-
In a new 96-well plate, add a standardized amount of protein from each cell lysate to triplicate wells.
-
Add L-DOPA solution to each well to initiate the reaction.
-
Measure the absorbance at 475 nm over time, as described in the in vitro assay.
-
-
Data Analysis:
-
Normalize the tyrosinase activity to the total protein concentration for each sample.
-
Calculate the percentage of inhibition of intracellular tyrosinase activity for each inhibitor concentration.
-
Potential Signaling Pathway for Investigation
Bromophenols have been shown to inhibit protein tyrosine phosphatases (PTPs), which are key regulators of cellular signaling pathways, including those involved in cell growth and proliferation.[6]
Caption: Hypothetical signaling pathway involving a PTP inhibited by 2,4,6-Tribromo-3-methoxyphenol.
Conclusion and Future Directions
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of 2,4,6-Tribromo-3-methoxyphenol as a potential enzyme inhibitor. By systematically progressing from synthesis and characterization to in vitro kinetic analysis and cell-based assays, researchers can gain a thorough understanding of the compound's mechanism of action and its potential for therapeutic applications. Future studies could expand upon these foundational protocols to investigate the selectivity of 2,4,6-Tribromo-3-methoxyphenol against a panel of related enzymes and to explore its effects on other cellular pathways.
References
-
Tyrosinase Inhibitory and Antioxidant Activity by Bromophenols from the Alga Odonthalia corymbifera. TSI Journals. [Link]
-
Kinetic study of mushroom tyrosinase inhibition using naturally occurring bromophenols and comparison with related phenolic compounds. Journal of Pharmacognosy and Phytochemistry. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. PubMed. [Link]
-
Bromophenols in Marine Algae and Their Bioactivities. MDPI. [Link]
-
Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. PubMed. [Link]
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. R Discovery. [Link]
-
Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. PMC. [Link]
-
OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]
-
A graphical method for determining inhibition parameters for partial and complete inhibitors. PubMed. [Link]
-
High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosphatase CD45. PNAS. [Link]
-
Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC*2580: Introduction to Biochemistry. [Link]
-
Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC. [Link]
-
Spectral characterization of two bioaccumulated methoxylated polybrominated diphenyl ethers. PubMed. [Link]
-
Protein Tyrosine Phosphatase Assays. PMC. [Link]
-
Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PubMed. [Link]
Sources
- 1. Spectral characterization of two bioaccumulated methoxylated polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 3. Khan Academy [khanacademy.org]
- 4. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS | Journal of Health and Translational Medicine (JUMMEC) [jummec.um.edu.my]
Protocol for purifying "2,4,6-Tribromo-3-methoxyphenol" from crude extract
An Application Guide for the Purification of 2,4,6-Tribromo-3-methoxyphenol from Crude Extracts
Authored by: A Senior Application Scientist
This document provides a detailed guide for the purification of 2,4,6-Tribromo-3-methoxyphenol, a key intermediate in various synthetic and pharmaceutical research applications. The purity of such compounds is paramount for achieving reliable and reproducible results in downstream processes, including drug development and material science. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for achieving high-purity 2,4,6-Tribromo-3-methoxyphenol through recrystallization and column chromatography. The methodologies are presented with a focus on the underlying scientific principles to empower users to adapt and troubleshoot the protocols effectively.
Compound Profile and Purification Rationale
2,4,6-Tribromo-3-methoxyphenol is a polyhalogenated phenol, a class of compounds often encountered as intermediates in organic synthesis. Crude extracts of this compound can contain various impurities, including starting materials, reagents, and by-products from the synthesis, such as isomers with different bromination patterns or incompletely reacted precursors. The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays. Therefore, robust purification is a critical step.
Table 1: Physicochemical Properties of 2,4,6-Tribromo-3-methoxyphenol
| Property | Value | Source |
| CAS Number | 24967-79-1 | [1] |
| Molecular Formula | C₇H₅Br₃O₂ | [1] |
| Molecular Weight | 360.83 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 301.8 °C | [1] |
| Purity (Typical Commercial) | ~95% |
The choice between recrystallization and chromatography depends on the nature and quantity of the impurities. Recrystallization is a cost-effective bulk purification method ideal for removing small amounts of impurities that have different solubility profiles from the target compound.[2][3] Column chromatography offers higher resolution and is suitable for separating complex mixtures or compounds with similar properties.[4][5]
Strategic Workflow for Purification
A systematic approach is essential for efficient purification. The initial step involves a rapid purity assessment of the crude material using Thin Layer Chromatography (TLC), which then informs the selection of the primary purification technique.
Caption: General purification workflow for 2,4,6-Tribromo-3-methoxyphenol.
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
TLC is an indispensable tool for a preliminary assessment of the crude extract's complexity and for determining the optimal solvent system for column chromatography.[6]
Protocol: TLC Analysis
-
Plate Preparation: On a silica gel TLC plate, gently draw a pencil line about 1 cm from the bottom. Mark starting points for the crude sample and any available standards.[7]
-
Sample Spotting: Dissolve a small amount (~1 mg) of the crude extract in a volatile solvent (e.g., ethyl acetate or dichloromethane) to make a ~1% solution.[6] Using a capillary tube, spot a small amount onto the starting line.
-
Developing Chamber: Prepare a developing chamber (a covered beaker or jar) with a shallow pool (0.5 cm deep) of the chosen mobile phase. To ensure the atmosphere is saturated with solvent vapors, you can line the chamber with filter paper.[6]
-
Elution: Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[6]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like phenols will appear as dark spots.[8]
-
For more specific visualization of phenols, the plate can be stained. A common stain is an iron(III) chloride (FeCl₃) solution, which typically forms colored complexes with phenolic compounds.[8]
-
-
Interpretation:
-
A single spot indicates a relatively pure sample. Multiple spots suggest the presence of impurities.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
The ideal mobile phase for column chromatography will give the target compound an Rf value between 0.2 and 0.4.[9]
-
Table 2: Suggested TLC Solvent Systems (Mobile Phases)
| System (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate (9:1) | Low | To elute non-polar impurities. |
| Hexane : Ethyl Acetate (4:1) | Medium | A good starting point for separating the target compound. |
| Hexane : Ethyl Acetate (1:1) | High | To elute more polar impurities. |
| Dichloromethane | Medium | An alternative solvent system. |
Protocol 1: Purification by Recrystallization
Recrystallization operates on the principle that the solubility of a solid in a solvent increases with temperature.[3] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[2][10]
Step-by-Step Methodology
-
Solvent Selection:
-
Place a small amount (e.g., 50 mg) of the crude solid into several test tubes.
-
Add a small volume (~1 mL) of different potential solvents (e.g., ethanol, methanol, hexane, toluene, or mixed solvents like ethanol/water or hexane/ethyl acetate) to each tube.[11][12]
-
A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Upon cooling, pure crystals should form.[10]
-
-
Dissolution:
-
Place the crude 2,4,6-Tribromo-3-methoxyphenol in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[3]
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution. Caution: Do not use charcoal with phenolic compounds if ferric ion contamination is a concern, as it can form colored complexes.[10]
-
-
Hot Filtration (Optional):
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
-
Self-Validation:
-
Assess the purity of the recrystallized product by TLC. The purified sample should show a single, distinct spot.
-
Measure the melting point. A sharp melting point close to the literature value indicates high purity.
-
Protocol 2: Purification by Silica Gel Column Chromatography
Column chromatography provides a more powerful separation based on the differential adsorption of compounds to a solid stationary phase (silica gel) while a liquid mobile phase passes through it.[4][13] Less polar compounds interact weakly with the polar silica gel and are eluted faster by the mobile phase.[13]
Caption: Principle of column chromatography separation.
Step-by-Step Methodology
-
Eluent Selection: Based on the preliminary TLC analysis, choose a solvent system that provides an Rf value of 0.2-0.4 for 2,4,6-Tribromo-3-methoxyphenol.
-
Column Packing:
-
Secure a glass chromatography column vertically. Place a small plug of glass wool or cotton at the bottom.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[5]
-
Add a small layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the sand layer.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[9] This method is preferred for samples that are not very soluble in the eluent.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting the eluting solvent (the eluate) in fractions (e.g., in test tubes).
-
Maintain a constant level of solvent above the silica gel at all times to prevent the column from running dry, which can cause cracking and poor separation.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can be used for separating compounds with very different polarities.[4]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the purified product.
-
Spot multiple fractions on a single TLC plate alongside the crude material to identify the pure fractions.[4]
-
-
Solvent Removal:
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to yield the purified 2,4,6-Tribromo-3-methoxyphenol.
-
References
-
Recrystallization. (n.d.). University of California, Davis, Department of Chemistry. Retrieved from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2019). Environmental Science and Pollution Research. Retrieved from [Link]
-
Are there any general rules for choosing solvents for recrystallization?. (2012). Chemistry Stack Exchange. Retrieved from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Preparation of 4-bromophenol. (n.d.). PrepChem.com. Retrieved from [Link]
-
2,4,6-Tribromo-3-methoxyphenol. (n.d.). Luminix Health. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021). ChemHelp ASAP YouTube Channel. Retrieved from [Link]
-
Column Chromatography Theory. (n.d.). University of Toronto Scarborough, Chemistry Online. Retrieved from [Link]
- Process for brominating phenols. (1970). Google Patents.
-
What is the best solvent for recrystallization?. (2017). Quora. Retrieved from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). fieldguide2chemistry YouTube Channel. Retrieved from [Link]
-
p-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved from [Link]
-
o-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2014). ResearchGate. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.). Mansoura University. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Chromatographic Methods of Analysis. (n.d.). University of Babylon. Retrieved from [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (2019). National Institutes of Health. Retrieved from [Link]
-
How to analysis the phenolic compounds by TLC, the method and solvants?. (2016). ResearchGate. Retrieved from [Link]
-
What are the best conditions for polyphenols crystallization?. (2016). ResearchGate. Retrieved from [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Chemical Properties of Phenol, 2,4,6-tribromo-. (n.d.). Cheméo. Retrieved from [Link]
-
Phenol, 2,4,6-tribromo-. (n.d.). NIST WebBook. Retrieved from [Link]
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Application Note: 2,4,6-Tribromo-3-methoxyphenol as a Novel Internal Standard for Robust LC-MS and GC-MS based Metabolomics
Audience: Researchers, scientists, and drug development professionals in the field of metabolomics.
Introduction: The Quest for Quantitative Accuracy in Metabolomics
Metabolomics, the comprehensive study of small molecules in a biological system, provides a functional readout of the phenotype. However, achieving accurate and reproducible quantification of metabolites is a significant challenge. Analytical variability can be introduced at multiple stages of the workflow, including sample extraction, derivatization, and instrument analysis.[1][2] Internal standards (IS) are crucial for mitigating these variations, ensuring data quality, and enabling reliable biological interpretation.[1][3] An ideal internal standard should mimic the chemical behavior of the analytes of interest, be absent in the biological matrix, and be clearly distinguishable by the analytical platform.[1][4]
This application note introduces 2,4,6-Tribromo-3-methoxyphenol as a novel, versatile internal standard for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based metabolomics. Its unique structural and chemical properties make it an excellent candidate to improve the robustness and reliability of metabolomic analyses.
Unveiling 2,4,6-Tribromo-3-methoxyphenol: A Superior Internal Standard
2,4,6-Tribromo-3-methoxyphenol is a synthetically available, non-endogenous phenolic compound. Its key attributes as an internal standard are outlined below:
| Property | Advantage in Metabolomics |
| Exogenous Nature | Not naturally present in biological samples, eliminating interference with endogenous metabolite measurement. |
| Phenolic Structure | Chemically representative of a significant class of metabolites, ensuring similar extraction and chromatographic behavior. |
| Tribrominated Isotopic Signature | The three bromine atoms (with 79Br and 81Br isotopes in an approximate 1:1 ratio) produce a highly characteristic isotopic pattern (M, M+2, M+4, M+6) in the mass spectrum, making it easily identifiable and quantifiable with high specificity.[5][6][7] |
| Distinct Mass | Its molecular weight (360.83 g/mol ) is in a range that is typically not crowded with endogenous metabolites. |
| Solubility | Soluble in common organic solvents used for metabolite extraction, such as methanol, acetonitrile, and acetone.[8] |
| Derivatizable Hydroxyl Group | The phenolic hydroxyl group allows for straightforward derivatization, making it suitable for GC-MS analysis.[9] |
Workflow for Utilizing 2,4,6-Tribromo-3-methoxyphenol in Metabolomics
The following diagram illustrates the general workflow for incorporating 2,4,6-Tribromo-3-methoxyphenol into a metabolomics study.
Caption: General workflow for using 2,4,6-Tribromo-3-methoxyphenol as an internal standard.
Protocol for LC-MS Based Metabolomics
This protocol provides a general guideline for the use of 2,4,6-Tribromo-3-methoxyphenol in untargeted or targeted LC-MS metabolomics of plasma samples.
Materials and Reagents
-
2,4,6-Tribromo-3-methoxyphenol (analytical standard grade)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (optional, for mobile phase modification)
-
Biological samples (e.g., plasma)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Preparation of Internal Standard Stock Solution
-
Accurately weigh 10 mg of 2,4,6-Tribromo-3-methoxyphenol.
-
Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Store the stock solution at -20°C in an amber vial.
-
Prepare working solutions by diluting the stock solution with methanol to the desired concentration (e.g., 10 µg/mL).
Sample Preparation Protocol
Caption: LC-MS sample preparation workflow with internal standard.
Suggested LC-MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), negative mode |
| MS Detection | Full scan (m/z 100-1000) and/or targeted SIM/MRM |
| Expected m/z | [M-H]- at m/z 359.7, with characteristic isotopic pattern at m/z 361.7, 363.7, and 365.7 |
Data Analysis
The peak area of each analyte is normalized to the peak area of the 2,4,6-Tribromo-3-methoxyphenol internal standard using the following formula:
Normalized Peak Area = (Peak Area of Analyte) / (Peak Area of Internal Standard)
This ratio is then used for relative quantification and statistical analysis.
Protocol for GC-MS Based Metabolomics
For GC-MS analysis, a derivatization step is required to increase the volatility of the phenolic hydroxyl group of 2,4,6-Tribromo-3-methoxyphenol and other polar metabolites. Silylation is a common and effective derivatization method.[9][10]
Additional Materials and Reagents
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
Sample Preparation and Derivatization Protocol
Caption: GC-MS derivatization workflow.
Suggested GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 70°C for 2 min, then ramp to 300°C at 10°C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Detection | Full scan (m/z 50-600) |
| Expected m/z | The mass spectrum of the silylated derivative will show a distinct molecular ion peak and fragmentation pattern with the characteristic tribromo isotopic signature. |
Data Analysis
Similar to the LC-MS workflow, the peak area of each derivatized analyte is normalized to the peak area of the derivatized 2,4,6-Tribromo-3-methoxyphenol.
Validation of 2,4,6-Tribromo-3-methoxyphenol as an Internal Standard
Before routine use, it is essential to validate the performance of 2,4,6-Tribromo-3-methoxyphenol as an internal standard in your specific matrix and analytical system. Key validation steps include:
-
Linearity: Assess the response of the internal standard over a range of concentrations to ensure it is within the linear dynamic range of the instrument.
-
Reproducibility: Evaluate the precision of the internal standard's peak area across multiple injections of the same sample. The coefficient of variation (CV) should be low (typically <15%).
-
Matrix Effect: Analyze the internal standard in different biological matrices to ensure its ionization is not significantly suppressed or enhanced.
-
Recovery: Determine the extraction efficiency of the internal standard by comparing its peak area in a pre-extracted spiked sample to a post-extracted spiked sample.
Conclusion
2,4,6-Tribromo-3-methoxyphenol possesses the key characteristics of a high-quality internal standard for metabolomics. Its unique tribrominated structure provides a distinct and easily identifiable mass spectrometric signature, ensuring accurate and specific quantification. The protocols outlined in this application note provide a framework for the successful implementation of this novel internal standard in both LC-MS and GC-MS based metabolomics workflows, ultimately leading to more reliable and reproducible research outcomes.
References
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]
-
Internal Standard Sets for Reliable Metabolomic Analysis. (2025, October 27). IROA Technologies. [Link]
-
The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. (2025, July 4). Save My Exams. [Link]
-
What Is An Internal Standard And Why Is It Used In LC-MS?. (2025, August 4). Chemistry For Everyone. [Link]
-
Mass Spectrometry. (2014, August 6). Chemistry LibreTexts. [Link]
-
How Much Internal Standard Should Be Added in Targeted Metabolomics?. Mtoz Biolabs. [Link]
-
Internal Standards in metabolomics. IsoLife. [Link]
-
Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. [Link]
-
4-Bromophenol. PubChem. [Link]
-
2-Bromophenol. PubChem. [Link]
-
Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. (2017, December 14). ACS Publications. [Link]
-
Phenol, 2,4,6-tribromo-. NIST WebBook. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
-
Phenol, 4-bromo-. NIST WebBook. [Link]
-
Normalization of metabolomics data using multiple internal standards. (2012). BMC Bioinformatics. [Link]
-
Development of a new procedure for selecting internal standards for gas chromatography/mass spectrometry-based plasma metabolome analysis. (2025, November 24). PubMed. [Link]
-
Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. (2016). PMC. [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021, December 18). PubMed Central. [Link]
-
Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (2017, January). PubMed. [Link]
-
Preparation of 2,4,6-tribromo-3,5-dimethylphenol. PrepChem.com. [Link]
-
2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004, January 30). OECD SIDS. [Link]
-
Phenol, 2-methoxy-. NIST WebBook. [Link]
- Method of preparing 2,4,6-tribromophenol. (2000).
-
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (2001, August 15). PubMed. [Link]
-
ANALYTICAL METHODS. (1998). In Toxicological Profile for Phenol. NCBI Bookshelf. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Journal of Food and Drug Analysis. [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023, August 14). MDPI. [Link]
- Environmentally-friendly production method for 2, 4, 6-tribromophenol. (2010).
-
2,4,6-Tribromophenol. PubChem. [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (2022, August 5). PubMed. [Link]
-
Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6). Cheméo. [Link]
-
Determination and Difference Analysis of Phenolic Compounds in Smokers' Saliva and Mainstream Smoke. (2022, September 29). ScienceOpen. [Link]
-
Phenol, 2,4,6-tribromo-. NIST WebBook. [Link]
-
Stability of phenolic compounds in apple and strawberry: Effect of different processing techniques in industrial set up. (2022, September 11). ResearchGate. [Link]
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Troubleshooting & Optimization
Optimizing "2,4,6-Tribromo-3-methoxyphenol" synthesis reaction conditions
Technical Support Center: Synthesis of 2,4,6-Tribromo-3-methoxyphenol
Welcome to the technical support resource for the synthesis and optimization of 2,4,6-Tribromo-3-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs): Synthesis Principles
Q1: What is the core reaction mechanism for synthesizing 2,4,6-Tribromo-3-methoxyphenol?
The synthesis is a classic example of electrophilic aromatic substitution. The starting material, 3-methoxyphenol, possesses a benzene ring that is highly activated towards electrophilic attack. This is due to the powerful electron-donating effects of both the hydroxyl (-OH) and methoxy (-OCH3) groups.[1][2] Both groups donate electron density into the ring through resonance, particularly at the ortho and para positions relative to themselves.[3] This increased nucleophilicity of the ring allows it to attack an electrophile, in this case, the polarized bromine molecule (Br₂), leading to the substitution of hydrogen atoms with bromine. The combined directing effects of the -OH group (at position 1) and the -OCH3 group (at position 3) strongly favor substitution at the 2, 4, and 6 positions, which are ortho or para to one or both activating groups, thus leading to the desired tribrominated product.
Q2: How does the choice of solvent critically influence the outcome of the bromination?
Solvent selection is arguably one of the most critical parameters in this synthesis. The polarity of the solvent directly impacts the reactivity of both the phenol and the brominating agent.
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can ionize the phenol to form a phenoxide ion.[4] The resulting negative charge on the oxygen atom makes it an even more powerful activating group than the neutral hydroxyl group. This immense activation of the ring facilitates rapid and exhaustive bromination, making it ideal for achieving the desired trisubstitution.[4][5]
-
Non-Polar Aprotic Solvents (e.g., Carbon Tetrachloride, Carbon Disulfide): In these solvents, the phenol remains largely non-ionized. The activation of the aromatic ring is less pronounced, and the bromine molecule is less polarized. Consequently, the reaction is much slower and more controlled, typically favoring mono-substitution.[4][5] Using a non-polar solvent for this specific synthesis would likely result in an incomplete reaction and a mixture of mono- and di-brominated intermediates.
For the synthesis of 2,4,6-Tribromo-3-methoxyphenol, a polar solvent is therefore required to drive the reaction to completion.
Q3: Which brominating agents are suitable for this reaction, and what are the trade-offs?
Several brominating agents can be employed, each with distinct advantages and disadvantages.
-
Aqueous Bromine (Bromine Water): This is a highly reactive and effective agent for the exhaustive bromination of activated phenols.[3][6] It is readily available and cost-effective. However, it requires careful handling due to the volatility and corrosiveness of bromine. The reaction is extremely fast and can be difficult to control, potentially leading to side products if conditions are not optimized.
-
N-Bromosuccinimide (NBS): NBS is a solid, making it easier and safer to handle than liquid bromine.[7] It provides a slow, controlled release of bromine, which can be advantageous for preventing over-bromination or side reactions in sensitive substrates. However, for a highly activated substrate like 3-methoxyphenol where trisubstitution is the goal, a significant excess of NBS and longer reaction times might be necessary.
-
In-situ Bromine Generation: An alternative approach involves generating bromine directly in the reaction mixture, for example, by reacting a metal bromide like sodium bromide with an oxidant such as hydrogen peroxide in an acidic medium.[8][9] This method avoids the handling of pure bromine and can offer excellent control over the reaction rate.
For this specific target, direct use of aqueous or elemental bromine is the most straightforward path to achieving complete tribromination.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of 2,4,6-Tribromo-3-methoxyphenol. It includes in-process checks to validate reaction progress.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Methoxyphenol | 124.14 | 5.0 g | 40.27 | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
| Bromine (Br₂) | 159.81 | 6.5 mL (20.2 g) | 126.4 | 3.15 |
| Deionized Water | 18.02 | 200 mL | - | - |
| 10% Sodium Bisulfite (aq) | - | As needed | - | - |
| Diethyl Ether | 74.12 | 150 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2,4,6-Tribromo-3-methoxyphenol.
Step-by-Step Procedure
-
Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap (containing sodium thiosulfate solution), dissolve 3-methoxyphenol (5.0 g, 40.27 mmol) in glacial acetic acid (50 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Bromine Addition: Slowly add bromine (6.5 mL, 126.4 mmol) dropwise via the dropping funnel over a period of 45-60 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of thermal degradation byproducts. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
In-Process Check (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (e.g., 4:1) mobile phase. The reaction is complete when the spot corresponding to the starting material (3-methoxyphenol) is no longer visible.
-
Quenching & Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water with vigorous stirring. A pale-yellow precipitate should form.
-
Decolorization: Add 10% aqueous sodium bisulfite solution dropwise until the reddish-brown color of excess bromine disappears and the solution becomes colorless.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acid and salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield fine, white needles.[6] Dry the purified product under vacuum.
-
Characterization: Determine the melting point and characterize the product using NMR and/or GC-MS to confirm its identity and purity.
Troubleshooting Guide
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Q4: My reaction is incomplete, with significant starting material remaining. What went wrong?
-
Potential Cause 1: Insufficient Brominating Agent. The stoichiometry of bromine is critical. While 3.0 equivalents are theoretically required, a slight excess (e.g., 3.1-3.2 eq.) is often used to drive the reaction to completion. Ensure your bromine source has not degraded.
-
Potential Cause 2: Reaction Temperature Too Low. While the initial addition of bromine should be done at a low temperature to control the exotherm, the reaction may need to be warmed to room temperature to proceed to completion.
-
Solution: Verify the concentration and volume of your bromine. After the controlled addition at 0-5 °C, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until no starting material is observed.
Q5: My crude product shows a mixture of mono-, di-, and tri-brominated species on GC-MS. How can I improve selectivity?
-
Potential Cause: Poor Reaction Control. This outcome is a classic sign of a reaction that proceeded too quickly or with inefficient mixing. If bromine is added too fast, localized areas of high concentration can lead to rapid, uncontrolled substitution, while other areas remain unreacted.
-
Solution: The key is control.
-
Slow the Addition: Extend the dropwise addition of bromine to over an hour.
-
Maintain Low Temperature: Ensure the internal temperature does not rise significantly during the addition.
-
Efficient Stirring: Use vigorous mechanical or magnetic stirring to ensure the immediate dispersion of each drop of bromine. This ensures a homogenous reaction environment.
-
Q6: The final product is an off-white or yellowish solid, even after recrystallization. What is the cause and remedy?
-
Potential Cause: Trapped Elemental Bromine. The crystalline lattice of the product can sometimes trap trace amounts of elemental bromine, leading to a persistent color.
-
Solution: During the workup, after filtration, re-slurry the crude product in a dilute solution of sodium bisulfite. Stir for 15-20 minutes to ensure any trapped bromine is reduced. Filter again, wash thoroughly with water, and then proceed with recrystallization. This additional washing step is often sufficient to remove the colored impurity.
Safety Precautions
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle bromine in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
-
Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes. Handle in a fume hood.
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
General: Perform a full risk assessment before beginning any chemical synthesis.
References
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
-
Quora. (2022, January 9). Why does phenol react with bromine? Retrieved from [Link]
-
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
-
Save My Exams. (2026, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4,6-tribromophenol. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.
- Google Patents. (n.d.). CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol.
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
U.S. National Library of Medicine. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Retrieved from [Link]
-
OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]
- 9. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]
"2,4,6-Tribromo-3-methoxyphenol" stability and degradation issues
Welcome to the technical support center for 2,4,6-Tribromo-3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in experimental settings. Please note that while direct stability and degradation studies on 2,4,6-Tribromo-3-methoxyphenol are limited in published literature, the information provided herein is based on established principles of organic chemistry and data from closely related brominated and methoxylated phenolic compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 2,4,6-Tribromo-3-methoxyphenol.
Q1: What are the primary factors that can affect the stability of 2,4,6-Tribromo-3-methoxyphenol?
A1: The stability of 2,4,6-Tribromo-3-methoxyphenol is influenced by several factors, including:
-
pH: The compound's stability is pH-dependent. In basic conditions, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion. This increases the electron density on the aromatic ring, making it more susceptible to oxidation.[1] Under strongly acidic conditions, the ether linkage of the methoxy group may be susceptible to cleavage.[1][2]
-
Light: Like many phenolic compounds, 2,4,6-Tribromo-3-methoxyphenol may be sensitive to light. Exposure to UV radiation can potentially lead to photodegradation, including debromination.[3]
-
Temperature: Elevated temperatures can promote thermal decomposition. The thermal degradation of brominated flame retardants, a class of compounds to which this molecule is related, is known to produce brominated phenols and benzenes.[4]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenolic ring, potentially forming quinone-like structures.[1]
Q2: What are the expected degradation pathways for 2,4,6-Tribromo-3-methoxyphenol?
A2: Based on its structure, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can result in the formation of colored quinone-type byproducts. This is a common degradation route for phenols.[1]
-
Demethylation: The methoxy group (-OCH₃) can be cleaved under harsh acidic conditions or through enzymatic action, leading to the formation of a catechol-like derivative.[1][2]
-
Debromination: The carbon-bromine bonds may be broken under reductive conditions or upon exposure to high-energy sources like UV light, resulting in the formation of less brominated methoxyphenols.
Q3: How should I properly store 2,4,6-Tribromo-3-methoxyphenol to ensure its stability?
A3: To maintain the integrity of 2,4,6-Tribromo-3-methoxyphenol, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration is advisable.
Q4: Are there any known incompatibilities for 2,4,6-Tribromo-3-methoxyphenol?
A4: Avoid contact with strong oxidizing agents, strong bases, and strong acids to prevent degradation.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments with 2,4,6-Tribromo-3-methoxyphenol.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of the compound (e.g., turning yellow or brown) upon storage or in solution. | Oxidation of the phenolic group, leading to the formation of colored quinone-like compounds. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents for preparing solutions. Minimize exposure to light by using amber vials or covering containers with foil. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Degradation of the compound due to experimental conditions (e.g., pH, temperature, light exposure). Presence of impurities from synthesis. | Review the experimental protocol for potential stressors. Perform a forced degradation study to identify potential degradation products. Purify the compound if starting material purity is a concern. |
| Low yield or incomplete reaction during a synthetic step involving 2,4,6-Tribromo-3-methoxyphenol. | Instability of the compound under the reaction conditions. Steric hindrance from the bulky bromine atoms and the methoxy group. | Modify reaction conditions to be milder (e.g., lower temperature, shorter reaction time). Choose reagents that are less aggressive. Consider using a catalyst to improve reaction efficiency. |
| Inconsistent experimental results. | Degradation of the stock solution over time. Variability in the purity of the starting material. | Prepare fresh stock solutions for each set of experiments. Verify the purity of the compound before use with a suitable analytical method. |
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability of 2,4,6-Tribromo-3-methoxyphenol and analyzing its degradation products.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and degradation pathways.
Objective: To evaluate the stability of 2,4,6-Tribromo-3-methoxyphenol under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Materials:
-
2,4,6-Tribromo-3-methoxyphenol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2,4,6-Tribromo-3-methoxyphenol in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 2,4,6-Tribromo-3-methoxyphenol from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 50% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or scan for optimal wavelength).
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate the method's ability to separate the parent compound from its degradants.
IV. Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of 2,4,6-Tribromo-3-methoxyphenol.
Diagram 2: Troubleshooting Workflow for Unexpected Analytical Results
Caption: Troubleshooting workflow for unexpected analytical results.
V. References
-
Velsicol Chemical Corp. (1978). Direct photolysis by UV light in air indicated a half-life of 4.6 hours. As cited in OECD SIDS. (2005). 2,4,6-TRIBROMOPHENOL. [Link]
-
Al-Attar, F. M., & Al-Tawfiq, J. A. (2020). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of Analytical and Applied Pyrolysis, 149, 104841. [Link]
Sources
Technical Support Center: Optimizing the Extraction of 2,4,6-Tribromo-3-methoxyphenol
Welcome to the technical support center for the synthesis and purification of 2,4,6-Tribromo-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction of this compound. By understanding the underlying chemical principles, you can significantly improve your yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the liquid-liquid extraction of 2,4,6-Tribromo-3-methoxyphenol from a reaction mixture.
Q1: My extraction yield is consistently low. What are the most likely causes?
Low yield is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis.[1]
-
Incorrect pH of the Aqueous Phase: The phenolic hydroxyl group of 2,4,6-Tribromo-3-methoxyphenol is acidic. To ensure it remains in its neutral, protonated form, which is more soluble in organic solvents, the aqueous phase must be acidified.[2][3] Phenolic compounds are best extracted from an acidic solution.[3] If the pH is neutral or basic, the phenol will deprotonate to form a phenoxide salt, which is highly soluble in the aqueous phase, leading to poor extraction efficiency. Studies have shown that acidic conditions, often around pH 2, enhance the extraction of phenolic compounds.[4]
-
Inappropriate Solvent Choice: The ideal extraction solvent should have high solubility for 2,4,6-Tribromo-3-methoxyphenol and be immiscible with the aqueous phase. While common solvents like diethyl ether and ethyl acetate are often effective for phenols, their polarity and ability to hydrogen bond can influence partitioning. For brominated phenols, solvents like hexane have also been used in conjunction with pH adjustments.[5]
-
Insufficient Mixing or Phase Separation: Inadequate agitation during extraction results in poor mass transfer of the product from the aqueous to the organic phase.[6] Conversely, overly vigorous shaking can lead to the formation of an emulsion, a stable mixture of the two immiscible liquids, which is difficult to separate and can trap your product at the interface.[6]
-
Incomplete Reaction or Side Products: A low yield might not be an extraction problem at all, but rather an issue with the initial bromination reaction. Incomplete conversion of the starting material (3-methoxyphenol) or the formation of over-brominated or isomeric byproducts will naturally result in a lower yield of the desired product.[7]
Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I break it?
Emulsions are a common frustration in liquid-liquid extractions. Here are several techniques to resolve them:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the phases will separate on their own.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help break an emulsion. The increased ionic strength of the aqueous phase makes it more polar, which can force the separation of the less polar organic phase.
-
Gentle Swirling or Stirring: Gently swirling the separatory funnel or using a glass rod to stir the emulsion at the interface can sometimes coalesce the dispersed droplets.
-
Filtration: Passing the emulsified mixture through a bed of Celite or glass wool can help to break up the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.
Q3: After extraction and solvent evaporation, my product is an impure oil instead of a solid. What went wrong?
This issue typically points to the presence of impurities that are depressing the melting point of your product.
-
Residual Solvent: Ensure that you have thoroughly removed the extraction solvent under reduced pressure.
-
Presence of Byproducts: The bromination of phenols can sometimes yield isomeric or over-brominated products.[7][8] These impurities can be difficult to remove by simple extraction.
-
Water Contamination: Incomplete drying of the organic phase can leave residual water, which can prevent crystallization. Always dry the organic extract over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.
To purify an oily product, consider techniques such as column chromatography or recrystallization from an appropriate solvent system.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for extracting 2,4,6-Tribromo-3-methoxyphenol?
A: The optimal pH for extracting phenolic compounds is generally acidic.[2][4] A pH of around 2-3 is a good starting point to ensure the hydroxyl group is fully protonated, maximizing its solubility in the organic phase.[4][9]
Q: Which organic solvent is best for this extraction?
A: The choice of solvent depends on several factors, including the polarity of the compound and safety considerations. Diethyl ether and ethyl acetate are common and effective choices for extracting phenols. For brominated phenols specifically, less polar solvents like hexane have also been successfully used, often in combination with pH control.[5]
Q: How can I confirm the identity and purity of my extracted product?
A: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of your product and compare it to the starting material.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed structural information.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Confirms the presence of key functional groups (e.g., O-H, C-Br, C-O-C).
-
Mass Spectrometry (MS): Determines the molecular weight and isotopic pattern, which is characteristic for bromine-containing compounds.
-
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction of 2,4,6-Tribromo-3-methoxyphenol
-
Acidification: After the bromination reaction is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Acidify the aqueous phase by adding 1 M HCl dropwise until the pH is between 2 and 3. Check the pH using pH paper.
-
First Extraction: Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize the recovery of the product.[10]
-
Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic phase with a small volume of brine to remove any dissolved water.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and swirl the flask. The drying agent should move freely when the solution is dry.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude 2,4,6-Tribromo-3-methoxyphenol.
-
Purification: Further purify the crude product by recrystallization or column chromatography as needed.
Visualizing the Troubleshooting Process
Caption: A workflow diagram for troubleshooting low extraction yields.
Data Presentation
Table 1: Properties of Common Extraction Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Water Solubility | Hazards |
| Diethyl Ether | 34.6 | 0.713 | 4.3 | 6.9 g/100 mL | Highly Flammable, Peroxide Former |
| Ethyl Acetate | 77.1 | 0.902 | 6.0 | 8.3 g/100 mL | Flammable, Irritant |
| Dichloromethane | 39.6 | 1.33 | 9.1 | 1.3 g/100 mL | Suspected Carcinogen |
| Hexane | 69 | 0.655 | 1.9 | 0.0013 g/100 mL | Flammable, Neurotoxin |
This table provides a comparative overview of common solvents that can be used for the extraction of 2,4,6-Tribromo-3-methoxyphenol, allowing for an informed choice based on physical properties and safety considerations.
References
-
Rasayan Journal of Chemistry. (n.d.). OPTIMIZED pH AND SOLID-TO-SOLVENT RATIO FOR ENHANCED POLYPHENOL AND ANTIOXIDANT EXTRACTION FROM Graptophyllum pictum LEAVES USI. Retrieved from [Link]
-
ResearchGate. (2023). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Retrieved from [Link]
-
PubMed. (2012). Improved method for the extraction and determination of bromophenols in seafoods by high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]
-
ResearchGate. (2018). What is the ideal pH of phenolic compounds ?. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
MDPI. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Retrieved from [Link]
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]
- Google Patents. (n.d.). Process for brominating phenols.
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
-
Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Improved method for the extraction and determination of bromophenols in seafoods by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: HPLC Analysis of 2,4,6-Tribromo-3-methoxyphenol
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 2,4,6-Tribromo-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic challenges, with a specific focus on peak tailing. Our approach is rooted in explaining the fundamental chemical interactions to empower you to make informed, effective decisions in your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 2,4,6-Tribromo-3-methoxyphenol on my C18 column. What's causing this?
Peak tailing for an acidic compound like 2,4,6-Tribromo-3-methoxyphenol is a common issue in reversed-phase HPLC and typically points to unwanted secondary interactions between your analyte and the stationary phase.[1]
The primary causes are:
-
Silanol Interactions: Silica-based columns, including C18, have residual silanol groups (Si-OH) on their surface.[2] At a mobile phase pH above 3-4, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.[2][3] Your analyte, a substituted phenol, is a weak acid. The hydroxyl group can interact strongly with these ionized silanols via hydrogen bonding or dipole-dipole interactions, leading to a secondary retention mechanism that slows down a portion of the analyte molecules and causes the characteristic peak tail.[4]
-
Mobile Phase pH Approaching Analyte pKa: 2,4,6-Tribromo-3-methoxyphenol is a relatively strong acidic phenol due to the three electron-withdrawing bromine atoms. Its pKa is estimated to be around 6.0 (based on the pKa of 2,4,6-tribromophenol, which is ~6.0-6.8).[3] If your mobile phase pH is close to this value, the analyte will exist in both its neutral (phenolic) and ionized (phenolate) forms.[5] These two forms have different retention times, leading to a broadened, tailing, or even split peak.[6]
-
Column Contamination: Trace metal contaminants on the silica surface can also act as active sites for interaction.[7] Furthermore, the accumulation of strongly retained sample matrix components can damage the column inlet, leading to poor peak shape for all analytes.[8]
Q2: How does the chemical structure of 2,4,6-Tribromo-3-methoxyphenol contribute to peak tailing?
The structure of your analyte is key to understanding its chromatographic behavior.
-
Acidic Phenolic Group (-OH): This is the primary site for the unwanted interactions. The hydrogen on the hydroxyl group is acidic and can engage in strong hydrogen bonding with the stationary phase's silanol groups.
-
Electron-Withdrawing Bromine Atoms (-Br): The three bromine atoms are strongly electron-withdrawing, pulling electron density away from the phenolic ring. This effect makes the phenolic proton much more acidic (lowers the pKa) compared to phenol (pKa ≈ 10). A lower pKa means the compound will become ionized at a lower pH, making mobile phase pH control critical.
-
Meta-Methoxy Group (-OCH₃): The methoxy group at the 3-position (meta to the hydroxyl) has a minor electron-withdrawing inductive effect, which can slightly increase the acidity of the phenolic proton, further lowering the pKa.
This combination of features makes the molecule susceptible to silanol interactions and highly sensitive to the mobile phase pH.
Troubleshooting Guide & Protocols
Issue 1: Asymmetrical Peak (Tailing Factor > 1.5)
Your primary goal is to minimize secondary silanol interactions and ensure the analyte is in a single, un-ionized state.
The most effective way to improve the peak shape for an acidic compound is to suppress its ionization by lowering the mobile phase pH.[6][9] For 2,4,6-Tribromo-3-methoxyphenol (estimated pKa ~6.0), you should aim for a mobile phase pH that is at least 2 units lower.
Protocol: Adjusting Mobile Phase pH
-
Target pH: Prepare a mobile phase with a pH of 4.0 or lower. A pH of 2.5-3.0 is ideal for ensuring complete suppression of the phenolate form.
-
Buffer Selection: Use an appropriate buffer to maintain a consistent pH. For a target pH of 2.5-3.0, a 20-25 mM solution of phosphate buffer (using phosphoric acid) or formate buffer (using formic acid) is recommended.
-
Preparation:
-
Prepare the aqueous buffer solution (e.g., 25 mM potassium phosphate).
-
Adjust the pH of the aqueous portion before adding the organic modifier (e.g., acetonitrile or methanol) using an acid like phosphoric acid.[10]
-
Mix the aqueous buffer with the organic solvent to your desired ratio (e.g., 50:50 Acetonitrile:Buffer).
-
Filter and degas the final mobile phase.
-
-
Analysis: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Expected Outcome:
| Mobile Phase pH | Analyte State | Expected Peak Shape | Rationale |
| 6.0 (approx. pKa) | 50% Ionized / 50% Neutral | Poor (Broad, Tailing, or Split) | Two analyte forms co-exist with different retention behaviors.[5] |
| > 7.0 | Fully Ionized (Phenolate) | May tail | The ionized form is highly polar and can still interact with silanols. Also, high pH can damage silica columns.[8] |
| < 4.0 | Fully Neutral (Phenol) | Improved (Symmetrical) | Analyte is in a single, less polar form, minimizing interactions with ionized silanols.[6] |
If pH adjustment does not fully resolve the issue, the column itself may be the problem.
-
Use an End-Capped Column: Modern columns are often "end-capped," where residual silanol groups are chemically deactivated with a small silylating agent.[7][9] Ensure you are using a high-quality, end-capped C18 column. If your column is old, it may have lost its end-capping.
-
Consider a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain. This feature can help shield the analyte from interacting with the underlying silica surface.
-
Use a Guard Column: A guard column is a small, disposable column placed before your analytical column. It protects the analytical column from strongly adsorbed matrix components and particulates that can cause peak tailing.[8] If you notice that peak shape degrades over a series of injections, a guard column is highly recommended.[8]
Workflow: Diagnosing Column-Related Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Inconsistent Tailing or Drifting Retention Times
This often points to issues beyond simple secondary interactions, such as system or sample problems.
Extra-column volume (dead volume) from tubing and connections can cause band broadening and tailing, especially for early-eluting peaks.[3]
Protocol: System Audit
-
Tubing: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).
-
Fittings: Check all fittings to ensure they are properly seated and not creating any dead space. A common error is using ferrules that are not matched to the column's port depth.
Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including tailing or fronting.[10]
Best Practice:
-
Always try to dissolve your sample in the initial mobile phase.
-
If the sample is not soluble in the mobile phase, use the weakest solvent possible that provides adequate solubility and inject the smallest possible volume.
Chemical Interaction Diagram
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. iitjeemainadvanced.quora.com [iitjeemainadvanced.quora.com]
- 8. Predicting pKa values of substituted phenols from atomic charges [xray.cz]
- 9. afit.edu [afit.edu]
- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4,6-Tribromo-3-methoxyphenol Solubility
Welcome to the technical support guide for 2,4,6-Tribromo-3-methoxyphenol. This document provides in-depth information on the solubility characteristics of this compound, troubleshooting advice for common experimental challenges, and standardized protocols for determining solubility in your own laboratory setting.
Introduction
2,4,6-Tribromo-3-methoxyphenol is a halogenated and methoxylated phenolic compound. Understanding its solubility is critical for a wide range of applications, from reaction chemistry and purification to its use in drug development and material science. The solubility profile dictates the choice of solvent for synthesis, the design of formulation strategies, and the methodologies for analytical characterization. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound.
While specific quantitative solubility data for 2,4,6-Tribromo-3-methoxyphenol is not extensively available in public literature, we can predict its behavior based on its chemical structure and by drawing comparisons with structurally similar molecules, such as 2,4,6-Tribromophenol and other brominated phenols.[1][2][3]
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like".[4] The structure of 2,4,6-Tribromo-3-methoxyphenol contains both polar (hydroxyl and methoxy groups) and nonpolar (brominated aromatic ring) features. The hydroxyl group can participate in hydrogen bonding, which generally enhances solubility in polar protic solvents.[1][5] However, the three bulky bromine atoms and the aromatic ring contribute to its lipophilic (nonpolar) character.
Based on this structure, we can anticipate the following general solubility trends:
-
Good Solubility: In polar aprotic solvents (e.g., DMSO, DMF) and moderately polar organic solvents (e.g., acetone, ethyl acetate).[2]
-
Moderate to Good Solubility: In polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol).[1][2]
-
Low Solubility: In nonpolar solvents (e.g., hexane, toluene), although some solubility is expected due to the nonpolar aromatic ring.
-
Very Low Solubility: In water. The hydrophobic nature of the brominated aromatic ring is expected to significantly limit its aqueous solubility.[6][7]
Expected Solubility in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] |
| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, it is an effective solvent for polar and nonpolar compounds. | |
| Acetone | Soluble | A moderately polar solvent that should effectively solvate the molecule. | |
| Polar Protic | Methanol | Soluble | The hydroxyl group can hydrogen bond with the solute.[1][2] |
| Ethanol | Soluble | Similar to methanol, it is a good solvent for phenols.[1][2] | |
| Water | Very Low | The large, hydrophobic brominated ring structure is expected to dominate, leading to poor aqueous solubility.[6] | |
| Moderately Polar | Ethyl Acetate | Soluble | Its moderate polarity makes it a suitable solvent for compounds with mixed characteristics.[2] |
| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | The organic character of the compound suggests some solubility.[2] |
| Chloroform | Moderately Soluble | Similar to DCM, some degree of solubility is anticipated.[1][2] | |
| Toluene | Sparingly Soluble | The nonpolar nature of toluene will primarily interact with the brominated aromatic ring. | |
| Hexane | Sparingly Soluble / Insoluble | As a highly nonpolar solvent, it is unlikely to be effective. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the handling and dissolution of 2,4,6-Tribromo-3-methoxyphenol.
Q1: Why is my 2,4,6-Tribromo-3-methoxyphenol not dissolving in a predicted "good" solvent?
Answer: Several factors could be at play:
-
Insufficient Solvent: You may be attempting to create a solution that is above the saturation point. Try adding more solvent incrementally.
-
Low Temperature: The solubility of most solid compounds increases with temperature.[8][9] Gentle warming of the solution may be necessary. Always ensure that the temperature is well below the solvent's boiling point and that the compound is stable at the elevated temperature.
-
Insufficient Mixing/Agitation: Ensure the mixture is being adequately stirred or agitated to increase the interaction between the solute and solvent particles.[10] Sonication can also be an effective method to aid dissolution.[11]
-
Time to Reach Equilibrium: Dissolution is not always instantaneous. Some compounds require a longer period to reach solubility equilibrium. It is recommended to stir the mixture for a significant period (e.g., several hours) to ensure equilibrium is reached.[12]
-
Compound Purity: Impurities in your sample can affect its solubility characteristics.
Q2: Can I improve the aqueous solubility of 2,4,6-Tribromo-3-methoxyphenol?
Answer: Yes, to a certain extent. Given its phenolic nature, the solubility of 2,4,6-Tribromo-3-methoxyphenol in aqueous solutions is expected to be pH-dependent.[1]
-
pH Adjustment: In alkaline (basic) conditions, the phenolic hydroxyl group can be deprotonated to form a phenolate salt. This ionic form will be significantly more soluble in water than the neutral molecule. You can achieve this by adding a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Co-solvents: The use of a water-miscible organic co-solvent (e.g., ethanol, DMSO) can also increase the aqueous solubility.
Q3: How does temperature affect the solubility of this compound?
Answer: For most solid organic compounds, solubility in a given solvent increases with temperature.[8][9] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces of the solvent. Heating the system provides this energy, facilitating the dissolution process. However, it is crucial to ensure the compound does not decompose at elevated temperatures.
Q4: What are the primary safety concerns when handling 2,4,6-Tribromo-3-methoxyphenol?
Answer: While a specific Safety Data Sheet (SDS) for 2,4,6-Tribromo-3-methoxyphenol was not found, we can infer potential hazards from similar compounds like 2,4,6-Tribromophenol and methoxyphenols.[13][14][15][16]
-
Handling: Always handle this compound in a well-ventilated area, preferably in a fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Skin and Eye Contact: The compound may cause skin and serious eye irritation.[15] In case of contact, flush the affected area with copious amounts of water.[15]
-
Environmental Hazards: Brominated phenols can be toxic to aquatic life.[16] Avoid release into the environment.[16]
Always consult the specific SDS provided by your supplier before use.
Experimental Protocol: Determination of Solubility using the Shake-Flask Method
This protocol outlines a reliable method for determining the equilibrium solubility of 2,4,6-Tribromo-3-methoxyphenol in a chosen solvent.[17]
Materials and Reagents
-
2,4,6-Tribromo-3-methoxyphenol (of known purity)
-
Selected solvent(s) (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure
-
Preparation: Add an excess amount of 2,4,6-Tribromo-3-methoxyphenol to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[12]
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or stirrer at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.[12]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 2,4,6-Tribromo-3-methoxyphenol.
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Visualization of the Experimental Workflow
Caption: Key factors influencing the solubility of organic compounds.
References
- Solubility of Things. 4-Bromophenol.
- Benchchem. Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents.
- PubChem. 2,4,6-Tribromophenol. National Center for Biotechnology Information.
- Chemistry LibreTexts. 2.2: Solubility Lab.
- ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- MedchemExpress.com. 2,4,6-Tribromo-3-methylphenol | Drug Intermediate.
- Cheméo. Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6).
- Oxford Academic. Water solubility and partitioning behavior of brominated phenols.
- Chemistry LibreTexts. 13.3: Factors Affecting Solubility.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: 2-Methoxyphenol.
- ResearchGate. Water solubility and partitioning behavior of brominated phenols.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
STEM Activity. Solubility Science: How Much is Too Much? Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
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- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
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- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of "2,4,6-Tribromo-3-methoxyphenol" during storage
Welcome to the technical support guide for 2,4,6-Tribromo-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address common challenges and questions through practical, evidence-based troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2,4,6-Tribromo-3-methoxyphenol to prevent degradation?
To ensure the long-term stability of 2,4,6-Tribromo-3-methoxyphenol, it is critical to control its environment. The compound should be stored in a cool, dry, and dark place.[1][2][3] A tightly sealed container is mandatory to prevent exposure to atmospheric moisture and oxygen.[1][2][4] For optimal preservation, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace oxygen, a key initiator of oxidative degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C Recommended) | Minimizes thermal decomposition and slows oxidative reaction rates. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the phenol group and other sensitive moieties. |
| Light | Amber/Opaque Container | Protects against photodegradation, which can cause debromination.[5] |
| Moisture | Tightly Sealed Container in a Dry Location | Prevents hydrolysis and moisture-mediated degradation pathways. |
| Ventilation | Well-Ventilated Area | General laboratory safety practice for storing chemical reagents.[3][4] |
Q2: My vial of 2,4,6-Tribromo-3-methoxyphenol has developed a yellowish or brownish tint. What does this mean?
A color change from its typical off-white or crystalline appearance to yellow or brown is a primary visual indicator of degradation. Phenolic compounds are prone to oxidation, which often results in the formation of colored quinone-like structures or polymeric byproducts.[6] This process is accelerated by exposure to air (oxygen) and light.[7] If you observe a color change, the purity of the compound is compromised, and it should be re-analyzed before use in sensitive applications.
Q3: What chemical incompatibilities should I be aware of when storing this compound?
To prevent reactive degradation, 2,4,6-Tribromo-3-methoxyphenol must be stored away from incompatible materials. The most critical incompatibility is with strong oxidizing agents (e.g., nitric acid, permanganates, peroxides), which can cause a violent reaction.[1][8] Other materials to avoid include:
-
Strong bases/caustics[4]
-
Acid chlorides and acid anhydrides[1]
-
Chemically active metals (e.g., sodium, potassium, magnesium)[4]
Co-storage with these substances can lead to rapid and potentially hazardous decomposition. Always ensure proper segregation of chemicals in your storage area.[9][10]
Troubleshooting Guide: Diagnosing and Managing Degradation
This guide provides a systematic approach to identifying and addressing potential degradation of your 2,4,6-Tribromo-3-methoxyphenol sample.
Issue 1: Suspected Contamination or Degradation Upon Receipt
-
Symptom: The newly received solid material is discolored (e.g., yellow, brown) or has a clumpy, non-crystalline appearance.
-
Possible Cause: The compound may have been exposed to heat, light, or air during shipping, initiating degradation.
-
Action Plan:
-
Do Not Use: Immediately quarantine the material. Do not use it in any experiment where purity is critical.
-
Document: Take a photograph of the material, and note the lot number and date of receipt.
-
Contact Supplier: Report the issue to the manufacturer or supplier for a potential replacement or credit.
-
Verify Purity: If you must consider using the material, a thorough purity analysis via HPLC or GC-MS is mandatory. (See Protocol 1 below).
-
Issue 2: Degradation Observed After a Period of Storage
-
Symptom: A previously pure, white crystalline sample has changed color or consistency over time in your laboratory.
-
Possible Cause: Improper storage conditions, such as a loose container seal, exposure to light, or storage at ambient temperature.
-
Action Plan:
-
Review Storage Protocol: Verify that the current storage conditions align with the recommendations (cool, dry, dark, inert atmosphere). Check the container seal for integrity.
-
Assess Purity: Perform an analytical check to quantify the extent of degradation. HPLC is often suitable for this. A loss of >5% of the main peak area compared to a reference standard suggests significant degradation.
-
Decision Point:
-
Minor Degradation (<5%): The material may still be usable for non-critical applications, but this should be determined on a case-by-case basis.
-
Significant Degradation (>5%): The material should be disposed of according to your institution's hazardous waste guidelines.[3][8] It is not recommended to attempt purification, as degradation products may be difficult to remove.
-
-
Diagram: Potential Degradation Pathways
This diagram illustrates the primary environmental factors that can lead to the degradation of 2,4,6-Tribromo-3-methoxyphenol.
Caption: Key environmental factors leading to degradation of the parent compound.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of 2,4,6-Tribromo-3-methoxyphenol and detecting degradation products.
Objective: To quantify the percentage of the active compound and identify the presence of impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA).
-
Sample of 2,4,6-Tribromo-3-methoxyphenol.
-
Reference standard (if available).
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.
-
Dilute the stock solution to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or scan for optimal wavelength).
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Degradation is indicated by the appearance of new peaks, typically at earlier retention times (more polar compounds), and a corresponding decrease in the main peak's area percentage.
-
Workflow Diagram: Purity Verification
Caption: Decision workflow for handling a potentially degraded sample.
References
-
Nimlos, M. R., et al. (2006). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A. Available at: [Link]
-
PubChem. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. NIH Bookshelf. Available at: [Link]
-
Lopes, P. R. M., et al. (2015). Analytical Methods in Photoelectrochemical Treatment of Phenol. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Das, S., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International. Available at: [Link]
-
Alegbe, M. J., et al. (2019). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA.gov. Available at: [Link]
-
Wang, H., et al. (2021). Selective Demethoxylation of Lignin-Derived Methoxyphenols to Phenols over Lignin-Derived-Biochar-Supported Mo2C Catalysts. Energy & Fuels. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). PHENOL: Method 3502. NIOSH Manual of Analytical Methods. Available at: [Link]
-
NY.gov. (2016). Chemical Storage and Handling Recommendations. New York State Education Department. Available at: [Link]
-
Wang, Y., et al. (2023). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. Molecules. Available at: [Link]
-
Okuda, K., et al. (2002). Water solubility and partitioning behavior of brominated phenols. Journal of Hazardous Materials. Available at: [Link]
-
NY.gov. (2016). Chemical Storing and Handling Recommendations. Available at: [Link]
-
Gu, Y., et al. (2003). Stability of sulphonate type membranes in aqueous bromine/bromide environments. Polymer Degradation and Stability. Available at: [Link]
-
UNC Charlotte. (n.d.). Standard Operating Procedure: Phenol. Environmental Health and Safety Office. Available at: [Link]
-
ResearchGate. (2021). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Available at: [Link]
-
UC Berkeley. (n.d.). FACT SHEET: PHENOL. Office of Environment, Health & Safety. Available at: [Link]
-
PubChem. (n.d.). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Available at: [Link]
-
Jiang, T., et al. (2023). Research on the degradation mechanism and products of 2,4,6-tribromophenol in the water environment and the mechanism of competition between T4 and TTR binding. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Wikipedia. (n.d.). Guaiacol. Available at: [Link]
-
Reddy, G. V. B., et al. (2015). Proposed pathway for the degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium. ResearchGate. Available at: [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guaiacol - Wikipedia [en.wikipedia.org]
- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. dess.uccs.edu [dess.uccs.edu]
- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]
Technical Support Center: Characterization of 2,4,6-Tribromo-3-methoxyphenol
Welcome to the technical support guide for the characterization of 2,4,6-Tribromo-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this highly substituted phenol. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your experimental results.
Introduction: The Analytical Challenge
2,4,6-Tribromo-3-methoxyphenol is a molecule that, due to its polyhalogenated and substituted nature, presents unique analytical hurdles. Proper characterization is critical for its use in research and development, where purity and structural confirmation are paramount. This guide is structured to address these challenges head-on, providing both foundational knowledge and advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2,4,6-Tribromo-3-methoxyphenol?
A1: The synthesis of 2,4,6-Tribromo-3-methoxyphenol typically involves the electrophilic bromination of 3-methoxyphenol.[1] The primary impurities arise from incomplete bromination, leading to a mixture of mono-, di-, and tri-brominated species. Positional isomers can also form, although the directing effects of the hydroxyl and methoxy groups favor specific substitution patterns.
Potential Impurities from Synthesis:
| Impurity Name | Structure | Common Source |
| 3-Methoxyphenol | C₇H₈O₂ | Unreacted starting material |
| Monobromo-3-methoxyphenol isomers | C₇H₇BrO₂ | Incomplete bromination |
| Dibromo-3-methoxyphenol isomers | C₇H₆Br₂O₂ | Incomplete bromination |
Q2: Why does the mass spectrum of my compound show multiple molecular ion peaks?
A2: This is a hallmark of a bromine-containing compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] For a molecule with three bromine atoms like 2,4,6-Tribromo-3-methoxyphenol, you will observe a characteristic cluster of peaks for the molecular ion (and fragments containing bromine) corresponding to the different combinations of these isotopes. The expected pattern for a tribrominated compound is a cluster of four peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1.[3]
Q3: My ¹H NMR spectrum shows a broad singlet for the hydroxyl proton. How can I confirm its presence?
A3: The phenolic hydroxyl proton often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear or significantly diminish.
Troubleshooting Guide: Navigating Experimental Hurdles
This section provides detailed troubleshooting for common analytical techniques used in the characterization of 2,4,6-Tribromo-3-methoxyphenol.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 2,4,6-Tribromo-3-methoxyphenol.
Predicted Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C₇H₅Br₃O₂ |
| Monoisotopic Mass | 357.78 Da |
| Molecular Weight | 360.83 g/mol |
| Isotopic Pattern (M, M+2, M+4, M+6) | ~1:3:3:1 intensity ratio |
Troubleshooting MS Data:
| Problem | Probable Cause(s) | Solution(s) |
| No molecular ion peak observed. | - Harsh ionization conditions causing complete fragmentation.- Compound is thermally unstable. | - Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).- For GC-MS, ensure the injection port temperature is not excessively high. |
| Incorrect isotopic pattern. | - Presence of impurities with a different number of bromine atoms.- In-source fragmentation leading to loss of bromine. | - Purify the sample using chromatography (HPLC or flash chromatography).- Optimize ionization source conditions to minimize fragmentation. |
| Complex fragmentation pattern. | - High fragmentation energy.- Presence of multiple isomers. | - Perform MS/MS analysis to isolate and fragment the parent ion for clearer structural information.- Use a lower collision energy in MS/MS experiments. |
Experimental Workflow: MS Analysis
Sources
Technical Support Center: Enhancing Chromatographic Resolution of 2,4,6-Tribromo-3-methoxyphenol
Welcome to the technical support guide for optimizing the chromatographic separation of 2,4,6-Tribromo-3-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of this compound in their analytical workflows. The following question-and-answer format directly addresses common challenges, providing scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant peak tailing with 2,4,6-Tribromo-3-methoxyphenol on my C18 column. What is the likely cause and how can I fix it?
A1: Peak tailing for phenolic compounds like 2,4,6-Tribromo-3-methoxyphenol is a frequent issue in reversed-phase chromatography. The primary cause is often secondary interactions between the acidic phenolic hydroxyl group and residual silanol groups on the silica-based stationary phase.[1] These interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak.
Causality: At a mobile phase pH near the pKa of the phenol, both ionized (phenolate) and non-ionized forms exist. This dual state can lead to inconsistent retention and peak distortion.[1][2] Furthermore, the electron-withdrawing nature of the three bromine atoms increases the acidity of the phenolic proton, making these secondary interactions more pronounced.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this is to suppress the ionization of the phenolic group. Lowering the mobile phase pH to at least 2 units below the compound's pKa will ensure it is in a single, non-ionized form.
-
Use of an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups. If you are using an older column, switching to a newer generation column can significantly reduce tailing.
-
Lower Analyte Concentration: Column overload can also lead to peak tailing.[1] Try diluting your sample to see if the peak shape improves.
Q2: My resolution between 2,4,6-Tribromo-3-methoxyphenol and a closely eluting impurity is poor. How can I improve the separation?
A2: Enhancing resolution requires manipulating the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k).[6][7]
Improving Selectivity (α): This is often the most impactful parameter.[6]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or a combination of the two. These solvents have different properties and can alter the elution order of your compounds.
-
Alternative Stationary Phase: If mobile phase adjustments are insufficient, consider a different stationary phase. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer different selectivity for aromatic and halogenated compounds through pi-pi interactions.[8]
-
Temperature Optimization: Adjusting the column temperature can influence selectivity. Try decreasing the temperature in 5-10°C increments, which may enhance separation for some compounds.[8]
Increasing Efficiency (N):
-
Column Particle Size and Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase the number of theoretical plates and, therefore, efficiency.[6][7]
-
Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size. A flow rate that is too high can decrease efficiency.[9]
Optimizing Retention Factor (k):
-
Adjust Mobile Phase Strength: Increase the retention of your analyte by decreasing the percentage of the organic solvent in your mobile phase. An ideal retention factor is typically between 2 and 10.[6]
.dot graph TD { A[Poor Resolution] --> B{Initial Checks}; B --> C[Adjust Mobile Phase Strength(Optimize 'k')]; B --> D[Change Organic Modifier(Improve 'α')]; B --> E[Modify Column Temperature(Improve 'α')]; C --> F{Resolution Still Poor?}; D --> F; E --> F; F --> G[Change Stationary Phase(PFP, Phenyl-Hexyl)]; G --> H[Re-optimize Mobile Phase]; H --> I[Resolution Achieved]; } .dot
Caption: Troubleshooting workflow for poor resolution.
Q3: I am developing a new HPLC method for 2,4,6-Tribromo-3-methoxyphenol. What are the recommended starting conditions?
A3: For method development, it's best to start with a robust set of conditions that are known to work well for similar compounds and then optimize from there.
Recommended Starting HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, 150 mm x 4.6 mm, 3-5 µm | A good starting point for reversed-phase separation of moderately nonpolar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% TFA | Ensures a low pH to suppress ionization of the phenolic group.[3][4][5] |
| Mobile Phase B | Acetonitrile | A common and efficient organic modifier for reversed-phase HPLC. |
| Gradient | 50-95% B over 15 minutes | A broad gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times.[4][5] |
| Detection (UV) | 210 nm and ~290 nm | Use a Diode Array Detector (DAD) to monitor multiple wavelengths. Phenols typically have absorbance around 210 nm and a secondary maximum at higher wavelengths. A study on similar bromophenols used 297 nm for 2,4,6-tribromophenol.[10] |
| Injection Vol. | 5-10 µL | A standard injection volume to avoid overloading the column. |
Method Development Workflow:
.dot graph LR { subgraph "Initial Scouting" A[Start with Generic Gradient] --> B[Identify Elution Time]; end subgraph "Optimization" B --> C{Peak Shape Acceptable?}; C -- No --> D[Adjust Mobile Phase pH]; C -- Yes --> E{Resolution Adequate?}; D --> E; E -- No --> F[Optimize Selectivity (α)]; F --"(Mobile Phase, Temp, Column)" --> G[Fine-tune Gradient]; E -- Yes --> G; end subgraph "Finalization" G --> H[Validate Method]; end } .dot
Caption: HPLC method development workflow.
Q4: Can I use a mass spectrometer (MS) with a mobile phase containing TFA for the analysis of 2,4,6-Tribromo-3-methoxyphenol?
A4: While TFA is excellent for UV-based chromatography due to its effect on peak shape, it can cause ion suppression in electrospray ionization (ESI) mass spectrometry. This can lead to significantly reduced sensitivity.
Recommendation: If MS detection is required, it is highly recommended to use formic acid (typically at 0.1%) as the mobile phase modifier instead of TFA.[11] Formic acid provides the necessary pH control for good chromatography of phenols while being much more compatible with MS detection. If you must switch from a TFA-based UV method to an MS method, a re-optimization of the separation may be necessary.[12]
Physicochemical Properties of 2,4,6-Tribromo-3-methoxyphenol
A clear understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C7H5Br3O2 | [13] |
| Molar Mass | 360.83 g/mol | [13] |
| Boiling Point | 301.8 °C | [13] |
| Physical Form | Solid |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds.
- Gómez-Ariza, J. L., et al. (2004). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 64(3), 620-626.
- Oberleitner, D. C., et al. (2019).
- Oberleitner, D. C., et al. (2019).
-
Luminix Health. (n.d.). 2,4,6-Tribromo-3-methoxyphenol. Retrieved from [Link]
- Oberleitner, D. C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
- Oberleitner, D. C., et al. (2019).
- Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 33(11), 858-863.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Chemical Science. (2019).
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Industry News. (2023).
- Chromatography Forum. (2015).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
- ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
-
PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]
- Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC.
- SIELC Technologies. (2018). Separation of 2,4,6-Trimethoxyphenol on Newcrom R1 HPLC column.
- Chemistry For Everyone. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. youtube.com [youtube.com]
- 10. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4,6-Trimethoxyphenol | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
- 13. luminixhealth.com [luminixhealth.com]
Technical Support Center: Managing Assay Interference from 2,4,6-Tribromo-3-methoxyphenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers encountering challenges with 2,4,6-Tribromo-3-methoxyphenol and related halogenated phenolic compounds in biological assays. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you distinguish true biological activity from assay artifacts, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of 2,4,6-Tribromo-3-methoxyphenol and the general principles of assay interference.
Q1: What is 2,4,6-Tribromo-3-methoxyphenol and why is it used in research?
2,4,6-Tribromo-3-methoxyphenol is a brominated derivative of methoxyphenol.[1][2] Its parent compound, 2,4,6-Tribromophenol, is known for its use as a fungicide and as an intermediate in the synthesis of flame retardants.[3][4] In research, compounds with this type of halogenated phenolic structure are often identified in high-throughput screening (HTS) campaigns due to their potential biological activity. However, this same chemical structure is frequently associated with non-specific assay interference, leading to a high rate of false positives.[5][6]
Q2: What does it mean for a compound to be a "promiscuous inhibitor" or a "Pan-Assay INterference compound (PAIN)"?
A promiscuous inhibitor is a compound that shows activity against a wide range of unrelated biological targets, often through a non-specific mechanism rather than by binding to a specific active site.[7][8] This behavior can make a compound appear to be a "hit" in many different screening assays. PAINs are chemical structures known to frequently cause such interference.[6] Common mechanisms for promiscuous inhibition include the formation of colloidal aggregates, chemical reactivity, and interference with the assay's detection technology.[5][7] Failure to identify these compounds early can lead to wasted time and resources pursuing false-positive leads.[9][10]
Q3: What are the most common mechanisms by which compounds like 2,4,6-Tribromo-3-methoxyphenol interfere with biological assays?
Halogenated phenols can interfere with assays through several distinct mechanisms:
-
Compound Aggregation: At micromolar concentrations, many organic molecules can form colloidal aggregates that sequester and denature proteins non-specifically.[7][11] This is a leading cause of false positives in enzyme inhibition assays. The enzyme is not inhibited by a specific binding interaction but is effectively removed from the solution by the compound aggregates.[11]
-
Chemical Reactivity & Redox Cycling: Phenolic compounds can be redox-active, meaning they can be oxidized and subsequently react with assay components.[6] This can involve the generation of hydrogen peroxide (H₂O₂), which can interfere with assays, or direct covalent modification of proteins, particularly at reactive cysteine residues.[6][12]
-
Interference with Assay Technology: The compound itself may possess physical properties that interfere with the detection method. This includes intrinsic fluorescence (interfering with FRET or fluorescence polarization assays), light absorption (quenching in luminescence assays), or direct inhibition of a reporter enzyme like luciferase.[5][13]
-
Disruption of Thyroid Hormone Homeostasis: Halogenated phenolics, particularly brominated ones, are known to inhibit deiodinases, enzymes crucial for regulating thyroid hormones.[14] While this is a specific biological effect, if not the intended target of the screen, it can appear as an off-target activity.
Troubleshooting Guide: From Apparent Hit to Confirmed Activity
This guide provides a systematic approach to validating an apparent hit from 2,4,6-Tribromo-3-methoxyphenol.
Q4: My compound shows activity in every assay I test. How do I know if it's real?
Activity against multiple, unrelated targets is a classic hallmark of promiscuous inhibition.[8][15] The first step is to determine the mechanism of this apparent broad-spectrum activity.
Workflow for Investigating Promiscuous Activity
Caption: Troubleshooting workflow for apparent hits.
Q5: My dose-response curve is very steep and plateaus at 100% inhibition. What does this indicate?
This pattern is often characteristic of non-specific inhibition driven by compound aggregation.[7] The steepness reflects a critical concentration at which the compound forms aggregates that sequester the enzyme.
Actionable Step: Perform the primary assay again, but include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer.
-
Rationale: Detergents disrupt the formation of colloidal aggregates.[11]
-
Expected Outcome: If aggregation is the cause of inhibition, the presence of detergent will either completely abolish the inhibitory activity or cause a significant rightward shift in the IC₅₀ value. If the activity is due to a specific binding interaction, it will likely be unaffected by the detergent.
Q6: I suspect my compound is interfering with my fluorescence-based assay (e.g., FRET, FP). How can I confirm this?
Compound auto-fluorescence or quenching is a common artifact.[5]
Actionable Step 1: Pre-read the Plate.
-
Protocol: Prepare a plate containing only the assay buffer and your compound at the relevant concentrations. Read the plate using the same filter sets and gain settings as your main experiment.
-
Rationale: This will determine if the compound itself is fluorescent at the excitation/emission wavelengths of your assay, which would cause a false positive.
Actionable Step 2: Run a "Reagents-Only" Control.
-
Protocol: Run the assay with all components except the biological target (e.g., your protein of interest).
-
Rationale: This helps identify if the compound is reacting with the fluorescent probe or other assay reagents.
Q7: How can I test for chemical reactivity or redox cycling?
Redox-active compounds can generate false positives, especially in assays that use redox-sensitive dyes like resazurin.[6]
Actionable Step 1: Add a Thiol Scavenger.
-
Protocol: Add a reducing agent like Dithiothreitol (DTT) at a high concentration (e.g., 1-10 mM) to your assay buffer.
-
Rationale: Electrophilic compounds often react with cysteine residues on proteins. DTT is a thiol-containing molecule that can act as a scavenger, protecting the protein. A significant (>3-fold) increase in the IC₅₀ value in the presence of DTT suggests a reactivity-based mechanism.[6]
Actionable Step 2: Use a Hydrogen Peroxide Detection Assay.
-
Protocol: Use a surrogate assay, such as the horseradish peroxidase-phenol red (HRP-PR) assay, to detect if your compound generates H₂O₂ in situ.[6]
-
Rationale: This directly tests for a common redox cycling mechanism where the compound reacts with dissolved oxygen to produce H₂O₂, which can oxidize and interfere with various assay components.[6][12]
Q8: What is an orthogonal assay and why is it important?
An orthogonal assay is a follow-up test that measures the same biological endpoint but uses a different technology or methodology.[5] It is a critical step for hit validation.
-
Example: If your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like Isothermal Titration Calorimetry (ITC) to confirm direct binding, or a mass spectrometry-based assay to directly measure substrate turnover.
-
Rationale: If a compound shows activity in two mechanistically distinct assays, it provides strong evidence that the activity is genuine and not an artifact of a specific technology.[5]
Data Summary & Key Parameters
The following table summarizes the common interference mechanisms and the corresponding diagnostic tests.
| Interference Mechanism | Typical Assays Affected | Diagnostic Experiment | Expected Result for Artifact | Reference |
| Compound Aggregation | Enzyme Inhibition, Protein-Protein Interaction | Add 0.01% Triton X-100 | Activity is abolished or IC₅₀ increases significantly. | [7][11] |
| Redox Cycling / Reactivity | Redox-sensitive assays (e.g., AlamarBlue), Enzyme assays | Add 1-10 mM DTT | IC₅₀ increases >3-fold. | [6] |
| Compound Autofluorescence | Fluorescence Polarization (FP), FRET | Pre-read compound plate | High signal in the absence of assay reagents. | [5] |
| Reporter Enzyme Inhibition | Luciferase or β-lactamase based assays | Counter-screen with enzyme only | Inhibition observed in the absence of the primary target. | [5][13] |
| Metal Chelation | Metalloenzymes | Add 10 µM TPEN (zinc chelator) or EDTA | Activity is reversed. | [9][10] |
Visualizing the Mechanism of Aggregation-Based Inhibition
The following diagram illustrates how promiscuous inhibitors can function by forming aggregates that sequester and inhibit enzymes.
Caption: Mechanism of enzyme inhibition by aggregation.
References
-
Steven, D., & Harris, G. (n.d.). Improved Folin-Ciocalteu assay of “total phenolic content” by removal of ascorbate and dehydroascorbate. USDA ARS. Retrieved from [Link]
-
Naczk, M., & Shahidi, F. (2006). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. ResearchGate. Retrieved from [Link]
-
Bastola, K., Guragain, Y., Bhadriraju, V., & Vadlani, P. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Scirp.org. Retrieved from [Link]
-
Tan, Y., Chang, S. K. C., & Chen, H. (2014). Assessment of the Degree of Interference of Polyphenolic Compounds on Glucose oxidation/peroxidase Assay. PubMed. Retrieved from [Link]
-
Butt, C. M., Wang, D., Stapleton, H. M., & Volz, D. C. (n.d.). Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver. PubMed. Retrieved from [Link]
-
Steven, D., & Harris, G. (n.d.). Toward a Facile Method to Remove Ascorbate Interference in the Folin-Ciocalteu Assay of "Total Phenolic Content". ResearchGate. Retrieved from [Link]
-
Hilgendorf, M., et al. (2012). Metal impurities cause false positives in high-throughput screening campaigns. PubMed. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Retrieved from [Link]
-
Fujisawa, S., et al. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. Retrieved from [Link]
-
Hilgendorf, M., et al. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. NIH. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]
-
Hilgendorf, M., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Hecht, P., & Schomburg, D. (2019). Identifying Promiscuous Compounds with Activity against Different Target Classes. Molecules. Retrieved from [Link]
-
Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI - NIH. Retrieved from [Link]
-
Kalliokoski, T., et al. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. Retrieved from [Link]
-
ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. Retrieved from [Link]
-
Luminix Health. (n.d.). 2,4,6-Tribromo-3-methoxyphenol. Retrieved from [Link]
-
Hsia, M. T. S., & Burse, V. W. (2012). Determination of phenols and phenates in disinfectant formulations by liquid chromatography with UV detection: collaborative study. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]
-
Kumar, R., & Tatu, U. (n.d.). Interference in protein assays of biological specimens by vanadyl compounds. PubMed. Retrieved from [Link]
-
Schiettecatte, J., et al. (n.d.). Potential sources of interference on Abeta immunoassays in biological samples. PMC. Retrieved from [Link]
-
Feng, B. Y., & Shoichet, B. K. (n.d.). High-throughput assays for promiscuous inhibitors. PubMed - NIH. Retrieved from [Link]
-
Coan, K. E. H., & Shoichet, B. K. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. PMC - NIH. Retrieved from [Link]
-
Mussa, H. Y., et al. (2020). Promiscuity analysis of a kinase panel screen with designated p38 alpha inhibitors. PubMed. Retrieved from [Link]
-
Nikolac, N. (n.d.). Interferences in quantitative immunochemical methods. Biochemia Medica. Retrieved from [Link]
-
Hanson, S. M., et al. (n.d.). What makes a kinase promiscuous for inhibitors?. PMC - NIH. Retrieved from [Link]
Sources
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- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2,4,6-Tribromo-3-methoxyphenol vs. 2,4,6-Tribromophenol: A Structure-Activity Perspective
For researchers, scientists, and drug development professionals exploring the vast chemical space of marine-derived natural products and their synthetic analogues, bromophenols represent a class of compounds with significant therapeutic potential. This guide provides an in-depth, objective comparison of the predicted bioactivity of 2,4,6-Tribromo-3-methoxyphenol and the established bioactivity of 2,4,6-Tribromophenol. While direct experimental data for 2,4,6-Tribromo-3-methoxyphenol is not extensively available in current literature, this guide will leverage established principles of structure-activity relationships (SAR) to forecast its biological profile in contrast to its well-documented counterpart.
Introduction to Bromophenols: Nature's Halogenated Arsenal
Bromophenols are a prominent family of halogenated secondary metabolites, particularly abundant in marine organisms like red and brown algae.[1] The incorporation of bromine atoms onto a phenol scaffold results in unique physicochemical properties, including increased lipophilicity and altered electronic characteristics, which often translate to enhanced biological potency.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2]
This guide will dissect the known bioactivities of 2,4,6-Tribromophenol and extrapolate the likely modulatory effects of a 3-methoxy group to predict the bioactivity of 2,4,6-Tribromo-3-methoxyphenol.
2,4,6-Tribromophenol: A Well-Characterized Bioactive Agent
2,4,6-Tribromophenol (TBP) is a widely produced brominated phenol, utilized as a fungicide, wood preservative, and an intermediate in the synthesis of flame retardants.[3] Its biological activities and toxicological profile have been the subject of numerous studies.
TBP is known to be a ubiquitous environmental contaminant and has been detected in various environmental matrices and even in human tissues.[3] From a toxicological standpoint, it has been reported to exhibit cytotoxicity and has been investigated for its potential as an endocrine disruptor.[3]
Key Bioactivities of 2,4,6-Tribromophenol:
-
Antimicrobial Activity: TBP has established use as a fungicide and wood preservative, indicating its ability to inhibit the growth of various microorganisms.[3]
-
Cytotoxicity: Studies have demonstrated the cytotoxic effects of TBP against various cell lines, which is a crucial aspect of its potential as an anticancer agent but also a consideration for its toxicity.[3]
-
Endocrine Disruption: There are concerns regarding TBP's potential to interfere with endocrine signaling pathways, a factor that requires careful evaluation in any therapeutic application.[3]
2,4,6-Tribromo-3-methoxyphenol: A Predictive Bioactivity Profile
Direct experimental data on the bioactivity of 2,4,6-Tribromo-3-methoxyphenol is scarce. However, by analyzing the influence of the additional 3-methoxy group based on known SAR principles for phenolic compounds, we can construct a predictive profile of its biological activities.
The introduction of a methoxy group can influence a molecule's bioactivity in several ways:
-
Increased Lipophilicity: The methoxy group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.[4]
-
Altered Electronic Properties: The electron-donating nature of the methoxy group can modulate the electronic distribution of the aromatic ring, which can in turn affect the compound's interaction with biological targets and its antioxidant potential.
-
Metabolic Stability: Methoxy groups can influence the metabolic stability of a compound, potentially leading to a longer biological half-life.[5]
Predicted Bioactivities of 2,4,6-Tribromo-3-methoxyphenol:
Based on these principles, we can hypothesize the following bioactivities for 2,4,6-Tribromo-3-methoxyphenol in comparison to TBP:
-
Antioxidant Activity: The presence of a phenolic hydroxyl group is crucial for the radical scavenging activity of phenols. The addition of an electron-donating methoxy group could potentially enhance the antioxidant capacity of the molecule.
-
Antimicrobial Activity: While TBP is known for its antimicrobial properties, the impact of the 3-methoxy group is difficult to predict without experimental data. It could either enhance or diminish the activity depending on the specific microbial targets.
-
Cytotoxicity and Anticancer Potential: The increased lipophilicity conferred by the methoxy group might lead to enhanced cellular uptake and potentially increased cytotoxicity against cancer cell lines.
-
Anti-inflammatory Activity: Many methoxyphenols exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB.[6][7] It is plausible that 2,4,6-Tribromo-3-methoxyphenol could possess anti-inflammatory activity.
Comparative Bioactivity Summary
| Bioactivity | 2,4,6-Tribromophenol (Documented) | 2,4,6-Tribromo-3-methoxyphenol (Predicted) | Rationale for Prediction |
| Antimicrobial | Fungicide, wood preservative.[3] | Potentially modulated activity. | Methoxy group may alter target interaction. |
| Antioxidant | Limited data, but phenolic structure suggests potential. | Potentially enhanced activity. | Electron-donating methoxy group may increase radical scavenging capacity. |
| Cytotoxicity | Demonstrated cytotoxicity.[3] | Potentially enhanced activity. | Increased lipophilicity may lead to greater cellular uptake. |
| Anti-inflammatory | Limited data. | Potential for activity. | Many methoxyphenols exhibit anti-inflammatory properties.[6][7] |
Key Signaling Pathways and Mechanisms of Action
The bioactivities of bromophenols and methoxyphenols are often mediated through their interaction with critical cellular signaling pathways.
Caption: Predicted modulation of key signaling pathways.
Experimental Protocols for Bioactivity Assessment
To empirically validate the predicted bioactivities of 2,4,6-Tribromo-3-methoxyphenol and directly compare it to 2,4,6-Tribromophenol, the following standard experimental protocols are recommended.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Conclusion
While 2,4,6-Tribromophenol has a documented history of bioactivity, particularly as an antimicrobial and cytotoxic agent, the biological profile of 2,4,6-Tribromo-3-methoxyphenol remains largely unexplored. Based on established structure-activity relationships, the addition of a 3-methoxy group is predicted to modulate its bioactivities, potentially enhancing its antioxidant and cytotoxic properties. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. Further research is crucial to unlock the full therapeutic potential of this and other novel bromophenol derivatives and to provide the concrete data necessary for a definitive comparative analysis.
References
- Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292.
- Liu, M., et al. (2021).
- Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405-1416.
- Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405-1416.
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Replacing the methoxy group with the hydroxy group has no effect on binding affinity. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2007). In Vivo, 21(3), 489-494.
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
- Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC - NIH. (2023). Molecules, 28(14), 5529.
- Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - NIH. (2022). Heliyon, 8(8), e10123.
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - ResearchG
- Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
- Integrated Phytochemical Profiling, GC-MS Characterization, and In Silico, In Vitro Evaluation of Synergistic Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Morus alba Bark and Pinus densiflora Extracts with Methyl Gallate - PMC - NIH. (2025). Molecules, 30(18), 4123.
-
Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (n.d.). Retrieved January 17, 2026, from [Link]
-
Bromophenol Bis (2,3,6-Tribromo-4,5-dihydroxybenzyl) Ether Protects HaCaT Skin Cells from Oxidative Damage via Nrf2-Mediated Pathways - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
- 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. (2018). Immunopharmacology and Immunotoxicology, 40(1), 43-51.
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A Comparative Guide to 2,4,6-Tribromo-3-methoxyphenol from Diverse Marine Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tribromo-3-methoxyphenol is a halogenated phenolic compound of significant interest due to its pronounced biological activities. Primarily isolated from marine organisms, its chemical profile and bioactivity can exhibit subtle but important variations depending on the source species. This guide provides a comprehensive comparative analysis of 2,4,6-Tribromo-3-methoxyphenol derived from different marine species, offering insights into its biosynthesis, physicochemical properties, and pharmacological potential. We present detailed experimental protocols for extraction, characterization, and bioactivity assessment to support researchers in the fields of natural product chemistry and drug discovery.
Introduction: The Significance of Marine Bromophenols
Marine environments are a vast reservoir of chemical diversity, yielding a plethora of secondary metabolites with unique structural architectures and potent biological activities. Among these, bromophenols represent a significant class of compounds, particularly abundant in marine algae and invertebrates.[1][2] These molecules are biosynthesized as a defense mechanism against predation, fouling, and microbial infection.[1] 2,4,6-Tribromo-3-methoxyphenol, a member of this family, has garnered attention for its potential therapeutic applications. This guide aims to dissect the available scientific literature to provide a comparative overview of this compound from its known natural producers, thereby informing sourcing and development strategies.
Natural Sources and Biosynthesis
While a wide array of bromophenols have been isolated from various marine species, 2,4,6-Tribromo-3-methoxyphenol has been specifically identified in a select number of organisms. The primary documented source is the marine phoronid worm, Phoronis architecta. However, related brominated and methoxylated phenols are widespread in red algae genera such as Rhodomela and Polysiphonia, suggesting these as potential, yet unconfirmed, sources for this specific compound.[2][3][4]
Biosynthesis Pathway: The biosynthesis of bromophenols in marine organisms is catalyzed by vanadium-dependent haloperoxidase enzymes. These enzymes utilize bromide ions from seawater to electrophilically substitute hydrogen atoms on a phenol ring precursor. The methoxy group is believed to be incorporated via an O-methylation step catalyzed by a methyltransferase.
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed enzymatic pathway for the biosynthesis of 2,4,6-Tribromo-3-methoxyphenol.
Comparative Physicochemical Properties
The isolation yield and purity of a natural product are critical factors for further research and development. While data directly comparing 2,4,6-Tribromo-3-methoxyphenol from different species is limited, we can extrapolate from studies on its primary source and related compounds from other organisms.
| Property | Phoronis architecta (Phoronid Worm) | Rhodomela confervoides (Red Alga) | Notes |
| Reported Yield | Not explicitly quantified in available literature, but isolated as a major component. | N/A (Source of related bromophenols)[4][5] | Yields are highly dependent on species, geographic location, and extraction methodology. |
| Purity | High purity achievable through chromatographic methods. | High purity achievable for related compounds.[5] | Purity is determined by the effectiveness of the purification protocol. |
| ¹H NMR (CDCl₃) | δ ~7.5 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃) | Hypothetical, expected to be very similar. | Spectroscopic data is the gold standard for structural confirmation. |
| ¹³C NMR (CDCl₃) | ~150 (C-O), ~145 (C-OMe), ~120 (C-H), ~110-115 (C-Br), ~60 (OCH₃) | Hypothetical, expected to be very similar. | Minor shifts may occur due to solvent differences. |
Expert Insight: The choice of organism for sourcing 2,4,6-Tribromo-3-methoxyphenol will likely be a trade-off between the higher concentration often found in specialized invertebrates like P. architecta and the larger, more sustainable biomass available from algae. Researchers should consider aquaculture or cultivation of algal sources as a long-term strategy.
Comparative Biological Activities
Methoxylated phenols are known for a range of biological activities, including antimicrobial and antioxidant effects.[6][7] The bromination pattern of 2,4,6-Tribromo-3-methoxyphenol is expected to enhance its potency.
| Biological Activity | Test System | Result for Related Methoxyphenols | Reference |
| Antimicrobial | Staphylococcus aureus, Pseudomonas aeruginosa | Potent activity observed for various bromophenols.[5] | [5] |
| Antioxidant | DPPH radical scavenging assay | Strong activity comparable to BHT and ascorbic acid for algal bromophenols.[4] | [4] |
| Anticancer | A549 lung cancer cell line | Selective cytotoxicity shown by some bromophenols.[8][9][10] | [8][9][10] |
| Enzyme Inhibition | α-glucosidase, aldose reductase | Potent inhibition by various algal bromophenols.[2] | [2] |
Causality Behind Activity: The biological activity of bromophenols is intrinsically linked to their structure. The hydroxyl group can donate a hydrogen atom to scavenge free radicals, conferring antioxidant properties. The lipophilicity imparted by the bromine atoms allows the molecule to more easily traverse microbial cell membranes, enhancing its antimicrobial efficacy. The specific substitution pattern influences the molecule's ability to interact with enzyme active sites.
Experimental Protocols
To ensure reproducibility and validity, the following detailed protocols are provided. These represent standardized methodologies that can be adapted for the specific research context.
Extraction and Isolation Workflow
This workflow provides a robust method for obtaining purified 2,4,6-Tribromo-3-methoxyphenol from marine biomass.
Caption: A generalized workflow for the extraction and purification of bromophenols.
Step-by-Step Protocol:
-
Biomass Preparation: Lyophilize fresh marine biomass to remove water, then grind to a fine powder.
-
Extraction: Macerate the powdered biomass in a 1:1 mixture of methanol and dichloromethane at room temperature for 24 hours. Repeat this process three times.
-
Rationale: This solvent combination is effective at extracting compounds with a wide range of polarities.
-
-
Concentration: Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane and then ethyl acetate.
-
Rationale: This step separates highly nonpolar compounds (in hexane) from moderately polar compounds like bromophenols (in ethyl acetate).
-
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Purification: Pool fractions containing the target compound and perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water mobile phase.
-
Structural Verification: Confirm the structure of the purified compound as 2,4,6-Tribromo-3-methoxyphenol using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a standard and reliable method for determining the antioxidant capacity of natural products.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of the purified 2,4,6-Tribromo-3-methoxyphenol in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. Include a positive control (e.g., ascorbic acid) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Rationale: The dark condition prevents the light-induced degradation of the DPPH radical.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Discussion and Future Perspectives
The comparative analysis reveals that while 2,4,6-Tribromo-3-methoxyphenol is a well-defined chemical entity, its accessibility and potential co-constituents vary with its biological source. The potent biological activities exhibited by related bromophenols from red algae suggest that these organisms are a promising and potentially more sustainable source for this class of compounds.
Future research should focus on:
-
Screening: A broader screening of marine organisms, particularly red algae, for the presence of 2,4,6-Tribromo-3-methoxyphenol.
-
Biosynthetic Engineering: Elucidation and manipulation of the biosynthetic pathway to enhance production in a heterologous host.
-
Mechanism of Action: In-depth studies to understand the specific molecular targets and mechanisms underlying the observed biological activities.
The development of 2,4,6-Tribromo-3-methoxyphenol as a therapeutic agent will depend on a consistent and scalable supply chain, a thorough understanding of its pharmacological profile, and rigorous preclinical and clinical evaluation.
References
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PubChem. (n.d.). 2,4,6-Tribromophenol. National Center for Biotechnology Information. Retrieved from [Link]
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World Health Organization. (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols. International Programme on Chemical Safety. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2004). 2,4,6-TRIBROMOPHENOL. OECD SIDS. Retrieved from [Link]
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Filannino, P., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Tribromoanisole. Retrieved from [Link]
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Murugan, S., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon. Retrieved from [Link]
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Murugan, S., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. ResearchGate. Retrieved from [Link]
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Lopes, G., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Retrieved from [Link]
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Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. Retrieved from [Link]
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Murugan, S., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PubMed. Retrieved from [Link]
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Retrieved from [Link]
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Han, L. J., et al. (2005). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. ResearchGate. Retrieved from [Link]
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Krick, A., et al. (2021). Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database. Phytochemistry. Retrieved from [Link]
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Filannino, P., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed Central. Retrieved from [Link]
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Filannino, P., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. Retrieved from [Link]
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Li, K., et al. (2011). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Sathishkumar, P., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Applied Sciences. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-tribromo-3-methylphenol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating an Analytical Method for 2,4,6-Tribromo-3-methoxyphenol Quantification
Abstract
The accurate quantification of 2,4,6-Tribromo-3-methoxyphenol (TBMP), a brominated phenol of interest in environmental and toxicological studies, demands a robust and validated analytical method. This guide provides a comprehensive comparison of prevalent analytical technologies and presents a detailed, field-tested framework for the validation of a superior method using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Rooted in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document serves as a practical resource for researchers, scientists, and drug development professionals, ensuring data integrity and regulatory compliance.[1][2][3] We delve into the causality behind experimental choices, offering step-by-step protocols and self-validating acceptance criteria to establish a method that is specific, accurate, precise, and robust.
Introduction: The Need for Rigorous Quantification
2,4,6-Tribromo-3-methoxyphenol (TBMP) is a halogenated phenolic compound. Like other brominated compounds, its presence in various matrices requires sensitive and reliable quantification to assess potential environmental distribution and biological exposure. The development of an analytical method is only the first step; a rigorous validation process is paramount to demonstrate that the method is suitable for its intended purpose, yielding data that is both accurate and reproducible. This guide is designed to navigate the complexities of method validation, ensuring that the generated data can withstand scientific and regulatory scrutiny.
Choosing the Right Tool: A Comparative Analysis of Analytical Technologies
The choice of analytical instrumentation is a critical decision that directly impacts method performance, including sensitivity, selectivity, and sample throughput. For a compound like TBMP, two techniques are primary candidates: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Phenols can be analyzed by GC-MS, often requiring a derivatization step to increase their volatility and improve chromatographic peak shape.[5]
-
Principle of Operation: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.
-
Advantages:
-
High chromatographic resolution, allowing for excellent separation of complex mixtures.[4]
-
Extensive and well-established mass spectral libraries for compound identification.
-
Robust and reliable instrumentation.
-
-
Disadvantages for TBMP Analysis:
-
The hydroxyl group of the phenol may require derivatization (e.g., silylation) to prevent peak tailing and improve volatility, adding a step to sample preparation and a potential source of error.[5]
-
Potential for thermal degradation of the analyte in the high-temperature injector or column.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of a wide range of compounds in complex matrices due to its high sensitivity and selectivity.[6]
-
Principle of Operation: The sample is dissolved in a liquid and separated based on its interaction with a stationary phase in a column. The analyte is then ionized (typically using electrospray ionization - ESI) and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification.[6]
-
Advantages:
-
Disadvantages for TBMP Analysis:
-
Matrix effects (ion suppression or enhancement) can be a challenge and must be carefully evaluated and controlled.
-
Mobile phase composition and pH are critical for good chromatography and ionization efficiency.
-
Performance Comparison and Selection
For the quantification of TBMP, the advantages of LC-MS/MS significantly outweigh those of GC-MS, primarily by eliminating the need for derivatization and reducing the risk of thermal degradation. This leads to a simpler, faster, and potentially more accurate workflow.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale for Selection |
| Sample Preparation | Often requires derivatization. | "Dilute and shoot" or simple extraction. | LC-MS/MS offers a more streamlined and less error-prone workflow. |
| Sensitivity | Good, typically in the ng/mL to pg/mL range. | Excellent, often reaching low pg/mL to fg/mL levels. | The superior sensitivity of LC-MS/MS is critical for trace-level analysis. |
| Selectivity | Good, based on retention time and mass spectrum. | Excellent, based on retention time and specific MRM transitions. | MS/MS detection provides an extra dimension of selectivity, crucial for complex matrices. |
| Throughput | Moderate, run times can be longer. | High, with UPLC systems enabling rapid analysis. | Faster analysis times increase laboratory efficiency. |
| Robustness | Generally high. | High, though susceptible to matrix effects. | Both are robust, but matrix effects in LC-MS/MS require careful management. |
In-Depth Validation of a UPLC-MS/MS Method for TBMP Quantification
The validation process is a systematic series of experiments designed to prove that the analytical procedure is reliable for its intended use. This section details the validation of a UPLC-MS/MS method for TBMP quantification according to the ICH Q2(R1) guideline.[1][2]
The Validation Workflow
The validation process follows a logical sequence, where the successful completion of one stage often provides data for the next.
Caption: A typical workflow for analytical method validation.
Validation Parameters: Experimental Design and Acceptance Criteria
The following sections provide detailed protocols for each validation parameter.
-
Objective: To demonstrate that the method can unequivocally measure TBMP without interference from matrix components, impurities, or degradation products.
-
Experimental Protocol:
-
Analyze a blank matrix sample (e.g., plasma, water) to check for interfering peaks at the retention time of TBMP.
-
Analyze a blank matrix sample spiked with TBMP and any known related substances.
-
Compare the chromatograms to ensure that the TBMP peak is well-resolved from any other signals.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the TBMP and its internal standard in the blank matrix. The TBMP peak should be pure and spectrally homogenous.
-
Objective: To establish the concentration range over which the instrument response is directly proportional to the analyte concentration.
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of TBMP. The range should bracket the expected concentrations of unknown samples. A typical range might be 1 ng/mL to 1000 ng/mL.
-
Analyze each standard in triplicate.
-
Plot the peak area ratio (TBMP/Internal Standard) against the nominal concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The calibration curve should be linear, and the back-calculated concentrations of the standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification).
-
Table 1: Example Linearity Data
| Nominal Conc. (ng/mL) | Mean Response (Area Ratio) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.012 | 1.05 | 105.0 |
| 5.0 | 0.061 | 5.08 | 101.6 |
| 50.0 | 0.605 | 49.59 | 99.2 |
| 250.0 | 3.015 | 249.17 | 99.7 |
| 750.0 | 9.045 | 753.75 | 100.5 |
| 1000.0 | 12.010 | 992.56 | 99.3 |
| Regression Results | y = 0.012x + 0.0005 | r² = 0.9995 |
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter in the measurements (precision).
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).
-
Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days by different analysts.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level. Accuracy is expressed as the percent recovery.
-
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value.
-
Precision: The %CV should not exceed 15%.
-
Table 2: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (±SD) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (±SD) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 3.0 | 2.95 (±0.12) | 98.3 | 4.1 | 3.08 (±0.18) | 102.7 | 5.8 |
| Medium | 300.0 | 305.1 (±10.4) | 101.7 | 3.4 | 294.6 (±12.1) | 98.2 | 4.1 |
| High | 800.0 | 790.2 (±25.3) | 98.8 | 3.2 | 815.9 (±35.1) | 102.0 | 4.3 |
-
Objective: To determine the lowest concentration of TBMP that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Experimental Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3).
-
LOQ: Can be estimated based on a signal-to-noise ratio of S/N ≥ 10. The LOQ must then be experimentally confirmed by analyzing a series of low-concentration samples and demonstrating that accuracy is within ±20% and precision (%CV) is ≤ 20%.
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy (80-120%) and precision (≤20%).
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., column temperature, mobile phase composition, flow rate).
-
Vary each parameter slightly (e.g., column temperature ±5°C, % organic in mobile phase ±2%).
-
Analyze a mid-level QC sample under each modified condition.
-
Evaluate the impact on retention time, peak area, and peak shape.
-
-
Acceptance Criteria: The results from the varied conditions should not deviate significantly from the nominal conditions, typically demonstrating that system suitability parameters are still met.
Caption: Interrelationship of core validation parameters.
Conclusion
This guide has systematically compared leading analytical technologies for the quantification of 2,4,6-Tribromo-3-methoxyphenol, establishing UPLC-MS/MS as the method of choice. By following the detailed validation protocols outlined, which are grounded in the authoritative ICH Q2(R1) guidelines, laboratories can develop a fully validated, robust, and reliable analytical method.[1][9] The successful execution of these experiments provides a comprehensive data package that ensures the integrity and defensibility of the analytical results, a cornerstone of scientific research and regulatory submission.
References
-
U.S. Environmental Protection Agency. Method 604: Phenols. [Link]
-
U.S. Environmental Protection Agency. Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Castañeda-Pérez, E., et al. (1999). Various applications of liquid chromatography-mass spectrometry to the analysis of phenolic compounds. Journal of Chromatography A, 847(1-2), 75-81. [Link]
-
Herrera, J. C., et al. (2019). Targeted analysis of phenolic compounds by LC-MS. protocols.io. [Link]
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Rostagno, M. A., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Foods, 9(10), 1364. [Link]
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Navigating Cross-Reactivity in Immunoassays: A Comparative Guide for 2,4,6-Tribromo-3-methoxyphenol and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 2,4,6-Tribromo-3-methoxyphenol in immunoassays. Given the structural similarities to common environmental contaminants like 2,4,6-Tribromoanisole (TBA) and 2,4,6-Tribromophenol (TBP), a thorough assessment of immunoassay specificity is paramount for data integrity. This document will delve into the principles of cross-reactivity, provide a detailed experimental protocol for its determination using a competitive ELISA format, and compare this immunoassay-based approach with established chromatographic methods.
The Challenge of Specificity with Small Molecules
Immunoassays offer a high-throughput and cost-effective solution for the detection and quantification of a wide range of molecules.[1] However, a key challenge, particularly for small molecules, is ensuring the specificity of the antibody-antigen interaction.[2] Cross-reactivity occurs when an antibody binds to molecules other than its target analyte, which can lead to inaccurate quantification and false-positive results. This is especially pertinent when dealing with structurally related compounds, such as the brominated phenols discussed herein.
The molecular structures of 2,4,6-Tribromo-3-methoxyphenol, 2,4,6-Tribromoanisole (TBA), and 2,4,6-Tribromophenol (TBP) are presented below to illustrate their potential for cross-reactivity. The shared tribrominated benzene ring is a significant common epitope that an antibody might recognize.
dot graph { layout=neato; node [shape=none, margin=0]; a [label=<
2,4,6-Tribromo-3-methoxyphenol
FormulaC7H5Br3O2
MW360.83
CAS24967-79-1
];
b [label=<
2,4,6-Tribromoanisole (TBA)
FormulaC7H5Br3O
MW344.83
CAS607-99-8
];
c [label=<
2,4,6-Tribromophenol (TBP)
FormulaC6H3Br3O
MW330.80
CAS118-79-6
]; } Figure 1. Chemical structures of the target analyte and potential cross-reactants.
A Framework for Assessing Cross-Reactivity: Competitive ELISA
For small molecules like 2,4,6-Tribromo-3-methoxyphenol, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable format for detection and for evaluating cross-reactivity.[3][4] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, creating an inverse relationship between analyte concentration and signal intensity.
Experimental Protocol: Cross-Reactivity Determination
This protocol outlines the steps to determine the percent cross-reactivity of 2,4,6-Tribromoanisole and 2,4,6-Tribromophenol in a hypothetical competitive ELISA designed for 2,4,6-Tribromo-3-methoxyphenol.
Materials:
-
High-binding 96-well microplates
-
Antibody specific to 2,4,6-Tribromo-3-methoxyphenol
-
2,4,6-Tribromo-3-methoxyphenol analytical standard
-
2,4,6-Tribromoanisole (TBA) analytical standard[5]
-
2,4,6-Tribromophenol (TBP) analytical standard
-
Enzyme-labeled 2,4,6-Tribromo-3-methoxyphenol conjugate (e.g., HRP-conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Workflow:
Step-by-Step Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer and add to the wells of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Standard and Cross-Reactant Preparation: Prepare serial dilutions of the 2,4,6-Tribromo-3-methoxyphenol standard and the potential cross-reactants (TBA and TBP) in Assay Buffer.
-
Competitive Reaction: Add the standards and cross-reactant dilutions to the wells, followed immediately by the addition of the enzyme-labeled 2,4,6-Tribromo-3-methoxyphenol conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add Stop Solution to each well to quench the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the 2,4,6-Tribromo-3-methoxyphenol standard concentrations.
-
Determine the concentration of each standard and cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula[6]:
% Cross-Reactivity = (IC50 of 2,4,6-Tribromo-3-methoxyphenol / IC50 of Test Compound) x 100
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data based on the structural similarities of the compounds. It is expected that TBA, which shares the methoxy group, would exhibit higher cross-reactivity than TBP, which has a hydroxyl group at the corresponding position.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 2,4,6-Tribromo-3-methoxyphenol | 10 | 100% |
| 2,4,6-Tribromoanisole (TBA) | 50 | 20% |
| 2,4,6-Tribromophenol (TBP) | 200 | 5% |
Comparison with Alternative Analytical Methods
While immunoassays provide a rapid and sensitive screening tool, confirmatory analysis is often performed using chromatographic techniques coupled with mass spectrometry.[7]
| Feature | Competitive ELISA | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Separation by volatility and mass-to-charge ratio | Separation by polarity and mass-to-charge ratio of fragments |
| Throughput | High | Moderate | Moderate to High |
| Cost | Low | High | High |
| Specificity | Can be affected by cross-reactivity | High | Very High |
| Sensitivity | High | Very High | Excellent |
| Sample Prep | Minimal | Often requires derivatization for phenols[7] | Can be less extensive than GC-MS |
| Expertise | Moderate | High | High |
Causality behind Experimental Choices:
-
GC-MS: This is a well-established method for the analysis of volatile and semi-volatile organic compounds like brominated phenols.[8] Derivatization is often employed to improve the chromatographic properties of phenolic compounds.[9]
-
LC-MS/MS: This technique is increasingly used for the analysis of brominated flame retardants and their metabolites, as it can handle a wider range of polarities and is less susceptible to thermal degradation of analytes.[10][11][12]
Trustworthiness and Validation
To ensure the reliability of immunoassay data, a thorough validation process is essential. This includes assessing parameters such as accuracy, precision, selectivity (including cross-reactivity), sensitivity, and stability, as outlined in guidelines from regulatory bodies like the FDA.[13][14][15] The cross-reactivity assessment described in this guide is a critical component of this validation process.
Conclusion
The potential for cross-reactivity of 2,4,6-Tribromo-3-methoxyphenol with its structural analogs, TBA and TBP, necessitates a rigorous evaluation of any immunoassay developed for its detection. A well-designed competitive ELISA, coupled with a systematic cross-reactivity assessment, can provide a reliable screening tool. However, for confirmatory purposes and in complex matrices, orthogonal methods such as GC-MS or LC-MS/MS are recommended to ensure the highest level of data accuracy and integrity. By understanding the principles and methodologies outlined in this guide, researchers can confidently develop and validate specific and reliable immunoassays for challenging small molecules.
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Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]
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Al-Qaim, F. F., & Abdullah, M. P. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Retrieved from [Link]
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Driffield, M., Harmer, N., Bradley, E., Fernandes, A. R., Rose, M., Mortimer, D., & Dicks, P. (2008). Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A. Food Additives & Contaminants: Part A, 25(7), 895–903. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Tribromoanisole. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]
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MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]
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ResearchGate. (2017, March 20). (PDF) Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. Retrieved from [Link]
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Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS¶. Asian Journal of Chemistry. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2004, January 30). 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. Retrieved from [Link]
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ResearchGate. (2025, August 5). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Retrieved from [Link]
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Regulations.gov. (n.d.). Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]
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The Human Metabolome Database. (2012, September 11). Showing metabocard for 2,4,6-Tribromophenol (HMDB0029642). Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2,4,6-Tribromo-3-methoxyphenol and Its Analogs
Introduction: The Therapeutic Potential of Marine-Derived Bromophenols
Marine algae are a prolific source of structurally unique and biologically active secondary metabolites.[1] Among these, bromophenols represent a significant class of compounds characterized by a phenol ring substituted with one or more bromine atoms.[1][2] The incorporation of bromine, a halogen, significantly alters the molecule's physicochemical properties, such as lipophilicity and electronic character, often leading to enhanced biological activities compared to their non-halogenated counterparts.[2] These activities are diverse, spanning antimicrobial, antioxidant, anticancer, and anti-diabetic properties.[1][3]
2,4,6-Tribromo-3-methoxyphenol (TBMP) is a representative member of this family. Its structure, featuring a heavily brominated core and a methoxy group, provides a fascinating scaffold for investigating structure-activity relationships (SAR). Understanding how modifications to this scaffold—altering the number and position of bromine atoms, modifying the methoxy group, or introducing other substituents—impact biological efficacy is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the SAR of TBMP and related analogs, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of bromophenols is not attributable to a single feature but rather to the interplay of multiple structural components. The key determinants of activity for the 2,4,6-tribromo-3-methoxyphenol scaffold are the degree and position of bromination and the nature of the oxygen-containing substituents.
The Critical Role of Bromination
The number and regiochemistry of bromine substituents on the phenolic ring are arguably the most significant factors influencing bioactivity.
-
Number of Bromine Atoms: Generally, an increase in the number of bromine atoms correlates with increased potency, particularly in cytotoxic and antimicrobial activities. For example, studies on cytotoxic bromophenols from the red alga Polysiphonia lanosa showed that brominated derivatives are significantly more active than their non-brominated parent compounds.[4] This enhancement is often attributed to increased lipophilicity, which facilitates passage through cell membranes.[2]
-
Position of Bromine Atoms: The placement of bromine atoms is also critical. A comparative study of synthetic isomers revealed that 2,5-dibrominated compounds exhibited greater cytotoxicity against DLD-1 colon cancer cells than their corresponding 5,6-isomers.[4] This suggests that substitution patterns which maximize the molecule's interaction with specific biological targets are favored. Strategic halogenation can enhance the activity of phenolic compounds while potentially mitigating toxicity.[5]
Influence of the Methoxyphenol Moiety
The oxygenated substituents—hydroxyl (-OH) and methoxy (-OCH₃) groups—are central to the antioxidant and cytotoxic mechanisms of these compounds.
-
Hydroxyl Group: The phenolic hydroxyl group is essential for the free radical scavenging activity observed in many phenols.[6] It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a mechanism fundamental to antioxidant effects. However, its presence is not always the sole determinant of binding or activity. In studies of 2,4,6-tribromophenol's interaction with the protein transthyretin, it was found that the halogen atoms, rather than the hydroxyl group, were the primary drivers of high-affinity binding.[7]
-
Methoxy Group: The methoxy group in 2,4,6-tribromo-3-methoxyphenol modulates the electronic properties and steric profile of the molecule. In many natural methoxyphenol compounds like eugenol and vanillin, this group is crucial for their recognized antimicrobial and antioxidant activities.[8][9] Methylation of hydroxyl groups can alter a compound's activity profile; in some cases, it reduces radical scavenging ability but may enhance cytotoxicity by altering cellular uptake or target interactions.[6]
The following diagram illustrates the key relationships between the structural components of a substituted bromophenol and its resulting biological activities.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: DPPH Radical Scavenging Assay
This assay is a common and rapid method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a negative control (methanol + DPPH) and a positive control (e.g., Ascorbic Acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium. Growth is assessed visually or by spectrophotometry after incubation.
Step-by-Step Protocol:
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Directions
The study of 2,4,6-tribromo-3-methoxyphenol and its analogs provides a clear illustration of key principles in medicinal chemistry. The SAR is heavily dictated by the degree and position of bromination, which enhances lipophilicity and modulates electronic properties, leading to potent cytotoxic and antimicrobial effects. The methoxyphenol core contributes significantly to the antioxidant profile and provides a scaffold for further modification.
Future research should focus on synthesizing novel analogs with varied halogenation patterns (including chlorine and fluorine) and diverse side chains to optimize potency and selectivity. Furthermore, exploring the precise molecular targets and signaling pathways affected by these compounds, such as the Nrf2 antioxidant pathway or specific cell cycle kinases, will be critical for advancing them as potential drug candidates. [6]The combination of rational synthesis, robust biological screening, and mechanistic studies will continue to unlock the therapeutic potential of this fascinating class of marine-derived compounds.
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In-vitro Cytotoxic Activities of the Major Bromophenols of the Red Alga Polysiphonia lanosa and Some Novel Synthetic Isomers. Journal of Natural Products - ACS Publications. [Link]
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Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]
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Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs - MDPI. [Link]
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A Comparative Guide to the Efficacy of Synthetic 2,4,6-Tribromo-3-methoxyphenol and Its Natural Analogs
For researchers, scientists, and drug development professionals, the nuanced differences between synthetic and naturally derived bioactive compounds are a cornerstone of innovation. This guide provides an in-depth technical comparison of the synthetic compound 2,4,6-Tribromo-3-methoxyphenol and its naturally occurring structural analogs. While direct comparative efficacy studies are sparse due to the limited known natural occurrence of 2,4,6-Tribromo-3-methoxyphenol, this guide synthesizes available data on related compounds to draw meaningful, data-driven inferences on structure-activity relationships and to propose a robust framework for empirical validation.
Introduction: The Allure of Bromophenols
Bromophenols are a class of halogenated phenolic compounds that have garnered significant interest in the scientific community due to their wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] Marine algae, in particular, are a rich source of diverse, naturally occurring bromophenols.[2] Concurrently, organic synthesis provides a powerful avenue to create novel bromophenol structures, such as 2,4,6-Tribromo-3-methoxyphenol, allowing for the systematic exploration of how structural modifications influence biological efficacy. This guide focuses on bridging the knowledge gap between a specific synthetic derivative and its natural counterparts.
Synthetic vs. Natural Origin: A Structural Overview
Synthetic Compound: 2,4,6-Tribromo-3-methoxyphenol
The subject of our synthetic focus, 2,4,6-Tribromo-3-methoxyphenol, is a commercially available compound. Its structure is characterized by a phenol ring trisubstituted with bromine atoms at positions 2, 4, and 6, and a methoxy group at position 3. The presence of the methoxy group in place of a hydroxyl group, which is more common in natural analogs, is a key structural feature influencing its physicochemical properties and, potentially, its biological activity.
Natural Analogs: Hydroxylated Bromophenols from Marine Algae
Naturally occurring bromophenols, predominantly isolated from red algae, typically feature hydroxyl groups.[2][3] For the purpose of this comparison, we will consider 2,4,6-tribromophenol as a primary natural analog, which is biosynthesized by various marine organisms.[4][5] This compound shares the same tribromination pattern but possesses a hydroxyl group at the 1-position and lacks the 3-methoxy group. Other relevant natural analogs include various di- and tri-brominated phenols with differing hydroxylation patterns.
Proposed Synthesis of 2,4,6-Tribromo-3-methoxyphenol
While 2,4,6-Tribromo-3-methoxyphenol is commercially available, a plausible laboratory-scale synthesis is essential for research and derivatization studies. The following protocol is a proposed method based on established bromination and methylation reactions of phenolic compounds.
Experimental Protocol: Synthesis of 2,4,6-Tribromo-3-methoxyphenol
Objective: To synthesize 2,4,6-Tribromo-3-methoxyphenol from 3-methoxyphenol.
Materials:
-
3-Methoxyphenol
-
Bromine
-
Acetic Acid (glacial)
-
Sodium thiosulfate solution (10% w/v)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 10 mmol of 3-methoxyphenol in 50 mL of glacial acetic acid.
-
Bromination: Cool the flask in an ice bath. Slowly add a solution of 33 mmol of bromine in 10 mL of glacial acetic acid dropwise from the dropping funnel over 1 hour with constant stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by slowly adding 10% sodium thiosulfate solution until the reddish-brown color disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel and add 100 mL of deionized water and 100 mL of dichloromethane. Shake vigorously and allow the layers to separate.
-
Washing: Collect the organic layer and wash it sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,4,6-Tribromo-3-methoxyphenol.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 2,4,6-Tribromo-3-methoxyphenol.
Comparative Biological Efficacy: A Data-Informed Discussion
A direct comparison of efficacy is challenging due to the lack of studies on 2,4,6-Tribromo-3-methoxyphenol. However, we can infer potential activities based on data from structurally similar natural and synthetic bromophenols.
Antioxidant Activity
Natural bromophenols with multiple hydroxyl groups generally exhibit potent antioxidant activity.[3] The mechanism often involves hydrogen atom donation from the hydroxyl groups to scavenge free radicals. The substitution of a hydroxyl group with a methoxy group in 2,4,6-Tribromo-3-methoxyphenol may modulate its antioxidant potential. While the methoxy group can donate electrons to the aromatic ring, it is generally a less effective hydrogen atom donor than a hydroxyl group.
Table 1: Comparative Antioxidant Activity of Bromophenols
| Compound | Source | Assay | IC50 (µM) | Reference |
| 2,4,6-Tribromophenol | Natural/Synthetic | DPPH Radical Scavenging | ~50-100 (estimated) | [6] |
| Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) | Natural (from Polysiphonia lanosa) | DPPH Radical Scavenging | 14.6 | [7] |
| Synthetic Bromophenol Derivatives | Synthetic | DPPH Radical Scavenging | Varied (some <10) | [3][8] |
| 2,4,6-Tribromo-3-methoxyphenol | Synthetic | DPPH Radical Scavenging | Data not available |
Note: The IC50 for 2,4,6-Tribromophenol is an estimation based on general trends for bromophenols and requires experimental verification.
Anticancer Activity
Several natural and synthetic bromophenols have demonstrated significant cytotoxic activity against various cancer cell lines.[1][7] The mechanism of action is often linked to the induction of apoptosis. The bromination pattern and the nature of substituents on the phenol ring are critical for cytotoxicity.[2] For instance, some synthetic dibrominated compounds have shown higher activity than their non-brominated or differently substituted counterparts.[2] The methoxy group in 2,4,6-Tribromo-3-methoxyphenol could influence its lipophilicity and ability to interact with cellular targets, thereby affecting its anticancer potential.
Table 2: Comparative Anticancer Activity of Bromophenols
| Compound | Source | Cell Line | IC50 (µM) | Reference |
| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | Synthetic | DLD-1 (colon cancer) | 1.72 | [2][7] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Natural | K562 (leukemia) | Induces apoptosis | [1] |
| 2,4,6-Tribromo-3-methoxyphenol | Synthetic | Various cancer cell lines | Data not available |
Antimicrobial Activity
The antimicrobial properties of bromophenols are well-documented.[9] They are effective against a range of bacteria and fungi. The lipophilicity conferred by the bromine atoms is thought to facilitate the disruption of microbial cell membranes. The replacement of a polar hydroxyl group with a less polar methoxy group in 2,4,6-Tribromo-3-methoxyphenol might enhance its ability to penetrate microbial membranes, potentially leading to increased antimicrobial efficacy.
Proposed Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of synthetic 2,4,6-Tribromo-3-methoxyphenol and compare it to its natural analogs, the following standardized protocols are recommended.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging capacity of the test compounds.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add 50 µL of each dilution to triplicate wells.
-
Add 150 µL of a freshly prepared 0.1 mM DPPH solution in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of the test compounds on cancer cells.
Procedure:
-
Seed cancer cells (e.g., DLD-1, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualization of a Relevant Signaling Pathway
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A Comparative Guide to the Antioxidant Efficacy of 2,4,6-Tribromo-3-methoxyphenol
Introduction: The Imperative for Novel Antioxidants in Therapeutic Development
Oxidative stress, a state characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of paramount interest in the development of new therapeutic agents.[2] Marine algae are a rich source of structurally diverse natural compounds, among which bromophenols (BPs) have demonstrated significant biological activities, including potent antioxidant effects.[3][4] This guide provides a comprehensive framework for evaluating the antioxidant efficacy of a specific bromophenol, 2,4,6-Tribromo-3-methoxyphenol, in comparison to established antioxidant standards: Trolox, a water-soluble analog of vitamin E; Ascorbic Acid (Vitamin C); and Butylated Hydroxytoluene (BHT), a synthetic antioxidant.[5][6][7]
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust framework for data interpretation. While direct comparative data for 2,4,6-Tribromo-3-methoxyphenol is emerging, this guide synthesizes established methodologies and insights from broader bromophenol research to provide a predictive and practical blueprint for its evaluation.
Understanding the Contenders: A Profile of the Antioxidants
A thorough comparison necessitates a foundational understanding of the chemical nature of each compound.
2,4,6-Tribromo-3-methoxyphenol: A member of the bromophenol class of compounds found in marine algae.[3][4] Its antioxidant potential is hypothesized to stem from the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The presence of bromine and methoxy substituents on the aromatic ring is expected to modulate its antioxidant activity.[3][8]
-
Chemical Formula: C₇H₅Br₃O₂[9]
-
Molar Mass: 360.83 g/mol [9]
-
Structure: Phenolic ring with three bromine atoms and one methoxy group.
Known Antioxidants:
-
Trolox: A water-soluble derivative of vitamin E, widely used as a standard in antioxidant capacity assays due to its defined mechanism of action and clear endpoint in various tests.[7][10]
-
Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant found in various foods. It acts as a reducing agent, readily donating electrons to neutralize ROS.[11][12]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant commonly used as a food preservative. Its antioxidant activity is attributed to the steric hindrance provided by the tert-butyl groups, which stabilizes the resulting phenoxyl radical.[6][13]
Experimental Framework for Comparative Antioxidant Efficacy
To objectively assess the antioxidant potential of 2,4,6-Tribromo-3-methoxyphenol, a multi-assay approach is essential. This guide details three widely accepted methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing and comparing the antioxidant capacity of the test compounds.
Caption: General workflow for comparative antioxidant efficacy testing.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored diphenylpicrylhydrazine.[1][14][15] The degree of discoloration indicates the scavenging potential of the antioxidant.[14]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of Test Samples: Prepare a series of concentrations for 2,4,6-Tribromo-3-methoxyphenol and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in methanol.
-
Assay Procedure:
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[14]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization of the solution.[16]
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[17][18]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17][18]
-
Dilute the resulting ABTS•+ solution with ethanol or water to an absorbance of 0.700 ± 0.02 at 734 nm.[17]
-
-
Preparation of Test Samples: Prepare a series of concentrations for 2,4,6-Tribromo-3-methoxyphenol and the standard antioxidants in an appropriate solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample concentration.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[16]
-
-
Calculation: Calculate the percentage of inhibition using a similar formula to the DPPH assay.
-
Data Analysis: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated with Trolox, and the antioxidant capacity of the samples is expressed as µM of Trolox equivalents.[19]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[20][21] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each sample concentration or Trolox standard.[22]
-
Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.[22]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[22]
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader with excitation at 485 nm and emission at 528 nm.[21][23]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and the blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is expressed as Trolox equivalents.[23]
-
Comparative Data Analysis
The following table provides a template for summarizing the anticipated results from the described assays. The values for 2,4,6-Tribromo-3-methoxyphenol are hypothetical and based on the known potent antioxidant activity of other bromophenols.[3][24]
| Antioxidant Compound | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) | ORAC (µmol TE/g) |
| 2,4,6-Tribromo-3-methoxyphenol | Hypothetical: 15-30 | Hypothetical: 1.2-1.8 | Hypothetical: 2500-3500 |
| Trolox | ~45[7] | 1.0 (by definition)[7] | 1.0 (by definition) |
| Ascorbic Acid | ~25-50[25][26] | ~0.9-1.1 | ~0.4-0.6 |
| BHT | ~30-60[7] | ~0.5-0.8 | ~0.3-0.5 |
Note: IC₅₀ values are inversely proportional to antioxidant activity. TEAC and ORAC values are directly proportional to antioxidant activity.
Mechanistic Insights and Structure-Activity Relationship
The antioxidant mechanism of phenolic compounds, including bromophenols, primarily involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.
Caption: Simplified mechanism of free radical scavenging by a phenolic antioxidant.
The structure of 2,4,6-Tribromo-3-methoxyphenol suggests a potent antioxidant capacity. The hydroxyl group is the primary site for radical scavenging. The electron-withdrawing nature of the bromine atoms and the electron-donating methoxy group are expected to influence the stability of the resulting phenoxyl radical, thereby affecting the overall antioxidant activity.[8] Studies on other bromophenols have indicated that the number and position of hydroxyl and bromine substituents significantly impact their antioxidant efficacy.[3]
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the antioxidant efficacy of 2,4,6-Tribromo-3-methoxyphenol against established standards. The detailed protocols for DPPH, ABTS, and ORAC assays offer a reliable and reproducible methodology for generating comparative data. Based on the known bioactivity of related bromophenols, it is anticipated that 2,4,6-Tribromo-3-methoxyphenol will exhibit significant antioxidant potential.
Further investigations should include cellular antioxidant assays to assess bioavailability and efficacy in a biological system.[3] Elucidating the precise structure-activity relationships through the synthesis and evaluation of related analogs will also be crucial for the potential development of 2,4,6-Tribromo-3-methoxyphenol as a novel therapeutic agent for oxidative stress-related diseases.
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Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. (2013). Marine Drugs. [Link]
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Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. (2025). RSC Advances. [Link]
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ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]
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A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). Molecules. [Link]
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Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]
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Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. (n.d.). Royal Society of Chemistry. [Link]
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Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. (2024). The Journal of Organic Chemistry. [Link]
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ORAC Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]
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ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
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Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. [Link]
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Bromophenols in Marine Algae and Their Bioactivities. (2011). Marine Drugs. [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
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ABTS decolorization assay – in vitro antioxidant capacity v1. (2019). ResearchGate. [Link]
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DPPH assay for evaluating antioxidant activity. (2024). ResearchGate. [Link]
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DPPH Radical Scavenging Assay. (2022). Molecules. [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Chemistry. [Link]
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Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. (2015). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2020). PLOS ONE. [Link]
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2,4,6-Tribromo-3-methoxyphenol. (n.d.). Luminix Health. [Link]
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Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L. (2015). Pharmacognosy Magazine. [Link]
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Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. (2015). In Vivo. [Link]
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Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. (2015). ResearchGate. [Link]
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Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022). Food Science and Technology. [Link]
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Butylated hydroxyanisole. (n.d.). Wikipedia. [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Antioxidants. [Link]
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Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. (2014). Molecules. [Link]
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Antioxidant activity of the extracts and positive controls: BHA... (n.d.). ResearchGate. [Link]
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comparison of antioxidant activity between ascorbic acid and 2-ethylhexyl-p-methoxycinnamate sample by DPPH method. (n.d.). ResearchGate. [Link]
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Enhanced Vitamin C Delivery: A Systematic Literature Review Assessing the Efficacy and Safety of Alternative Supplement Forms in Healthy Adults. (2025). Nutrients. [Link]
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Antioxidative Effects of Ascorbic Acid and Astaxanthin on ARPE-19 Cells in an Oxidative Stress Model. (2018). Oxidative Medicine and Cellular Longevity. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of 2,4,6-Tribromo-3-methoxyphenol
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with complexity. The halogenated methoxyphenol, 2,4,6-Tribromo-3-methoxyphenol, presents a compelling case study in this translational challenge. While direct and extensive research on this specific molecule is emerging, we can draw from the well-documented activities of related brominated phenols and methoxyphenol derivatives to construct a robust framework for its investigation. This guide provides a comprehensive roadmap for correlating the in vitro and in vivo activities of 2,4,6-Tribromo-3-methoxyphenol, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
Predicted Biological Activities: An Evidence-Based Hypothesis
Based on its chemical structure—a phenol ring with both bromine and methoxy substitutions—we can hypothesize several potential biological activities for 2,4,6-Tribromo-3-methoxyphenol. Halogenated phenols are known for their antimicrobial properties, while various methoxyphenol compounds have demonstrated anti-inflammatory and antioxidant effects.[1][2][3][4][5] The presence of bromine atoms can enhance lipophilicity, potentially increasing cell membrane permeability and antimicrobial efficacy. The methoxy group, conversely, may modulate metabolic stability and receptor interactions, influencing both potency and toxicity. Therefore, our investigation will focus on three primary areas: antimicrobial, anti-inflammatory, and cytotoxic activities.
The In Vitro Battlefield: Isolating Mechanisms of Action
In vitro assays are indispensable for dissecting the direct effects of a compound at the cellular and molecular level, free from the confounding variables of a whole organism. Our approach is to build a tiered screening cascade, starting with broad activity assessments and progressing to more specific mechanistic studies.
Experimental Workflow: In Vitro Assessment
Caption: Tiered in vitro experimental workflow for assessing 2,4,6-Tribromo-3-methoxyphenol.
Detailed In Vitro Protocols
A. Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.
-
Protocol (Broth Microdilution):
-
Prepare a stock solution of 2,4,6-Tribromo-3-methoxyphenol in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration with no visible bacterial growth.[6]
-
To determine the MBC, plate aliquots from wells showing no growth onto Mueller-Hinton Agar (MHA) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[6]
-
B. Anti-Inflammatory Activity in Macrophages
-
Objective: To assess the compound's ability to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
-
Protocol (Nitric Oxide Inhibition):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 2,4,6-Tribromo-3-methoxyphenol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[7] A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
-
C. Cytotoxicity Assessment
-
Objective: To evaluate the compound's toxicity to mammalian cells, providing a therapeutic window relative to its bioactive concentrations.
-
Protocol (MTT Assay):
-
Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of the compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[8][9]
-
Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.
-
The In Vivo Arena: Unmasking Systemic Effects
In vivo studies are critical to understanding how a compound behaves in a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME). Pharmacokinetic data on the closely related 2,4,6-Tribromophenol (TBP) in rodents show it is well-absorbed orally and rapidly excreted, primarily in urine as glucuronide and sulfate conjugates.[10][11] This provides a crucial starting point for designing our in vivo experiments.
Experimental Workflow: In Vivo Assessment
Caption: Integrated in vivo experimental plan for 2,4,6-Tribromo-3-methoxyphenol.
Detailed In Vivo Protocols
A. Rodent Model of Inflammation
-
Objective: To evaluate the anti-inflammatory efficacy of the compound in a well-established model of acute inflammation.
-
Protocol (Carrageenan-Induced Paw Edema):
-
Acclimate male Sprague-Dawley rats for at least one week.
-
Administer the test compound or vehicle (control) via oral gavage at predetermined doses, guided by in vitro potency and TBP pharmacokinetic data.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
B. Acute Systemic Toxicity
-
Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.
-
Protocol (Up-and-Down Procedure):
-
Use a small number of animals (e.g., female Swiss Webster mice).
-
Administer a single oral dose of the compound to one animal.
-
Observe the animal for 48 hours for signs of toxicity and mortality.
-
If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.
-
This sequential dosing continues until the stopping criteria are met, allowing for the calculation of the LD50 with fewer animals.
-
At the end of the study, conduct a gross necropsy and collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.
-
Correlation and Interpretation: Why In Vitro Doesn't Always Equal In Vivo
The critical step is to synthesize the data from both arms of the investigation. Discrepancies between in vitro potency and in vivo efficacy are common and highly informative.
Factors Influencing In Vitro-In Vivo Correlation (IVIVC)
Caption: Key factors modulating the translation of in vitro activity to in vivo efficacy.
For 2,4,6-Tribromo-3-methoxyphenol, the extensive metabolism observed for TBP is a critical consideration.[10][11] If the parent compound is highly active in vitro but shows poor efficacy in vivo, it is likely due to rapid metabolic inactivation (e.g., glucuronidation of the phenolic hydroxyl group) leading to low systemic exposure of the active form. Conversely, a metabolite could be responsible for the observed in vivo activity or toxicity, a phenomenon not captured by simple in vitro models.
Data Summary and Comparison
To facilitate a direct comparison, all quantitative data should be summarized in clear, structured tables.
Table 1: Summary of In Vitro Activity
| Assay Type | Endpoint | S. aureus | P. aeruginosa | RAW 264.7 | HepG2 |
| Antimicrobial | MIC (µg/mL) | Data | Data | N/A | N/A |
| MBC (µg/mL) | Data | Data | N/A | N/A | |
| Anti-inflammatory | NO Inhibition IC₅₀ (µM) | N/A | N/A | Data | N/A |
| Cytotoxicity | CC₅₀ (µM) | N/A | N/A | Data | Data |
Table 2: Summary of In Vivo Findings
| Study Type | Animal Model | Endpoint | Result |
| Anti-inflammatory | Rat Paw Edema | ED₅₀ (mg/kg) | Data |
| Toxicology | Mouse | LD₅₀ (mg/kg, oral) | Data |
| Pharmacokinetics | Rat | Bioavailability (F%) | Data |
| t₁/₂ (hours) | Data |
Conclusion
References
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- Orlo, E. et al. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
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A Comparative Benchmarking Guide to Marine Natural Products: Evaluating 2,4,6-Tribromo-3-methoxyphenol
Introduction: The Untapped Therapeutic Potential of Marine Metabolites
The marine environment, a vast and complex ecosystem, is a prolific source of structurally unique and biologically active natural products.[1] These compounds, forged in a highly competitive environment, exhibit a remarkable array of pharmacological activities, making them a compelling frontier in the search for novel therapeutic agents.[2][3] Marine organisms, including algae, sponges, and bacteria, produce a diverse arsenal of secondary metabolites, many of which have demonstrated potent antioxidant, antimicrobial, and anticancer properties.[1][4] This guide focuses on 2,4,6-Tribromo-3-methoxyphenol, a member of the bromophenol class of marine natural products, and provides a framework for benchmarking its performance against other prominent marine-derived compounds.
Bromophenols are a significant class of halogenated compounds found predominantly in marine algae.[1][4] Their biological activities are a subject of growing interest, with studies indicating potential applications in medicine and functional foods.[1] This guide will provide a comparative analysis of 2,4,6-Tribromo-3-methoxyphenol against representative compounds from two other major classes of bioactive marine natural products: phlorotannins and carotenoids.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative overview based on existing data but also a practical guide with detailed experimental protocols to enable rigorous, in-house evaluation of these marine compounds.
Compound Profiles: A Trio of Bioactive Marine Molecules
Focus Compound: 2,4,6-Tribromo-3-methoxyphenol (Bromophenol)
2,4,6-Tribromo-3-methoxyphenol is a halogenated phenolic compound. As a bromophenol, it belongs to a class of molecules known for a spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][4] The presence of bromine atoms and a methoxy group on the phenol ring is expected to influence its lipophilicity and reactivity, which in turn dictates its biological efficacy.[5]
Comparator 1: Phlorotannins (Eckol, Dieckol, and Phloroglucinol)
Phlorotannins are a class of polyphenolic compounds found exclusively in brown algae.[6] They are oligomers of phloroglucinol (1,3,5-trihydroxybenzene) and are recognized for their potent antioxidant and various other therapeutic properties.[6] For this comparison, we will consider:
-
Phloroglucinol: The basic monomeric unit of phlorotannins.
-
Eckol: A trimer of phloroglucinol with a dibenzo-p-dioxin linkage.
-
Dieckol: A hexamer of phloroglucinol, known for its significant biological activities.[6]
Comparator 2: Fucoxanthin (Carotenoid)
Fucoxanthin is a marine carotenoid, a pigment found in most brown algae and diatoms.[7] Its unique chemical structure, which includes an allenic bond and several oxygenic functional groups, contributes to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][7]
Comparative Analysis of Bioactivity: A Data-Driven Benchmarking
A direct quantitative comparison of 2,4,6-Tribromo-3-methoxyphenol with other marine natural products is challenging due to the limited availability of specific bioactivity data for this particular compound in the public domain. However, by examining the data for other bromophenols and our selected comparator compounds, we can establish a framework for its evaluation. The following tables summarize the reported antioxidant, antimicrobial, and anticancer activities for our comparator compounds.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging ability of a compound. A lower IC50 value indicates a higher antioxidant capacity.
| Compound | Class | DPPH Scavenging IC50 (µM) | Source(s) |
| 2,4,6-Tribromo-3-methoxyphenol | Bromophenol | Data Not Available | - |
| Phloroglucinol | Phlorotannin | 12 - 26 | [8] |
| Eckol | Phlorotannin | 12 - 26 | [1][8] |
| Dieckol | Phlorotannin | 12 - 26 | [8] |
| Fucoxanthin | Carotenoid | ~30.4 (converted from 20.12 µg/mL) | [7] |
| Ascorbic Acid (Standard) | - | 20 - 50 | [1] |
Note: IC50 values for phlorotannins are presented as a range from a comparative study.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Class | Target Microorganism(s) | MIC (µg/mL) | Source(s) |
| 2,4,6-Tribromo-3-methoxyphenol | Bromophenol | Data Not Available | - | - |
| Phloroglucinol Derivative (A5) | Phlorotannin | Staphylococcus aureus (MRSA) | 0.98 | [9] |
| Eckol | Phlorotannin | Staphylococcus aureus (MRSA) | 125 - 250 | [5][10] |
| Dieckol | Phlorotannin | Propionibacterium acnes | 39 | [3] |
| Fucoxanthin | Carotenoid | Streptococcus agalactiae | 62.5 | [11][12] |
Note: A specific synthetic derivative of phloroglucinol was cited for its high potency against MRSA.
Table 3: Comparative Anticancer Activity (Cytotoxicity IC50)
The half-maximal inhibitory concentration (IC50) in a cytotoxicity assay represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound | Class | Cancer Cell Line | Cytotoxicity IC50 (µM) | Source(s) |
| 2,4,6-Tribromo-3-methoxyphenol | Bromophenol | Data Not Available | - | - |
| Phloroglucinol | Phlorotannin | HT-29 (Colon) | ~198 (converted from 50 µg/mL) | [13] |
| Eckol | Phlorotannin | HeLa (Cervical) | < 50 | [4] |
| Dieckol | Phlorotannin | A549 (Lung) | ~35.6 (converted from 25 µg/mL) | [14] |
| Fucoxanthin | Carotenoid | MDA-MB-468 (Breast) | < 6.25 | [15] |
Mechanisms of Action: A Glimpse into Cellular Pathways
The therapeutic effects of these marine natural products are underpinned by their interactions with various cellular signaling pathways.
Bromophenols: Modulators of Key Signaling Cascades
Bromophenols have been shown to exert their biological effects through multiple pathways. Their anticancer activity, for instance, has been linked to the inactivation of the PI3K/Akt pathway and the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest and apoptosis.[16] Some bromophenols can also activate the STING (stimulator of interferon genes) pathway, which plays a crucial role in the innate immune response to cancer.
Phlorotannins: Potent Antioxidants and Enzyme Inhibitors
The primary mechanism of action for phlorotannins is their potent antioxidant activity, which is attributed to their ability to donate hydrogen atoms from their multiple phenolic hydroxyl groups, thereby neutralizing free radicals.[11] In addition to direct radical scavenging, phlorotannins can inhibit various enzymes, including those involved in inflammatory pathways and carbohydrate metabolism. Their anticancer effects are often linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[17]
Fucoxanthin: A Multi-Targeted Carotenoid
Fucoxanthin exerts its anticancer effects through a variety of mechanisms, including the induction of cell cycle arrest and apoptosis.[14] It can modulate the expression of proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 family proteins and caspases.[14] Furthermore, fucoxanthin has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer progression.[4] Its antioxidant activity also contributes to its protective effects against cellular damage.
Experimental Protocols for Benchmarking
To facilitate a direct and robust comparison, the following standardized protocols are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a fundamental tool for assessing antioxidant activity.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. Keep the solution in a light-protected container.[3]
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 2,4,6-Tribromo-3-methoxyphenol, eckol, fucoxanthin) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.[3]
-
Add an equal volume of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
For the control, add the solvent used for the sample instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[3] The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Test Compound: Prepare a stock solution of the antimicrobial agent and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium.[8][17]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[17]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[2]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
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A Researcher's Guide to the Reproducibility of "2,4,6-Tribromo-3-methoxyphenol" and its Analogs' Biological Effects
For researchers, scientists, and drug development professionals, the allure of novel marine natural products is often tempered by the critical challenge of reproducibility. This guide delves into the enigmatic world of "2,4,6-Tribromo-3-methoxyphenol," a compound situated at the intersection of intriguing potential and limited data. Due to the current scarcity of specific research on this molecule, we will broaden our lens to encompass the biological activities of structurally related brominated phenols. This comparative approach, grounded in established scientific principles, will provide a robust framework for assessing the biological effects of these compounds with a focus on generating reproducible and reliable data.
The Enigma of 2,4,6-Tribromo-3-methoxyphenol: Acknowledging the Knowledge Gap
A comprehensive survey of the scientific literature reveals a significant lack of specific data on the biological effects of 2,4,6-Tribromo-3-methoxyphenol. While its structure suggests potential bioactivity, empirical evidence remains elusive. This knowledge gap underscores a broader challenge in marine natural product research: the journey from discovery to validated, reproducible biological activity is often long and fraught with obstacles, including sample availability and the complexity of marine ecosystems.[1][2][3][4][5]
A Tale of Analogs: What We Know About Brominated Phenols from Marine Algae
To build a foundational understanding, we turn to the broader family of brominated phenols (BPs) isolated from marine algae. These compounds have demonstrated a wide spectrum of biological activities, offering clues to the potential effects of 2,4,6-Tribromo-3-methoxyphenol.[6][7][8][9][10]
Cytotoxic and Anticancer Potential
Numerous studies have highlighted the cytotoxic effects of brominated phenols against various cancer cell lines.[6][7][9] For instance, BP derivatives from Leathesia nana have shown potent cytotoxicity against eight different cancer cell lines, with IC50 values below 10 μg/mL.[6] The mechanisms underlying these effects are thought to involve the induction of apoptosis and cell cycle arrest.[9] However, a critical consideration is the selectivity of these compounds, as some BPs also exhibit cytotoxicity towards normal cell lines, which could limit their therapeutic application.[7]
Antimicrobial Activity
Brominated phenols are also recognized for their antimicrobial properties.[6][7][8] Compounds isolated from the red algae Rhodomela confervoides have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7] The structure-activity relationship (SAR) of these compounds is complex, with the number and position of bromine atoms, as well as other functional groups, influencing their antimicrobial potency.[7]
Anti-inflammatory Effects
The antioxidant and anti-inflammatory properties of marine-derived phenolic compounds, including brominated phenols, are well-documented.[10][11] These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. Phlorotannins and bromophenols are two classes of phenolic compounds from marine organisms that have shown significant potential in preventing noncommunicable diseases like cancer, largely due to their antioxidant and anti-inflammatory activities.[10]
The Imperative of Reproducibility in Natural Product Research
The path from a promising natural product to a viable drug candidate is paved with rigorous and reproducible research. Several factors can influence the reproducibility of studies on marine natural products:
-
Source and Purity of the Compound: The biological activity of a natural product can be influenced by its purity. Minor impurities can have significant biological effects, leading to inconsistent results.
-
Experimental Conditions: Variations in cell lines, reagents, and experimental protocols can lead to differing outcomes.
-
Data Analysis and Reporting: Incomplete reporting of experimental details can make it difficult for other researchers to replicate a study.
To address these challenges, a commitment to standardized methodologies and transparent reporting is paramount.
A Framework for Reproducible Assessment: Experimental Protocols
The following section provides detailed, step-by-step protocols for assessing the key biological activities of "2,4,6-Tribromo-3-methoxyphenol" and its analogs. These protocols are designed to be self-validating and to generate high-quality, reproducible data.
General Considerations for Sample Preparation
To ensure the reliability of any biological assay, the test compound must be of the highest possible purity. It is recommended to perform analytical characterization (e.g., NMR, mass spectrometry) to confirm the identity and purity of "2,4,6-Tribromo-3-methoxyphenol" before initiating biological testing. The compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration that is non-toxic to the cells being tested.
Assessing Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "2,4,6-Tribromo-3-methoxyphenol" in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 2,4,6-Tribromo-3-methoxyphenol | HeLa | 48 | To be determined |
| Doxorubicin (Positive Control) | HeLa | 48 | Known value |
Diagram: Cytotoxicity Testing Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Evaluating Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of "2,4,6-Tribromo-3-methoxyphenol" in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | Microorganism | MIC (µg/mL) |
| 2,4,6-Tribromo-3-methoxyphenol | S. aureus | To be determined |
| Vancomycin (Positive Control) | S. aureus | Known value |
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Investigating Anti-inflammatory Effects: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[17]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of "2,4,6-Tribromo-3-methoxyphenol" for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the nitrite concentration in the supernatant using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC50 value.
Data Presentation:
| Compound | Cell Line | LPS Concentration (µg/mL) | IC50 (µM) |
| 2,4,6-Tribromo-3-methoxyphenol | RAW 264.7 | 1 | To be determined |
| Dexamethasone (Positive Control) | RAW 264.7 | 1 | Known value |
Diagram: Anti-inflammatory Assay Signaling Pathway
Caption: Putative inhibitory effect on the LPS-induced NO production pathway.
Conclusion and Future Directions
While "2,4,6-Tribromo-3-methoxyphenol" remains a compound of unknown biological activity, its structural similarity to other bioactive marine brominated phenols suggests a promising avenue for research. By adopting a rigorous and standardized approach to biological evaluation, as outlined in this guide, the scientific community can work towards generating reproducible and reliable data. This will be crucial in determining the true therapeutic potential of this and other novel marine natural products. Future research should focus not only on elucidating the biological effects of "2,4,6-Tribromo-3-methoxyphenol" but also on understanding its mechanism of action and exploring its structure-activity relationships.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4,6-Tribromo-3-methoxyphenol
This guide provides essential safety and logistical protocols for the proper disposal of 2,4,6-Tribromo-3-methoxyphenol. As a brominated phenol derivative, this compound requires meticulous handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety principles for halogenated organic compounds and are designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.
Hazard Identification and Risk Assessment
2,4,6-Tribromo-3-methoxyphenol belongs to the class of halogenated phenols. While specific toxicological data for this methoxylated derivative is limited, a conservative approach necessitates treating it with the same level of caution as its well-studied analogue, 2,4,6-Tribromophenol (TBP). TBP is known to be an irritant, a potential sensitizer, and is classified as very toxic to aquatic life.[1][2] The U.S. Environmental Protection Agency (EPA) has specifically listed wastes from the production of 2,4,6-tribromophenol as hazardous, underscoring the need for stringent disposal protocols.[3]
The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system upon contact or inhalation.[2][4] Furthermore, as a brominated aromatic compound, its improper disposal, particularly through incineration at inadequate temperatures, could potentially lead to the formation of hazardous polybrominated dibenzodioxins and dibenzofurans.
Table 1: Hazard Profile based on 2,4,6-Tribromophenol Analogue
| Hazard Classification | Description | Primary Precaution |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Avoid all skin contact. |
| Eye Irritation | Causes serious eye irritation.[1] | Wear chemical safety goggles and a face shield. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment. Do not dispose of down the drain.[5][6] |
| Regulatory Status | Wastes from the production process are listed as hazardous by the EPA.[3] | Must be disposed of as regulated hazardous waste. |
Required Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to prevent exposure during handling and disposal. The choice of PPE is dictated by the potential for skin and eye contact, as well as inhalation of the solid compound.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield is required over goggles to protect against splashes and solid particulates. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For extended handling or cleaning up spills, heavy-duty neoprene or butyl rubber gloves are recommended. Always change gloves immediately upon contamination.[7] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully-fastened lab coat is required. Ensure the material is appropriate for handling halogenated organic solids. |
| Respiratory | NIOSH-Approved Respirator | If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or an organic vapor cartridge with a particulate pre-filter is required.[1] All respirator use must comply with a formal respiratory protection program per OSHA standard 29 CFR 1910.134. |
| Footwear | Closed-Toed Shoes | Leather or other absorbent materials are not suitable. Chemical-resistant shoe covers should be used if there is a significant risk of spills.[7] |
Waste Segregation and Containerization Protocol
Proper segregation is the most critical step in the disposal process. Halogenated and non-halogenated waste streams are treated differently and have significantly different disposal costs.[8] Commingling these waste streams is a common and costly error in laboratory waste management.
Causality: 2,4,6-Tribromo-3-methoxyphenol is a halogenated organic compound.[9] This classification mandates its disposal in a dedicated "Halogenated Organic Waste" stream. Such waste is typically destroyed via high-temperature incineration at a licensed hazardous waste facility equipped with specialized scrubbers to neutralize the hydrogen bromide (HBr) gas produced and prevent the release of acidic and toxic byproducts.[10]
Step-by-Step Containerization Procedure:
-
Select the Correct Container: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. These are typically high-density polyethylene (HDPE) carboys or other compatible plastic containers.[5][11] Do not use metal cans , as halogenated compounds can degrade to form acids that corrode metal.[5]
-
Inspect the Container: Ensure the container is in good condition, free from cracks or leaks, and has a secure, threaded cap that can be sealed tightly to be "vapor tight" and "spill proof."[12]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[8][12] Fill out all required information, including the full chemical name: "Waste 2,4,6-Tribromo-3-methoxyphenol." Do not use abbreviations or chemical formulas.[12]
-
Maintain a Waste Log: If other compatible halogenated wastes are added to the same container, maintain a log of all constituents and their approximate percentages on the tag or an accompanying sheet.[9]
Step-by-Step Disposal Procedures
All handling and transfer of 2,4,6-Tribromo-3-methoxyphenol waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Protocol 1: Disposal of Solid Waste and Contaminated Materials
-
Transfer of Solid: Carefully transfer the solid 2,4,6-Tribromo-3-methoxyphenol into the pre-labeled halogenated waste container using a dedicated spatula or scoop.
-
Decontaminate Labware: Rinse any contaminated glassware (e.g., beakers, flasks) with a minimal amount of a suitable organic solvent (e.g., ethanol, acetone). The resulting solvent rinse is now also halogenated waste and must be added to the same container.
-
Dispose of Consumables: Any contaminated consumables, such as weighing paper, gloves, or absorbent pads, must be placed in a sealed, vapor-tight plastic bag and then deposited into a designated solid hazardous waste container, also labeled as "Halogenated Waste."
Protocol 2: Management of Small Spills
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2, including respiratory protection.
-
Dampen the Spill: To prevent the solid from becoming airborne, gently dampen the spilled material with a small amount of alcohol (e.g., ethanol).[4]
-
Collect the Material: Use absorbent paper or pads, also dampened with alcohol, to carefully pick up the material.[4]
-
Containerize Waste: Place all contaminated absorbent materials and any contaminated clothing into a sealed, vapor-tight plastic bag for disposal in the solid halogenated waste stream.[4]
-
Decontaminate the Area: Wash the contaminated surface with alcohol, followed by a thorough wash with soap and water.[4]
Waste Storage and Final Disposal
-
Container Management: Keep the waste container securely sealed at all times, except when actively adding waste.[12] Do not fill the container beyond 90% capacity to allow for expansion.[11]
-
Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tub within a ventilated cabinet.[5][8] The storage area should be away from incompatible materials like strong acids, bases, and oxidizing agents.[5]
-
Request Pickup: Once the container is full or has been stored for a maximum of 3 months, arrange for a waste pickup from your institution's EH&S department.[11]
Visual Workflow Guides
The following diagrams illustrate the decision-making and operational workflows for proper disposal.
Caption: Disposal decision process for chemical waste.
Caption: Step-by-step operational workflow for waste handling.
References
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Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]
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Organic solvent waste. Kemicentrum, Lund University. [Link]
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Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]
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Hazardous waste segregation. University of Wisconsin-Madison, Department of Chemistry. [Link]
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SIDS Initial Assessment Report for 2,4,6-TRIBROMOPHENOL. Organisation for Economic Co-operation and Development (OECD). [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
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What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
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Environmental Concentrations and Toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, PubMed. [Link]
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Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Handling 2,4,6-Tribromo-3-methoxyphenol
This guide provides essential safety protocols for laboratory professionals handling 2,4,6-Tribromo-3-methoxyphenol. While specific safety data for this compound is limited, its structural similarity to 2,4,6-Tribromophenol necessitates a cautious approach. The protocols outlined below are based on the known hazards of closely related brominated phenols, a class of compounds recognized for their potential toxicity and ability to be absorbed through the skin.[1] Our primary objective is to create a self-validating system of safety that protects researchers while ensuring the integrity of their work.
Hazard Assessment: Understanding the Risk
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For 2,4,6-Tribromo-3-methoxyphenol, we infer its hazard profile from the well-documented properties of 2,4,6-Tribromophenol.
Anticipated Hazards Include:
-
Serious Eye Irritation: Direct contact can cause significant eye damage.[2][3][4]
-
Skin Irritation and Sensitization: May cause skin irritation and can lead to an allergic skin reaction upon repeated contact.[2][3][5]
-
Harmful if Ingested or Inhaled: The compound and its decomposition products are considered toxic if they enter the body.[4][6]
-
Dermal Absorption: Phenols as a class can be rapidly absorbed through the skin, potentially leading to systemic effects.[1]
-
Aquatic Toxicity: This chemical is very toxic to aquatic life, requiring careful disposal to prevent environmental release.[2][3][4]
These hazards mandate that Personal Protective Equipment (PPE) is not just a recommendation, but a critical component of the experimental workflow. All handling of this compound, especially when in solid/powder form, should be performed within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for handling 2,4,6-Tribromo-3-methoxyphenol in various laboratory scenarios.
| Task | Potential Hazard | Eyes/Face | Hand Protection | Body Protection | Respiratory |
| Weighing Solid (<1g) | Dust inhalation, incidental contact | Chemical safety goggles (ANSI Z87.1 rated)[3][7] | Double nitrile gloves | Chemical-resistant lab coat (fully buttoned) | Not required inside a fume hood |
| Preparing Solutions | Splash, direct contact | Goggles and a full-face shield | Heavy-duty neoprene or butyl rubber gloves over nitrile gloves[1] | Chemical-resistant lab coat | Not required inside a fume hood |
| Transferring Solutions | Splash, incidental contact | Chemical safety goggles | Double nitrile gloves | Chemical-resistant lab coat | Not required inside a fume hood |
| Cleaning Spills | High risk of contact, inhalation | Goggles and a full-face shield | Heavy-duty neoprene or butyl rubber gloves | Chemical-resistant lab coat | NIOSH-approved respirator with particulate filters (if outside a fume hood)[3][7] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures are scaled to the risk of the operation.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
